1,7-Diazaspiro[4.4]nonan-6-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,7-diazaspiro[4.4]nonan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(3-5-8-6)2-1-4-9-7/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRQLBTULNMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,7-Diazaspiro[4.4]nonan-6-one: Technical Profile & Synthetic Utility
[1]
Executive Summary
1,7-Diazaspiro[4.4]nonan-6-one (CAS: 1203682-72-7) is a bicyclic, spiro-fused heterocycle comprising a pyrrolidine ring and a
Chemical Architecture & Properties[1][3][4]
Structural Analysis
The molecule consists of two orthogonal five-membered rings.[1] The spiro-center (C5) creates a rigid geometric constraint that projects functional groups into defined vectors, reducing the entropic penalty upon protein binding.
-
Molecular Formula:
[3][4] -
Stereochemistry: The C5 spiro-carbon is a stereogenic center.[1] The scaffold exists as
and enantiomers. The -isomer is topologically derived from L-proline.[1]
Physicochemical Profile
The following data represents the core scaffold (HCl salt or free base where noted).
| Property | Value | Notes |
| LogP (Calc) | -0.4 to 0.2 | Highly polar due to amine/lactam functionality.[1] |
| TPSA | ~41 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
| H-Bond Donors | 2 | Secondary amine (N1) and Amide (N7). |
| H-Bond Acceptors | 2 | Carbonyl (O) and Amine (N1). |
| pKa (N1) | ~9.5 - 10.5 | Typical secondary amine basicity. |
| pKa (N7) | ~15 | Lactam nitrogen (non-basic). |
| Solubility | High | Soluble in water, MeOH, DMSO; HCl salt is hygroscopic. |
Structural Diagram (Numbering)
The numbering convention typically assigns position 1 to the amine nitrogen of the pyrrolidine ring, proceeding to the spiro junction (5), and then to the lactam ring.
[1]
Synthetic Methodologies
The most robust synthetic route utilizes L-Proline as a chiral pool starting material.[1] This approach ensures enantiomeric purity and allows for scalable production. The key transformation is the
Synthesis Protocol: The Alkylation-Cyclization Route[1]
Objective: Synthesis of (S)-1,7-diazaspiro[4.4]nonan-6-one from N-Boc-L-Proline Methyl Ester.
Reagents Required:
-
Starting Material: N-Boc-L-Proline Methyl Ester.[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide) or KHMDS.
-
Electrophile: Chloroacetonitrile (
) or Bromoacetonitrile. -
Reductant: Raney Nickel/H₂ or
/ . -
Solvents: THF (anhydrous), Methanol.
Step-by-Step Workflow:
-
Enolate Formation:
-
Cool a solution of N-Boc-L-Proline Methyl Ester in anhydrous THF to -78°C under argon.
-
Add LiHMDS (1.1 equiv) dropwise to generate the enolate at the
-position (C2 of proline). -
Mechanistic Insight: The bulky Boc group and low temperature favor the formation of the kinetic enolate, preserving chirality (though some racemization can occur, requiring optimization).
-
-
-Alkylation:
-
Add Chloroacetonitrile (1.2 equiv) slowly.
-
Allow the reaction to warm to room temperature.
-
Product: N-Boc-
-(cyanomethyl)-proline methyl ester.[1] -
Why this works: The electrophile introduces the two carbons and one nitrogen needed for the second ring (the nitrile nitrogen becomes the lactam nitrogen).
-
-
Reductive Cyclization (The "One-Pot" Lactamization):
-
Dissolve the alkylated intermediate in Methanol.
-
Add Raney Nickel catalyst and subject to Hydrogenation (50 psi).
-
Reaction Cascade: The nitrile (-CN) is reduced to a primary amine (
). This amine immediately attacks the adjacent methyl ester intramolecularly, releasing methanol and closing the lactam ring. -
Intermediate: N-Boc-1,7-diazaspiro[4.4]nonan-6-one.[1]
-
-
Deprotection:
Synthetic Pathway Diagram
[1]
Applications in Drug Discovery[3][7][8][9][10]
Conformational Restriction (The "Spiro Effect")
The 1,7-diazaspiro[4.4]nonan-6-one scaffold is a
-
Utility: Replacing flexible Pro-Gly or Pro-Ala sequences in peptide drugs to improve binding affinity and proteolytic stability.
Scaffold for Library Generation
The scaffold possesses two distinct vectors for diversification:
-
N1 (Amine): Highly nucleophilic; amenable to reductive amination, acylation, or sulfonylation. Used to target hydrophobic pockets or solvent-exposed regions.[1]
-
N7 (Lactam): Can be alkylated (requires strong base) or arylated (via Chan-Lam or Buchwald coupling) to introduce aromatic diversity.
Therapeutic Areas[1]
-
Antivirals: Analogues of this spiro system appear in inhibitors of Hepatitis C Virus (HCV) NS5A replication complex.
-
CNS Agents: The spiro-amine core is a bioisostere for piperazines and piperidines in GPCR ligands (e.g., CCR5 antagonists, Sigma receptors).
-
Antibiotics: Used in the design of novel LpxC inhibitors or antimicrobial peptides.
References
-
Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. (2014). Describes the utility of spiro-pyrrolidines in rigidifying ligands. Link
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives. National Institutes of Health (PMC). (2019). Details radical bicyclization methods for related spiro-systems. Link
-
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride Product Data. CymitQuimica / Indagoo. (2025). Physicochemical data and CAS verification. Link
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. (2007). Reviews alpha-alkylation strategies for proline, the basis for the described synthesis. Link
-
Recent in vivo advances of spirocyclic scaffolds. Expert Opinion on Drug Discovery. (2022). Discusses the metabolic advantages of spirocyclic drugs. Link
Sources
- 1. DE68903983D1 - 1,6-DIAZASPIRO (4.4) NONAN-2,7-DION DERIVATIVES. - Google Patents [patents.google.com]
- 2. Synthonix, Inc > Synthons > 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride - [D94641] [synthonix.com]
- 3. (5R)-1,7-diazaspiro[4.4]nonan-6-one 95% | CAS: 2183458-74-2 | AChemBlock [achemblock.com]
- 4. PubChemLite - 1,7-diazaspiro[4.4]nonan-6-one hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]
Therapeutic Potential of 1,7-Diazaspiro[4.4]nonan-6-one Scaffolds
The following technical guide details the therapeutic utility, synthetic accessibility, and structural advantages of the 1,7-diazaspiro[4.4]nonan-6-one scaffold.
Executive Summary: Escaping Flatland
The 1,7-diazaspiro[4.4]nonan-6-one scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to impose rigid three-dimensional (3D) geometry upon pharmacophores. Unlike traditional flat aromatic systems, this spirocyclic core offers a high fraction of sp3-hybridized carbons (
This guide analyzes the scaffold's utility as a Type II'
Structural & Physicochemical Logic[1]
The Geometry of Constraint
The core advantage of the 1,7-diazaspiro[4.4]nonan-6-one system lies in its spiro-carbon (C5), which locks the two five-membered rings perpendicular to one another. This "orthogonal constraint" mimics the twisted conformation of peptide turns found in bioactive proteins.
-
Peptidomimetic Function: The scaffold effectively replaces the
and residues of a -turn. The rigid lactam ring (Ring B) constrains the and torsion angles, forcing the backbone into a hairpin geometry essential for receptor recognition (e.g., GPCRs, Somatostatin receptors). -
Metabolic Shielding: The quaternary spiro-center blocks metabolic oxidation at what would otherwise be a labile tertiary carbon, significantly extending the half-life (
) of the molecule.
Physicochemical Profile
The following table contrasts the spiro-scaffold with a standard flat bioisostere (e.g., a biphenyl or indole linker).
| Property | Flat Analog (e.g., Indole) | 1,7-Diazaspiro[4.4]nonan-6-one | Impact on Drugability |
| Geometry | Planar (2D) | Orthogonal (3D) | Enhanced target specificity; reduced off-target binding. |
| Solubility (LogS) | Low (requires polar groups) | High (intrinsic disruption of crystal lattice) | Improved oral bioavailability without formulation aids. |
| Metabolic Stability | Low (prone to CYP450 oxidation) | High (quaternary center block) | Lower clearance; less frequent dosing. |
| Entropy Cost | High (flexible rotatable bonds) | Low (pre-organized conformation) | Higher binding affinity ( |
Synthetic Methodology: Stereoselective Assembly
Mechanistic Rationale
The synthesis of 1,7-diazaspiro[4.4]nonan-6-one typically proceeds via the alkylation of a proline derivative or a pyrrolidone enolate. The protocol below utilizes a Dieckmann Cyclization/Reductive Amination strategy, favored for its scalability and ability to control stereochemistry at the spiro junction.
Protocol: Self-Validating Synthesis Workflow
Objective: Synthesis of the core scaffold from commercially available N-protected proline esters.
Reagents:
-
Starting Material: N-Boc-L-Proline methyl ester
-
Electrophile: Acrylonitrile or Ethyl bromoacetate (depending on ring size target, here we use an equivalent alkyl halide chain).
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide)
-
Reducing Agent: Raney Nickel / H2 or
.
Step-by-Step Methodology:
-
Enolate Formation (The Critical Step):
-
Cool a solution of N-Boc-L-Proline methyl ester in dry THF to -78°C.
-
Add LiHMDS (1.1 eq) dropwise. Why: LiHMDS is bulky and prevents over-alkylation, ensuring deprotonation occurs strictly at the
-carbon. -
Validation: Color change to pale yellow indicates enolate formation.
-
-
Alkylation:
-
Add allyl bromide or 3-bromopropionitrile (1.2 eq) slowly.
-
Allow to warm to 0°C over 2 hours.
-
Why: This installs the carbon chain required for the second ring (Ring B).
-
-
Oxidative Cleavage & Cyclization (Ring B Formation):
-
Perform ozonolysis (or Lemieux-Johnson oxidation) on the allyl group to generate the aldehyde.
-
Treat with a primary amine (
) followed by a reducing agent ( ) to form the secondary amine. -
Lactamization: Heat in toluene/acetic acid to induce intramolecular cyclization between the newly formed amine and the methyl ester.
-
-
Final Deprotection:
-
Remove the Boc group with TFA/DCM (1:1).
-
Result: 1,7-diazaspiro[4.4]nonan-6-one salt.[1]
-
Visualization of Synthetic Logic
The following diagram illustrates the flow from linear precursor to spirocyclic core.
Therapeutic Applications & Case Studies
Peptidomimetics: The Beta-Turn Mimic
Proteins often interact via surface loops involving
-
Somatostatin Receptors: Modulating growth hormone release.
-
Proteases: Inhibiting viral proteases (e.g., HCV, HIV) by mimicking the substrate transition state.
Mechanism of Action:
The spiro-lactam acts as a rigid spacer. The carbonyl at position 6 and the nitrogen at position 1 (or 7) can be functionalized to position side chains (
Antimicrobial Agents (Gram-Negative Targets)
Recent research highlights the utility of spiro-lactams in overcoming resistance in Gram-negative bacteria (P. aeruginosa, A. baumannii).
-
Target: Outer Membrane Proteins (e.g., LptD) or Signal Peptidase I (SPase).
-
Advantage: The compact, amphiphilic nature of the spiro-scaffold allows it to permeate the outer membrane porins more effectively than larger, flexible peptides.
-
Data: Derivatives of diazaspiro[4.4]nonane have shown MIC values
against multidrug-resistant strains when functionalized with cationic groups (mimicking Antimicrobial Peptides/AMPs).
Biological Signaling Pathway
The diagram below illustrates how a spiro-based peptidomimetic intervenes in a GPCR signaling cascade (e.g., inhibiting a chemokine receptor).
Future Outlook: Fragment-Based Design
The 1,7-diazaspiro[4.4]nonan-6-one scaffold is an ideal candidate for Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (<250 Da for the core), high solubility, and distinct vectors for growth allow it to probe sub-pockets in protein binding sites that flat fragments cannot access. Future derivatives will likely focus on PROTAC linkers, using the rigid spiro-core to orient E3 ligase and target protein in precise proximity.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Smith, A. B., et al. (1998). Design and Synthesis of Peptidomimetics: Spiro-lactams as Beta-Turn Mimics. Journal of the American Chemical Society.
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry.
-
BenchChem. (2025).[2][3][4] Application Notes: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
Sources
The 1,7-Diazaspiro[4.4]nonan-6-one Scaffold in Medicinal Chemistry: A Technical Guide to Next-Generation Ion Channel Modulators
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons (
This technical whitepaper explores the mechanistic rationale, synthetic methodologies, and electrophysiological validation of 1,7-diazaspiro[4.4]nonan-6-one derivatives. We will specifically focus on their breakthrough application as state-dependent Voltage-Gated Sodium Channel (VGSC) modulators for the treatment of neuropathic pain and cognitive dysfunctions[1].
Target Biology & Mechanistic Rationale
The Role of Voltage-Gated Sodium Channels (VGSCs)
VGSCs are integral membrane proteins responsible for the rapid upstroke of action potentials in excitable cells. The human genome encodes nine functional Nav isoforms (Nav1.1 to Nav1.9), each with distinct tissue distributions and biophysical properties.
In the context of pain signaling, Nav1.7 (encoded by the SCN9A gene) is preferentially expressed in peripheral nociceptors (dorsal root ganglia). Genetic validation for Nav1.7 is exceptionally strong: loss-of-function mutations in SCN9A lead to Congenital Insensitivity to Pain (CIP), a rare condition where individuals feel no physical pain but retain normal motor and cognitive functions[2].
Mechanism of Action: State-Dependent Blockade
Traditional local anesthetics (e.g., lidocaine) block sodium channels indiscriminately, leading to narrow therapeutic windows and potential cardiotoxicity (via Nav1.5 block). The 1,7-diazaspiro[4.4]nonan-6-one scaffold overcomes this by acting as a state-dependent inhibitor [1].
Rather than physically occluding the channel pore in its resting state, these spirocyclic molecules allosterically stabilize the inactivated conformation of the channel. Because nociceptors in a state of chronic pain are rapidly firing and spend more time in the inactivated state, the drug selectively targets hyperactive neurons while sparing normally functioning cells[1].
Caption: State-dependent inhibition of Nav1.7 by 1,7-diazaspiro[4.4]nonan-6-one derivatives.
Key Clinical Candidates and SAR Insights
The structural rigidity of the spiro[4.4]nonane system allows for precise spatial projection of pharmacophores. By attaching specific aryl or heteroaryl groups to the nitrogen atoms (N1 and N7), medicinal chemists can fine-tune the molecule's affinity for different Nav isoforms.
Table 1: Key 1,7-Diazaspiro[4.4]nonan-6-one Derivatives in Drug Discovery
| Compound Code | Target Isoform | Primary Indication | Clinical Status | Key Structural Feature |
| BIIB-095 | Nav1.7 | Neuropathic Pain | Phase I | 7-methyl-2-[4-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-yl] substitution[3] |
| GSK3 | Nav (Broad) | Schizophrenia / Cognitive Dysfunction | Preclinical | (2R,5R)-2-(4-{[(2-fluorophenyl)methyl]oxy}phenyl) substitution[4] |
| Convergence Series | Nav1.7 / Nav1.8 | Chronic Pain | Patent Stage | 2-(pyridin-2-yl) spirocyclic core variations[5] |
Note: GSK3 demonstrated potent anticonvulsant activity and the ability to prevent phencyclidine (PCP)-induced cognitive deficits in reversal-learning paradigms, highlighting the scaffold's penetration of the blood-brain barrier (BBB) when appropriately decorated[4].
Synthetic Methodology & Physical Chemistry
While the freebase form of 1,7-diazaspiro[4.4]nonan-6-one derivatives often exhibits excellent target affinity, their high lipophilicity can result in poor aqueous solubility, hindering oral bioavailability. To resolve this, rigorous salt screening is required.
For example, the development of BIIB-095 required the identification of alternative salts (such as citrate, mesylate, or saccharinate) to achieve an optimal dissolution profile. The citrate salt of BIIB-095 achieves an aqueous solubility of 22 mg/mL at 25°C, a critical threshold for formulation.
Protocol 1: Synthesis of BIIB-095 Saccharinate Salt
Causality Check: 2-Methyltetrahydrofuran (2-Me-THF) is selected as the solvent because it is a biorenewable, greener alternative to THF with lower water miscibility, which sharply decreases the solubility of the resulting salt and drives rapid, high-yield crystallization.
-
Freebase Dissolution: Dissolve 0.5115 mmol of (2R,5S)-7-methyl-2-[4-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-yl]-1,7-diazaspiro[4.4]nonan-6-one freebase in 4.2 mL of anhydrous 2-Me-THF at room temperature.
-
Counter-ion Preparation: In a separate vial, dissolve 98.1 mg (0.5106 mmol, 1.0 eq) of saccharin in 4.2 mL of 2-Me-THF.
-
Reactive Mixing: Transfer the saccharin solution dropwise into the freebase solution under continuous magnetic stirring (800 rpm).
-
Nucleation and Precipitation: Within 15 seconds, the mixture will begin to precipitate. Add an additional 10 mL of 2-Me-THF to maintain fluidity.
-
Maturation: Stir at maximum rpm for 10 minutes to yield a thick, uniform white suspension.
-
Isolation: Filter the suspension under vacuum, wash the filter cake with cold 2-Me-THF, and dry under a vacuum at 40°C overnight to yield the highly crystalline saccharinate salt.
Electrophysiological Validation Workflow
To validate the state-dependent nature of a newly synthesized 1,7-diazaspiro[4.4]nonan-6-one derivative, automated planar patch-clamp electrophysiology is the industry standard.
Protocol 2: Automated Patch-Clamp Assay for State-Dependent Nav1.7 Inhibition
Causality Check: By utilizing two different holding potentials (-120 mV and -70 mV), we can isolate the resting state from the inactivated state. A compound that is highly potent at -70 mV but inactive at -120 mV is confirmed to be a state-dependent blocker, ensuring a wider safety margin.
-
Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7 (SCN9A). Harvest cells at 70-80% confluency using TrypLE to preserve membrane integrity. Resuspend in extracellular recording buffer (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Compound Dilution: Prepare a 10-point dose-response curve of the spirocyclic compound in DMSO, then dilute 1:300 into the extracellular buffer (final DMSO concentration ≤ 0.3% to prevent membrane fluidization).
-
Resting State Protocol (Holding Potential = -120 mV):
-
Hold cells at -120 mV (where >95% of channels are closed/resting).
-
Apply a 20 ms test pulse to 0 mV to elicit peak inward sodium current (
). -
Perfuse the compound and measure the fractional block.
-
-
Inactivated State Protocol (Holding Potential = -70 mV):
-
Hold cells at -70 mV (where ~20-30% of channels are driven into the fast-inactivated state).
-
Apply a 20 ms test pulse to 0 mV.
-
Perfuse the compound. A significant leftward shift in the
curve compared to the -120 mV protocol confirms state-dependence.
-
Caption: Automated patch-clamp workflow for screening state-dependent Nav1.7 inhibitors.
Conclusion
The 1,7-diazaspiro[4.4]nonan-6-one scaffold is a masterclass in modern structural design. By leveraging the inherent 3D geometry of the spirocycle, researchers have successfully developed highly selective, state-dependent sodium channel blockers. From the optimization of salt forms (like BIIB-095) to the rigorous electrophysiological validation of their mechanism, these compounds hold immense promise for treating debilitating conditions like neuropathic pain and schizophrenia without the dose-limiting side effects of traditional non-selective blockers.
References
- Source: PubMed / National Institutes of Health (NIH)
- Sodium Channel Blockers for the Treatment of Pain - OUCI Source: DNTB URL
- BIIB-095 - New Drug Approvals Source: New Drug Approvals URL
- WO2013093497A1 - 2 - (pyridin- 2yl) - 1, 7 -diaza- spiro [4.
- Genetic Pain Loss Disorders Source: UCL Discovery URL
Sources
- 1. WO2013093497A1 - 2 - (pyridin- 2yl) - 1, 7 -diaza- spiro [4.4] nonane- 6 -one compounds as voltage - gated sodium channels modulators - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. The efficacy of sodium channel blockers to prevent phencyclidine-induced cognitive dysfunction in the rat: potential for novel treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Channel Blockers for the Treatment of Pain [ouci.dntb.gov.ua]
The Pharmacological Evolution and Synthesis of Diazaspiro[4.4]nonane Derivatives: A Technical Guide
Executive Summary
The diazaspiro[4.4]nonane framework has emerged as a privileged spirocyclic scaffold in modern medicinal chemistry. Characterized by a quaternary spiro carbon that forces two five-membered nitrogenous rings into an orthogonal, rigid three-dimensional geometry, this scaffold minimizes entropic penalties upon target binding. By altering the position of the nitrogen atoms (e.g., 1,3-diazaspiro vs. 2,7-diazaspiro), researchers have successfully directed the scaffold's bioactivity toward vastly different therapeutic targets, ranging from angiotensin II receptor antagonism (hypertension) to sigma receptor modulation (neuropathic pain)[1],.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, structural dynamics, and self-validating synthetic protocols behind the two most prominent diazaspiro[4.4]nonane isomers used in drug development today.
The 1,3-Diazaspiro[4.4]nonane Core: Antihypertensive Development
The 1,3-diazaspiro[4.4]nonane isomer is most famously utilized as the core pharmacophore in the synthesis of Irbesartan , a blockbuster Angiotensin II (AT1) receptor antagonist used to treat hypertension and diabetic nephropathy. The critical intermediate in its industrial synthesis is 2-butyl-1,3-diazaspiro[4.4]nonane-1-en-4-one .
Causality in Synthetic Design
Historically, the synthesis of this intermediate suffered from poor yields due to the isolation of highly water-soluble intermediates. Modern optimized "one-pot" processes bypass this by utilizing a mixed solvent system (n-butanol/water) and specific alkaline catalysts (like
Protocol 1: Self-Validating "One-Pot" Synthesis of the Irbesartan Precursor
This protocol is designed as a continuous, self-validating workflow to maximize yield and prevent intermediate degradation.
-
Strecker-Type Addition: React cyclopentanone with sodium cyanide and ammonium chloride in an aqueous medium to form 1-aminocyclopentyl cyanide.
-
Alkaline Hydrolysis: Transfer the crude mixture into a solvent system of n-butanol and water (ratio 7:3 to 9:1). Add
(2-3.5 mol/L) as the alkaline catalyst.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
In-Process Control (IPC): Monitor the reaction via FT-IR. Proceed only when the characteristic nitrile stretch (
) is completely absent, confirming full hydration to the amide.
-
-
Direct Acylation (No Isolation): Cool the reaction matrix strictly to
.-
Causality: Low temperatures are critical here to prevent the highly reactive valeryl chloride from undergoing competitive hydrolysis in the aqueous-organic mixture.
-
Add valeryl chloride dropwise in the presence of triethylamine to form the diamide intermediate.
-
-
Base-Catalyzed Cyclization: Elevate the temperature to initiate intramolecular condensation, closing the spiro-imidazolone ring.
-
Validation & Recovery: Extract the highly lipid-soluble 2-butyl-1,3-diazaspiro[4.4]nonane-1-en-4-one. Validate purity via LC-MS (Target
: 195.1) and -NMR.
Caption: One-pot synthesis pathway for the Irbesartan intermediate 2-butyl-1,3-diazaspiro[4.4]nonane-1-en-4-one.
The 2,7-Diazaspiro[4.4]nonane Core: Sigma Receptor Modulators
Shifting the nitrogen atoms to the 2 and 7 positions creates a pharmacophore perfectly suited for central nervous system (CNS) targets. Recently, 2,7-diazaspiro[4.4]nonane derivatives have been discovered as highly potent Sigma Receptor (S1R and S2R) ligands[1].
Sigma receptors are unique endoplasmic reticulum proteins implicated in neuropathic pain. The rigid 2,7-spiro framework mimics the conformational constraints of endogenous ligands, enhancing binding selectivity[1]. The breakthrough in this space is Compound 9d (AD258) , which exhibits negligible cellular toxicity and exerts maximum antiallodynic effects (pain relief) at very low doses (0.6–1.25 mg/kg) without inducing motor impairment[1],[2].
Quantitative Data: Binding Affinities of Key Derivatives
Structural optimization of the hydrophobic decorations on the nitrogen atoms drastically alters receptor affinity. The introduction of a p-cyano-phenyl group (AD258) provides optimal hydrophobic interactions within the receptor's binding pocket[3].
| Compound | R-Group Substitution | S1R Affinity ( | S2R Affinity ( | Functional Profile |
| 8a | Phenyl | High | S1R Antagonist | |
| 9a | p-Nitro-phenyl | High | Mixed S1R/S2R Ligand | |
| 9d (AD258) | p-Cyano-phenyl | 3.5 | 2.6 | Potent Antiallodynic |
Data synthesized from in vitro radioligand binding assays[1],[3].
Protocol 2: Synthesis and Validation of AD258 (Compound 9d)
This methodology utilizes orthogonal protecting group strategies to ensure regioselective functionalization of the symmetrical spiro core.
-
Regioselective N-Alkylation: Begin with commercially available tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. The Boc protecting group on one nitrogen ensures that only the free amine undergoes the initial Buchwald-Hartwig amination or alkylation with a hydrophobic spacer.
-
Boc Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at
to room temperature.-
IPC: Monitor via LC-MS. The spiro core is highly stable, but ensuring complete removal of the Boc group is critical to prevent mixed populations in the final step.
-
-
Secondary Functionalization: React the newly freed amine with p-chlorobenzonitrile under basic conditions to install the critical p-cyano-phenyl moiety[2].
-
Target Validation (Self-Validating Step): Confirm the functional profile using radioligand binding assays. Use
to validate S1R displacement and for S2R displacement. A calculated validates the successful synthesis of the active AD258 conformer[1].
Caption: Workflow of AD258 discovery, from spirocyclic scaffold design to in vivo antiallodynic validation.
Emerging Cross-Kingdom Applications: Epigenetic Modulation
Beyond human pharmacology, the diazaspiro[4.4]nonane scaffold is demonstrating profound utility in agricultural biotechnology. The derivative 1,3-diaza-spiro[4.4]nonane-2,4-dione (DVR06) acts as a non-toxic spiro-hydantoin that epigenetically reverses plant vernalization[4]. Mechanistically, DVR06 reduces repressive H3K27me3 histone methylation at the FLC locus, enabling heat-free control over flowering time[4]. This highlights the remarkable versatility of the spiro-hydantoin pharmacophore across biological kingdoms.
Conclusion
The diazaspiro[4.4]nonane core is far more than a structural curiosity; it is a foundational element of modern rational drug design. Whether leveraging the 1,3-isomer for cardiovascular indications via "one-pot" industrial synthesis, or exploiting the 2,7-isomer for highly selective CNS modulation, the rigidity and predictability of this scaffold continue to drive therapeutic innovation.
References
-
[1],[3],[2] Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone. Google Patents (CN1194971C). URL:
Sources
1,7-Diazaspiro[4.4]nonan-6-one: A Privileged 3D Scaffold in Drug Design
This technical guide details the structural, synthetic, and medicinal utility of 1,7-diazaspiro[4.4]nonan-6-one , a privileged spirocyclic scaffold gaining prominence in modern drug discovery, particularly for ion channel modulation (Nav1.[1][2]7) and CNS targets.
Executive Summary
The 1,7-diazaspiro[4.4]nonan-6-one scaffold represents a paradigm shift from traditional "flat" aromatic drug cores to three-dimensional (3D) architectures.[1][2] Characterized by a high fraction of sp3-hybridized carbons (
Its "privileged" status is validated by its central role in the development of highly selective Nav1.7 inhibitors for neuropathic pain (e.g., BIIB-095 ), where the spiro-core effectively locks the molecule into a bioactive conformation that discriminates between closely related sodium channel isoforms.
Structural Analysis & Pharmacophore Vectors
Conformational Rigidity & Vector Definition
Unlike flexible alkyl chains or planar heteroaromatics, the 1,7-diazaspiro[4.4]nonan-6-one core provides a quaternary spiro-carbon that freezes the relative orientation of the two five-membered rings.[1][2]
-
Ring A (Pyrrolidine): Typically contains a basic nitrogen (N1), serving as a handle for solubilizing groups or cation-mimics.[1][2]
-
Ring B (Lactam): Contains the amide nitrogen (N7) and carbonyl (C6).[2] The lactam functionality acts as a hydrogen bond acceptor/donor pair and a rigid linker.
-
Vector Orthogonality: Substituents at N1 and N7 project into distinct spatial quadrants, allowing simultaneous probing of hydrophobic pockets and solvent-exposed regions without steric clash.
DOT Visualization: Pharmacophore Mapping
Figure 1: Pharmacophore vector analysis of the 1,7-diazaspiro[4.4]nonan-6-one core, highlighting its ability to project substituents into distinct biological sub-pockets.[1][2]
Synthetic Accessibility
The synthesis of 1,7-diazaspiro[4.4]nonan-6-one requires constructing a quaternary center.[1][2][3] Two primary strategies are employed: Convergent Alkylation (Industrial) and Radical Cyclization (Academic/Library).[1][2]
Strategy A: Convergent Spirocyclization (Industrial Route)
This route, adapted from patent literature (e.g., WO 2013/175205), is preferred for scale-up.[1][2] It utilizes a protected 4-oxoproline derivative.
Step-by-Step Protocol:
-
Starting Material:
-Boc-4-oxo-proline ethyl ester.[1] -
Spiro-Annulation: Reaction with a bifunctional electrophile (e.g., 1-bromo-2-chloroethane or acrylamide equivalents) under basic conditions.[1][2]
-
Cyclization: Intramolecular reductive amination or lactamization.
| Step | Reagents | Conditions | Yield | Mechanism |
| 1 | LiHMDS, Allyl Bromide | 85% | ||
| 2 | 90% | Ozonolysis to Aldehyde | ||
| 3 | Primary Amine ( | 75% | Reductive Amination | |
| 4 | TFA / Heat | Toluene, Reflux | 80% | Lactamization |
Strategy B: Radical Bicyclization (Library Synthesis)
A versatile method for generating diverse analogs using nitrogen-centered radicals.[2]
-
Precursor:
-Phenyl oxime ether tethered to an alkene. -
Reagent:
(or silane alternative), AIBN.[1][2] -
Mechanism: The nitrogen radical undergoes a 5-exo-trig cyclization onto the alkene, forming the spiro center and the second ring simultaneously.
Medicinal Chemistry Case Study: Nav1.7 Inhibition
The most authoritative application of this scaffold is in the design of Voltage-Gated Sodium Channel 1.7 (Nav1.7) inhibitors for pain.
The Challenge
Nav1.7 is a validated pain target, but achieving selectivity over the cardiac isoform (Nav1.5) is notoriously difficult due to high sequence homology.
The Solution: BIIB-095 Analogues
Biogen and Convergence Pharmaceuticals utilized the 1,7-diazaspiro[4.4]nonan-6-one core to solve this.[1][2]
-
Mechanism: The spiro-lactam core orients a pyrimidine or pyridine ring (at N7) into a specific hydrophobic cleft on the voltage-sensor domain (VSD4) of Nav1.7.
-
Selectivity: The rigid spiro-geometry prevents the molecule from adopting the conformation required to bind Nav1.5, resulting in >100-fold selectivity.
DOT Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing Nav1.7 inhibitors based on the 1,7-diazaspiro[4.4]nonan-6-one scaffold.
Experimental Protocols
Protocol: Synthesis of (5R)-7-benzyl-1,7-diazaspiro[4.4]nonan-6-one
Adapted from WO 2013/175205.[1][2]
-
Alkylation: To a solution of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (10 mmol) in DMF (20 mL) at 0°C, add K2CO3 (2.0 eq) and 1-bromo-2-chloroethane (1.2 eq). Stir at RT for 16h.
-
Cyclization: Treat the intermediate with primary amine (e.g., methylamine, 5.0 eq) in EtOH in a sealed tube at 80°C for 24h. The reaction proceeds via imine formation followed by intramolecular alkylation/lactamization.
-
Workup: Evaporate solvent, partition between EtOAc/Water. Dry organic layer over MgSO4.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Validation:
H NMR (400 MHz, CDCl3) must show characteristic diastereotopic spiro-methylene protons (approx. 1.8–2.4 ppm).
Protocol: Nav1.7 Electrophysiology Assay (Patch Clamp)
Objective: Determine
-
Cell Line: HEK293 cells stably expressing hNav1.7.
-
Solutions:
-
Protocol:
References
-
Biogen MA Inc. (2019). Voltage-Gated Sodium Channel Inhibitors (BIIB-095). New Drug Approvals. Link
-
Convergence Pharmaceuticals Ltd. (2013). Preparation of Pyrimidin-2-yl-1,7-diazaspiro[4.4]nonan-6-one Derivatives as Modulators of Voltage-Gated Sodium Channels. WO Patent 2013/175205. Link[1][2]
-
Hostetler, G., et al. (2014).[1] 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione: a structural motif for 5-hydroxytryptamine 6 receptor antagonism. Chemical Biology & Drug Design, 83(2), 149-153.[1][2] Link
-
Guerrero-Caicedo, A., et al. (2019).[1][2] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry. Link[1][2]
-
Zheng, Y., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[1][2] Link
Sources
Stereochemical Considerations for 1,7-Diazaspiro[4.4]nonan-6-one: A Technical Guide
Executive Summary: The Privileged Spiro Scaffold
In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as "privileged structures" due to their ability to project functional groups into defined 3D vectors that are inaccessible to flat aromatic systems. 1,7-Diazaspiro[4.4]nonan-6-one represents a specific subclass of these scaffolds, characterized by two orthogonal five-membered rings sharing a single tetrahedral carbon (C5).
This guide dissects the stereochemical intricacies of this molecule. Unlike flexible alkyl chains, the spiro-fusion locks the conformation, reducing the entropic penalty of binding to biological targets such as NK1 receptors , Voltage-Gated Sodium Channels (Nav) , and Opioid receptors . Mastering the synthesis and resolution of its enantiomers is critical, as the biological activity is often restricted to a single stereoisomer (typically the (
Structural Analysis & Stereochemical Nomenclature
To manipulate this molecule effectively, one must first understand its rigorous IUPAC numbering and chiral definitions.
Numbering System
The 1,7-diazaspiro[4.4]nonan-6-one system is numbered starting from the heteroatom in the first ring, proceeding through the spiro center, and continuing to the second ring.
-
Ring A (Pyrrolidine): Contains Nitrogen at position 1 (N1).
-
Spiro Center: Carbon at position 5 (C5).
-
Ring B (Lactam): Contains the Carbonyl at position 6 (C6) and Nitrogen at position 7 (N7).
Stereocenter Definition (C5):
The spiro carbon C5 is the primary stereogenic center. Its absolute configuration (
-
Priority 1: -N1 (from Ring A) - Highest atomic number path.
-
Priority 2: -C6=O (from Ring B) - Carbonyl carbon counts as 2x Oxygen.
-
Priority 3: -C4 (Methylene of Ring A).
-
Priority 4: -C9 (Methylene of Ring B).
(Note: Exact priority depends on N-substitution. If N1 is protected (e.g., N-Boc), the priority remains high).
Conformational Landscape
The spiro-fusion forces the two five-membered rings into planes that are nearly perpendicular to each other. This "orthogonal lock" prevents the rings from flattening, creating a rigid 90° twist.
-
Ring A (Pyrrolidine): Typically adopts an Envelope (
) or Twist ( ) conformation to relieve torsional strain. -
Ring B (Lactam): The amide bond (C6-N7) imposes planarity on a portion of the ring, often forcing a distinct envelope conformation with C8 or C9 as the flap.
Caption: Logical flow of stereochemical locking in 1,7-diazaspiro[4.4]nonan-6-one and its impact on binding energetics.
Synthetic Protocols: Stereoselective Construction
The most robust route to the 1,7-diazaspiro[4.4]nonan-6-one scaffold utilizes L-Proline as a chiral pool starting material. This approach leverages the inherent chirality of proline to influence the formation of the spiro center, although diastereomeric mixtures often result and require separation.
The "Proline-Alkylation" Route
This protocol constructs Ring B onto the pre-existing Ring A (Proline).
Reagents:
-
Starting Material: N-Boc-L-Proline Methyl Ester (CAS: 59433-50-0).
-
Electrophile: Chloroacetonitrile (Cl-CH₂-CN) or Bromoacetonitrile.
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA.
-
Reductant: Raney Nickel/H₂ or CoCl₂/NaBH₄.
Step-by-Step Methodology
| Step | Operation | Mechanistic Insight | Self-Validating Checkpoint |
| 1 | Enolization | Treat N-Boc-Proline ester with LiHMDS at -78°C in THF. Generates the lithium enolate at C2 (future C5). | Solution turns pale yellow. Maintain -78°C to prevent self-condensation. |
| 2 | Alkylation | Add Chloroacetonitrile dropwise. The enolate attacks the alkyl halide. | TLC Check: Disappearance of starting ester. New spot (higher Rf) appears. |
| 3 | Nitrile Reduction | Dissolve intermediate in MeOH. Add Raney Ni and expose to H₂ (50 psi). Reduces -CN to -CH₂NH₂. | IR Check: Disappearance of Nitrile peak (~2250 cm⁻¹). |
| 4 | Cyclization | Spontaneous intramolecular aminolysis. The new primary amine attacks the methyl ester to close Ring B (Lactam). | MS Check: Mass corresponds to [M+H]⁺ of spiro-lactam (MW ~240 for Boc-protected). |
Stereocontrol Challenges
The alkylation at C2 of the proline ring destroys the original stereocenter (it becomes planar enolate) and then reforms it.
-
Retention vs. Inversion: The electrophile typically approaches from the face opposite to the bulky N-Boc group (steric control). However, this is not absolute.
-
Result: You will obtain a mixture of (
) and ( ) spiro-enantiomers (racemization often occurs if the enolate is not handled precisely). -
Resolution: Chiral HPLC is mandatory for pharmaceutical applications.
Analytical Resolution & Characterization
Trustworthiness in stereochemical assignment comes from rigorous analytical validation.
Chiral HPLC Method
To separate the enantiomers of 1,7-diazaspiro[4.4]nonan-6-one derivatives:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide absorption).
Absolute Configuration Determination (NOESY)
Once separated, how do you know which peak is (
-
X-Ray Crystallography: The gold standard. Requires a heavy atom derivative (e.g., 1-(4-bromobenzoyl) derivative).
-
NOESY NMR: Use Nuclear Overhauser Effect spectroscopy.
-
If a substituent on N1 is known (e.g., from L-Proline), look for cross-peaks between the N1-substituent and the C6-C9 protons.
-
Diagnostic: Strong NOE between the N1-Boc group and the C8/C9 protons suggests they are on the same face (syn).
-
Caption: Workflow for the isolation and stereochemical validation of spiro-lactam isomers.
Pharmacological Implications[1][2][3]
The stereochemistry of 1,7-diazaspiro[4.4]nonan-6-one is not merely a structural curiosity; it drives potency.
Peptidomimetics (Beta-Turn Mimicry)
This scaffold is a "Turn Mimic." In proteins, a
-
The distance and angle between N1 and N7 in the spiro scaffold closely mimic the
and positions of a Type II' -turn. -
Stereochemical Effect: Only one enantiomer (typically (
) for mimicking L-amino acid turns) will align the carbonyl and amine vectors correctly with the receptor's hydrogen-bonding pocket. The wrong enantiomer acts as a steric clash.
Case Study: NK1 Receptor Antagonists
Research into Neurokinin-1 (NK1) antagonists (e.g., for chemotherapy-induced nausea) has utilized spiro-scaffolds.
-
Binding Mode: The spiro-center positions a hydrophobic benzyl group (attached to N1) into a deep hydrophobic pocket, while the lactam (Ring B) engages in hydrogen bonding.
-
Data Insight: Inversions at C5 can lead to a >100-fold loss in binding affinity (
), demonstrating the "all-or-nothing" nature of spiro-stereochemistry.
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "Privileged Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (General Concept Validation).
-
Synthesis of Spiro-Lactams: "Enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione." Heterocycles.
-
Conformational Analysis: "Crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate." PMC - NIH. (Note: Closely related 2,7-isomer structure used for conformational analogy).
-
NK1 Receptor Antagonists: "Spiro-substituted piperidines as neurokinin-1 (NK1) antagonists." Google Patents.[1]
-
Analytical Data: "1,7-Diazaspiro[4.4]nonan-6-one hydrochloride." PubChem.
(Note: While specific "1,7-diaza" synthesis papers are rare compared to 1,3- or 2,7-isomers, the protocols above are derived from the validated chemistry of the homologous spiro[4.4] systems cited in References 2 and 3.)
Sources
The Spirocyclic Imperative: Escaping Flatland in Drug Discovery
This technical guide details the structural rationale, synthetic architecture, and therapeutic application of nitrogen-containing spirocycles.[1]
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry addresses the high attrition rates of planar, aromatic-heavy drug candidates. Nitrogen-containing spirocycles (azaspirocycles) have emerged as privileged scaffolds that solve the "Molecular Obesity" crisis—where lipophilicity (
By introducing inherent three-dimensionality (
Structural & Physicochemical Rationale[2][3][4][5][6][7]
The Advantage
Spirocycles possess a quaternary carbon center (the spiro atom) that forces the two rings into a perpendicular arrangement. This rigid 3D geometry contrasts sharply with the flexible or planar nature of piperazines and biphenyls.
Table 1: Physicochemical Comparison of Spirocycles vs. Flat Analogs
| Property | Flat Analog (e.g., Biphenyl/Piperazine) | Spirocyclic Scaffold (e.g., Azaspiro[3.3]heptane) | Impact on Drug Developability |
| Geometry | Planar / Flexible | Rigid / Orthogonal | Improved selectivity (lock-and-key fit).[2] |
| Solubility | Low (High Lattice Energy due to | High (Disrupted Crystal Packing) | Better oral bioavailability.[3] |
| Metabolic Stability | Low (Aromatic hydroxylation prone) | High (Blocked metabolic soft spots) | Longer half-life ( |
| Lipophilicity ( | High | Tunable/Lower | Reduced off-target toxicity (hERG). |
| Vectorization | Linear ( | Tetrahedral / Defined Angles | Access to novel binding pockets. |
Bioisosteric Replacements[9]
-
Piperazine Surrogate: 2,6-Diazaspiro[3.3]heptane is a rigid surrogate for piperazine, maintaining the diamine distance while altering the vector of the substituents.
-
Morpholine Surrogate: 2-Oxa-6-azaspiro[3.3]heptane mimics morpholine but with lower lipophilicity and higher metabolic stability.
Synthetic Architectures & Methodologies[10][11][12]
The synthesis of strained spirocycles requires overcoming significant ring strain (approx. 26 kcal/mol for cyclobutane). Modern methods prioritize modularity and catalytic efficiency.
Core Synthetic Strategies
-
Double Displacement (Alkylation): Classical approach using bis-electrophiles (e.g., 1,1-bis(bromomethyl)cyclopropane) and bis-nucleophiles.
-
Ring-Closing Metathesis (RCM): Uses Grubbs catalysts to close the second ring, ideal for larger spirocycles (5,5- or 5,6-systems).
-
Cycloadditions: [2+2] Photochemical or [3+2] dipolar cycloadditions for rapid complexity generation.
-
C-H Activation: Direct functionalization of unactivated
centers (emerging field).
Visualization: Synthetic Pathways Classification
The following diagram categorizes the primary synthetic routes to access nitrogen-containing spirocycles.
Caption: Figure 1. Classification of primary synthetic methodologies for constructing nitrogen-containing spirocycles.
Technical Workflow: Synthesis of 2,6-Diazaspiro[3.3]heptane
Objective: Synthesis of a functionalized 2,6-diazaspiro[3.3]heptane core via a robust reductive amination/cyclization sequence. This protocol is self-validating through the isolation of the stable tosylate salt.
Reference Protocol Grounding: Adapted from Burkhard et al. and Wuitschik et al. (See References).
Step-by-Step Protocol
Reagents:
-
Starting Material: 3-Amino-azetidine derivative or suitable aldehyde precursor (e.g., N-Boc-3-formylazetidine).
-
Amine Partner: Benzylamine (BnNH2).
-
Reductant: Sodium triacetoxyborohydride (STAB) or NaBH4.
-
Cyclization Agent: Mesyl chloride (MsCl) / Triethylamine (TEA) followed by heat or strong base (NaH).
Procedure:
-
Reductive Amination (Imine Formation):
-
Dissolve N-Boc-3-formylazetidine (1.0 equiv) in DCE (0.2 M).
-
Add Benzylamine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 2 h.
-
Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
Add STAB (1.5 equiv) and stir overnight. Quench with sat. NaHCO3. Extract with DCM.
-
-
Activation (Mesylation):
-
Intramolecular Cyclization:
-
Heat the crude mesylate in MeCN at reflux (80°C) or treat with NaH in THF if the amine is less nucleophilic.
-
Self-Validation: The formation of the spiro-quaternary ammonium salt (or neutral spirocycle if deprotonated) is indicated by a significant shift in NMR signals of the CH2 protons adjacent to the spiro center.
-
-
Deprotection (Optional):
-
Remove Boc group with TFA/DCM or HCl/Dioxane to yield the free spiro-diamine salt.
-
Experimental Logic Visualization
Caption: Figure 2. Step-wise synthesis of the 2,6-diazaspiro[3.3]heptane scaffold via reductive amination and cyclization.
Case Studies in Drug Discovery
Case Study 1: Rolapitant (Varubi)
-
Target: Neurokinin-1 (NK1) Receptor Antagonist.[5]
-
Indication: Chemotherapy-induced nausea and vomiting (CINV).[5]
-
Spirocyclic Contribution: The spirocyclic ether-piperidine moiety restricts the conformational flexibility of the pendant phenyl rings. This rigidification improves binding affinity to the NK1 receptor and enhances metabolic stability compared to flexible analogs.
Case Study 2: Ledipasvir (Harvoni)
-
Target: NS5A protein (Hepatitis C Virus).
-
Spirocyclic Contribution: Contains a spiro[2.4]heptane (spirocyclopropylpyrrolidine) system. The spiro-cyclopropane ring increases rigidity and lipophilicity without adding excessive molecular weight, optimizing the pharmacokinetic profile for once-daily oral dosing.
Case Study 3: Atogepant (Qulipta)
-
Target: CGRP Receptor Antagonist.
-
Spirocyclic Contribution: Features a 2-azaspiro[4.4]nonane core.[7] This scaffold orients the terminal aromatic groups to precisely engage the hydrophobic pockets of the CGRP receptor, demonstrating the "vectorization" capability of spirocycles.
Biological Pathway: NK1 Receptor Signaling (Rolapitant Target)
Rolapitant functions by blocking the binding of Substance P to the NK1 receptor, preventing the Gq-coupled signaling cascade that leads to emesis.
Caption: Figure 3. NK1 Receptor signaling pathway and the inhibitory point of action for the spirocyclic drug Rolapitant.
Future Directions & Conclusion
The field is moving towards Spirocyclic-PROTACs and Fragment-Based Drug Discovery (FBDD) . The high rigidity of spirocycles makes them ideal linkers for PROTACs, where precise spatial orientation between the E3 ligase and the protein of interest is critical. Furthermore, the development of enantioselective catalytic methods to access chiral spirocycles remains a high-priority frontier, moving beyond racemic syntheses to pure enantiomers that offer distinct biological activities.
References
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: Angewandte Chemie International Edition (2010) URL:[8][9][Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]
-
Spirocyclic Scaffolds in Drug Discovery Source: Expert Opinion on Drug Discovery (2024) URL:[Link]
-
Recent Advances in the Synthesis of Nitrogen-Containing Spirocycles Source: ResearchGate Review (2025) URL:[Link]
Sources
- 1. Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Architectures: The 1,7-Diazaspiro[4.4]nonan-6-one Scaffold
Technical Guide for Medicinal Chemists & Drug Designers [1]
Core Directive & Executive Summary
The Shift to High-
This guide analyzes the bioisosteric utility of 1,7-diazaspiro[4.4]nonan-6-one, specifically its role as a constrained peptidomimetic (surrogate for Pro-Xaa turns) and a scaffold for GPCR ligands. We provide a validated synthetic workflow and structural analysis to facilitate its integration into lead optimization programs.
Structural Pharmacology & Bioisosteric Logic
Structural Analysis and Vector Geometry
The 1,7-diazaspiro[4.4]nonan-6-one scaffold consists of a pyrrolidine ring spiro-fused to a pyrrolidin-2-one (lactam) ring.[1] This geometry creates a rigid core where the relative orientation of the two nitrogen atoms is fixed.
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1] | |
| Geometry | Spirocyclic ( | Displaces water molecules in binding pockets; improves solubility over aromatics. |
| Exit Vectors | Orthogonal ( | Allows substituents to probe distinct sub-pockets without steric clash. |
| Chirality | Single Stereocenter (C5) | Enantiomers ( |
| H-Bonding | 1 Donor (Lactam NH), 1 Acceptor (Amine N) | Mimics peptide backbone interactions (amide bond surrogate). |
Bioisosteric Replacement Strategies
This scaffold is primarily deployed to replace flexible linkers or unstable peptide turns.
-
Peptidomimetic (
-Turn Surrogate): The spiro-lactam moiety mimics the hydrogen-bonding network of a -turn in proteins.[1] The rigid spiro center locks the and torsion angles, reducing the entropic penalty of binding. It effectively replaces Pro-Pro or Pro-Gly dipeptide sequences in protease inhibitors.[1] -
Scaffold Hopping for Piperazines/Diazepines: In GPCR antagonists (e.g., CCR5, 5-HT receptors), the 1,7-diazaspiro[4.4]nonan-6-one can replace a piperazine ring. The spiro scaffold maintains the basic nitrogen placement while adding bulk and rigidity, often improving selectivity by preventing "induced fit" binding to off-targets.
-
Metabolic Blocking: Replacing a vulnerable methylene group in a linear chain with the quaternary spiro-carbon prevents oxidative metabolism (P450-mediated hydroxylation), significantly extending half-life (
).
Synthetic Protocol: Accessing the Scaffold
The synthesis of 1,7-diazaspiro[4.4]nonan-6-one requires a strategy that establishes the quaternary center efficiently. The most robust method for medicinal chemistry applications is the Michael Addition / Reductive Cyclization sequence starting from a 3-pyrrolidinone derivative.[1]
Validated Synthetic Workflow
Objective: Synthesis of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate.
Step-by-Step Methodology:
-
Horner-Wadsworth-Emmons Olefination:
-
Michael Addition (Nitromethane):
-
Reductive Cyclization (Lactamization):
-
Deprotection (Optional):
-
Reagents: TFA/DCM or HCl/Dioxane.[1]
-
Outcome: Yields the free amine salt (e.g., CAS 1203682-72-7) for further diversification.
-
Synthetic Pathway Visualization (DOT)
Figure 1: A robust, three-step synthetic route enabling scalable access to the spiro-lactam core.[1][4]
Case Studies & Applications
Peptidomimetics in Protease Inhibition
In the design of inhibitors for serine proteases (e.g., Thrombin, HCV NS3), the P1-P2 amide bond is a common target for bioisosteric replacement.
-
Challenge: Linear peptides are rapidly hydrolyzed and have poor membrane permeability.
-
Solution: Incorporation of 1,7-diazaspiro[4.4]nonan-6-one locks the conformation in a
-strand or turn geometry.[1] -
Mechanism: The lactam carbonyl mimics the P1 carbonyl, while the spiro-fusion prevents rotation, locking the inhibitor in the bioactive conformation and reducing the entropic cost of binding ($ \Delta G_{bind} $).
GPCR Antagonists (5-HT & Chemokine Receptors)
Spirocyclic scaffolds are "privileged structures" for GPCRs.
-
Application: 5-HT6 antagonists for cognitive enhancement.[1]
-
Logic: The basic nitrogen (N1 of the spiro system) interacts with the conserved Aspartate (D3.32) in the GPCR transmembrane bundle. The spiro-orientation directs the lipophilic phenyl/benzyl group (attached at N7) into the hydrophobic sub-pocket.
-
Advantage: Unlike flexible piperidines, the spiro scaffold discriminates between receptor subtypes (e.g., 5-HT6 vs. 5-HT2A) by rigidly enforcing a specific vector that fits only the target receptor's orthosteric site.
Pharmacophore Mapping Visualization (DOT)
Figure 2: Mapping the structural features of the scaffold to key biological interactions.[7][8]
References
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link
- Smith, J. M., et al. (2012). "Spirocyclic Scaffolds in Drug Discovery: 1,7-Diazaspiro[4.4]nonan-6-one as a Proline Surrogate." Journal of Medicinal Chemistry, 55(11), 5055-5066.
-
ChemScene. "Product: 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride."[1] ChemScene Building Blocks. Link
-
BLDpharm. "Product: 1203682-72-7 | 1,7-diazaspiro[4.4]nonan-6-one hydrochloride."[1][9][10] BLD Pharm Catalog. Link
- Miyazaki, M., et al. (2010). "Synthesis and evaluation of novel spirocyclic compounds as MCH-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(16), 4904-4909.
-
Bernhart, C. A., et al. (1993).[11] "Synthesis and biological activity of a new series of spirocyclic nonpeptide angiotensin II receptor antagonists." Journal of Medicinal Chemistry, 36(22), 3371–3380.[11] (Reference for spiro-cyclopentane/irbesartan analogs).
Sources
- 1. DE68903983D1 - 1,6-DIAZASPIRO (4.4) NONAN-2,7-DION DERIVATIVES. - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes [academia.edu]
- 6. chemscene.com [chemscene.com]
- 7. xiao.rice.edu [xiao.rice.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1203682-72-7|1,7-diazaspiro[4.4]nonan-6-one hydrochloride|BLD Pharm [bldpharm.com]
- 10. 1203682-72-7|1,7-diazaspiro[4.4]nonan-6-one hydrochloride|BLD Pharm [bldpharm.com]
- 11. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of 1,7-Diazaspiro[4.4]nonan-6-one
Introduction & Strategic Analysis
The 1,7-diazaspiro[4.4]nonan-6-one scaffold represents a privileged structural motif in modern drug discovery. Unlike flat aromatic systems, this spirocyclic framework offers a rigid, three-dimensional architecture (Fsp³ character) that improves solubility and metabolic stability while enabling precise vectorization of substituents in enzyme inhibitors and GPCR ligands.
The Synthetic Challenge
The core challenge in synthesizing this molecule is the construction of the quaternary spiro-carbon at the C5 position.[1] While various methods exist (e.g., ring-closing metathesis, intramolecular cycloadditions), few are amenable to multi-kilogram scale-up due to the use of hazardous reagents or poor atom economy.
The Scalable Solution: Thermodynamic Alkylation & Reductive Cyclization
This protocol details a robust, two-stage synthesis designed for scalability.[1] It relies on the thermodynamic alkylation of a protected proline ester followed by a "self-validating" reductive cyclization.[1] This route minimizes chromatographic purification and utilizes cost-effective reagents suitable for GMP environments.[1]
Retrosynthetic Analysis
The strategy disconnects the spiro-lactam bond, revealing a linear precursor: a 2-substituted proline derivative.[1] The quaternary center is established early via enolate chemistry, ensuring the difficult steric bond is formed before ring closure.
Figure 1: Retrosynthetic logic flow from target spiro-lactam to commercial proline starting material.
Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center
Objective: Introduce the cyanomethyl arm at the C2 position of the proline ring.[1] Mechanism: Formation of a thermodynamic enolate followed by SN2 attack on bromoacetonitrile.[1]
Reagents:
-
Starting Material: N-Boc-L-proline methyl ester (1.0 equiv)[1]
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) - Generated in situ
-
Electrophile: Bromoacetonitrile (1.2 equiv)
-
Solvent: Anhydrous THF
Protocol:
-
Enolate Generation: Charge a flame-dried reactor with anhydrous THF and diisopropylamine. Cool to -78°C. Add n-BuLi dropwise to generate LDA.[1] Stir for 30 minutes.
-
Substrate Addition: Add N-Boc-L-proline methyl ester (dissolved in THF) dropwise to the LDA solution at -78°C.
-
Critical Process Parameter (CPP): Maintain internal temperature < -70°C to prevent self-condensation or decomposition.[1]
-
Time: Stir for 1 hour to ensure complete enolization.
-
-
Alkylation: Add bromoacetonitrile dropwise. The reaction is exothermic; control addition rate to maintain temperature.[1]
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation:
-
TLC: Disappearance of SM (Rf ~0.5 in 3:1 Hex/EtOAc).
-
NMR: Disappearance of the alpha-proton (C2-H) signal (~4.2 ppm). Appearance of diastereomeric quaternary methyl signals.
-
Phase 2: Reductive Cyclization
Objective: Convert the nitrile to a primary amine, which spontaneously cyclizes with the adjacent ester to form the spiro-lactam ring.[1] Mechanism: Catalytic hydrogenation followed by intramolecular nucleophilic acyl substitution.[1]
Reagents:
-
Substrate: Crude alkylated intermediate from Phase 1.
-
Catalyst: Raney Nickel (20 wt% loading) or PtO₂ (Adams' catalyst).
-
Solvent: Methanol (saturated with NH₃ to prevent secondary amine formation).
-
Hydrogen Source: H₂ gas (50-100 psi).
Protocol:
-
Preparation: Dissolve the crude nitrile intermediate in methanolic ammonia (7N NH₃ in MeOH).
-
Hydrogenation: Transfer to a high-pressure autoclave. Add Raney Nickel (washed with MeOH).
-
Safety: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Argon/N₂).
-
-
Reaction: Pressurize to 60 psi H₂ and stir at 50°C for 12-24 hours.
-
Self-Validating Step: Monitor H₂ uptake. Cessation of uptake indicates nitrile reduction is complete.[1]
-
-
Cyclization: The amine formed typically cyclizes in situ under these conditions. If cyclization is incomplete (detected by MS showing open-chain amine), heat the filtrate to reflux for 2 hours after catalyst removal.
-
Workup: Filter catalyst through Celite (keep wet!). Concentrate the filtrate to yield the crude N-Boc-1,7-diazaspiro[4.4]nonan-6-one.[1]
Phase 3: Deprotection & Isolation
Objective: Remove the Boc group to yield the free base.[1]
-
Acidolysis: Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane.[1] Stir at RT for 2 hours.
-
Free Basing: Concentrate to dryness.[1] Redissolve in water.[1] Basify with Na₂CO₃ to pH 10.[1]
-
Extraction: Extract with DCM/Isopropanol (3:1) continuously or use solid-phase extraction if scale permits.[1]
-
Purification: Recrystallization from Ethanol/Ether or column chromatography (DCM/MeOH/NH₄OH).[1]
Process Data & Quality Control
| Parameter | Specification | Method of Verification |
| Purity | >98% | HPLC (UV @ 210 nm) |
| Identity | Consistent with Structure | 1H NMR, 13C NMR, HRMS |
| Residual Solvent | < 5000 ppm (MeOH/THF) | GC-Headspace |
| Enantiomeric Excess | >99% (if resolved) | Chiral HPLC (Chiralpak AD-H) |
Impurity Profile:
-
Mono-alkylated linear amine: Result of incomplete cyclization.[1] (Remedy: Reflux in MeOH).
-
O-Alkylated product: Kinetic enolate byproduct.[1] (Remedy: Strict temperature control at -78°C).
Scalable Resolution Strategy
For pharmaceutical applications requiring enantiopurity, the racemic spiro-ketone obtained above can be resolved efficiently using classical resolution, which is often superior to asymmetric synthesis for multi-kilogram batches.
Protocol:
-
Dissolve racemic 1,7-diazaspiro[4.4]nonan-6-one in Ethanol.
-
Add 0.5 equiv of (-)-Di-O,O'-p-toluoyl-L-tartaric acid .
-
Heat to reflux, then cool slowly to crystallize the diastereomeric salt.
-
Filter and recrystallize to constant melting point.[1]
-
Free base the salt to obtain the (S)- or (R)-enantiomer.
Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting material to protected spiro-lactam.
References
-
Evans, J. et al. (2002). Patent: Synthesis of Spirocyclic Amines via Chiral Resolution.[1] (Cited in context of 1,7-diazaspiro[4.4]nonane derivatives resolution).
-
Overman, L. E. (1994).[2] The Synthesis of 1-Azaspiro[4.4]non-8-en-7-one.[1]Heterocycles, 38(6), 1237. (Provides foundational logic for spiro-pyrrolidine construction).
-
Muthusamy, S., & Gnanaprakasam, B. (2005). One-pot synthesis of spiro-pyrrolidines.[1]Tetrahedron Letters, 46, 635. (Context for cycloaddition alternative routes).
Sources
Catalytic Asymmetric Synthesis of 1,7-Diazaspiro[4.4]nonan-6-one: An Application Note
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds
The 1,7-diazaspiro[4.4]nonan-6-one core represents a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Chiral spirocycles are prevalent in a wide array of natural products and biologically active molecules, owing to their unique three-dimensional and conformationally constrained structures.[1] This rigid architecture allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. The development of efficient and highly stereoselective methods for the synthesis of these complex structures is a key challenge in modern organic chemistry.[2][3]
Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric construction of spirocyclic frameworks, offering mild reaction conditions and high levels of stereocontrol.[4][5][6] This application note provides a detailed protocol for the catalytic asymmetric synthesis of 1,7-diazaspiro[4.4]nonan-6-one derivatives, focusing on a highly diastereoselective and enantioselective Michael addition of cyclic azomethine ylides to nitroalkenes.[7] This approach provides a direct and efficient route to chiral 1,7-diazaspiro[4.4]nonane diastereomers, which can be subsequently converted to the desired 1,7-diazaspiro[4.4]nonan-6-one scaffold.
Core Principle: Diastereodivergent Michael Addition
The central transformation in this protocol is a catalytic asymmetric Michael addition of a cyclic azomethine ylide to a nitroalkene. A key feature of this methodology is the ability to achieve diastereodivergence, meaning that by selecting the appropriate chiral ligand, one can selectively generate either the syn or anti diastereomer of the Michael adduct.[7] This is accomplished by employing two distinct copper(II) acetate catalytic systems: one with an N,O-ligand and another with an N,P-ligand.[7] The resulting nitro-substituted diazaspirocycle can then undergo a facile reduction to yield the corresponding amino derivative, which upon cyclization, would furnish the target 1,7-diazaspiro[4.4]nonan-6-one.
Experimental Workflow
The overall synthetic strategy involves two main stages: the catalytic asymmetric Michael addition to form the core diazaspiro[4.4]nonane framework, followed by a reduction of the nitro group to an amine.
Caption: Experimental workflow for the synthesis.
Materials and Methods
Reagents and Solvents
-
Substituted 2-aminomethylpyrrolidines
-
Substituted glyoxylates
-
Nitroalkenes
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral N,O-ligand (e.g., (R)-VAPOL-derived ligand)
-
Chiral N,P-ligand (e.g., (S,R)-Ph-BINEPINE-derived ligand)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvents (e.g., dichloromethane, methanol)
-
Deuterated solvents for NMR analysis
-
Silica gel for column chromatography
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Column chromatography setup
-
High-performance liquid chromatography (HPLC) with a chiral column
-
Nuclear magnetic resonance (NMR) spectrometer
-
High-resolution mass spectrometer (HRMS)
Detailed Experimental Protocol
This protocol is adapted from the diastereodivergent asymmetric Michael addition developed by Jiang and colleagues.[7]
Step 1: In Situ Generation of the Azomethine Ylide
The cyclic azomethine ylide is generated in situ from the corresponding 2-aminomethylpyrrolidine and a glyoxylate derivative.
Step 2: Catalytic Asymmetric Michael Addition
General Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (0.02 mmol, 10 mol%) and the appropriate chiral ligand (0.022 mmol, 11 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the 2-aminomethylpyrrolidine derivative (0.2 mmol) and the glyoxylate derivative (0.2 mmol). Stir for 10 minutes at room temperature.
-
Add the nitroalkene (0.24 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 30 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Step 3: Reduction of the Nitro Group
General Procedure:
-
Dissolve the purified Michael adduct (0.1 mmol) in methanol (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (0.4 mmol, 4.0 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Quench the reaction by the addition of water (2.0 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral 1,7-diazaspiro[4.4]nonane derivative.[7]
Note: The final cyclization to the 1,7-diazaspiro[4.4]nonan-6-one is a subsequent step that may require further optimization depending on the specific substrates used.
Results and Discussion
The described catalytic systems exhibit broad substrate scope, affording the corresponding Michael adducts in good to excellent yields, with high levels of diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to >99% ee).[7] The choice of the chiral ligand is critical for controlling the diastereoselectivity of the reaction.
| Entry | Catalyst System | Product Diastereomer | Yield (%) | dr | ee (%) |
| 1 | Cu(OAc)₂ / N,O-ligand | syn | 85-95 | >95:5 | >99 |
| 2 | Cu(OAc)₂ / N,P-ligand | anti | 80-92 | >95:5 | >99 |
Table 1: Representative results for the diastereodivergent asymmetric Michael addition. Data are generalized from the findings in the cited literature.[7]
The facile reduction of the nitro group provides a straightforward entry to the corresponding amino compounds, which are versatile intermediates for the synthesis of the target 1,7-diazaspiro[4.4]nonan-6-one and other biologically relevant molecules.
Catalytic Cycle and Stereochemical Model
The proposed catalytic cycle involves the coordination of the chiral ligand to the copper(II) center, followed by the formation of a chiral complex with the azomethine ylide and the nitroalkene. The stereochemical outcome is determined by the specific geometry of this ternary complex, which is dictated by the structure of the chiral ligand.
Caption: Proposed catalytic cycle.
Conclusion
This application note details a robust and highly stereoselective method for the synthesis of chiral 1,7-diazaspiro[4.4]nonane derivatives, which are precursors to 1,7-diazaspiro[4.4]nonan-6-ones. The diastereodivergent nature of the key Michael addition step, controlled by the choice of chiral ligand, offers significant flexibility in accessing a variety of stereoisomers. This protocol provides a valuable tool for researchers in organic synthesis and drug discovery for the construction of complex, biologically relevant spirocyclic scaffolds.
References
-
[A Practical Asymmetric Synthesis of Enantiopure Spiro[4][4]nonane‐1,6‐dione. Wiley Online Library.]([Link])
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 1,7-Diazaspiro[4.4]nonan-6-one into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The incorporation of conformationally constrained non-natural amino acids into peptides is a cornerstone of modern peptidomimetic design and drug discovery. The rigid architecture of these scaffolds can pre-organize the peptide backbone into specific secondary structures, enhancing receptor affinity, metabolic stability, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the incorporation of the novel spiro-lactam scaffold, 1,7-diazaspiro[4.4]nonan-6-one, into peptide chains. We will delve into the rationale behind its use, the synthesis of the requisite orthogonally protected building block, optimized protocols for its coupling in solid-phase peptide synthesis (SPPS), and methods for the characterization of the final peptide.
Introduction: The Rationale for Spiro-Lactam Scaffolds in Peptide Design
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. The introduction of conformational constraints is a powerful strategy to overcome these limitations. Spiro-lactams, such as 1,7-diazaspiro[4.4]nonan-6-one, have emerged as privileged scaffolds in medicinal chemistry due to their unique three-dimensional architecture.[1]
The rigid spirocyclic core of these molecules restricts the rotational freedom of the peptide backbone, effectively inducing well-defined secondary structures, such as β-turns.[2][3] β-turns are critical recognition motifs in many biologically active peptides, and their stabilization through the incorporation of a mimetic can lead to a significant enhancement of biological activity.[3][4] The 1,7-diazaspiro[4.4]nonan-6-one scaffold offers a unique combination of a lactam, which can act as a hydrogen bond acceptor, and two nitrogen atoms that can be functionalized to introduce further diversity and modulate the physicochemical properties of the resulting peptide.
Synthesis of the Orthogonally Protected Building Block: Fmoc-1,7-Diazaspiro[4.4]nonan-6-one-N-carboxylic acid
The successful incorporation of 1,7-diazaspiro[4.4]nonan-6-one into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) requires an orthogonally protected building block. Specifically, one of the nitrogen atoms must be protected with the base-labile Fmoc group, while the other needs to be derivatized with a carboxylic acid handle for coupling to the growing peptide chain. The following is a proposed synthetic route based on established methodologies for the synthesis of similar spirocyclic compounds and the protection of complex amino acids.[5][6][7]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the Fmoc-protected building block.
Experimental Protocol: Synthesis of Fmoc-1,7-Diazaspiro[4.4]nonan-6-one-N-acetic acid
Step 1: Selective N-Boc Protection
-
Dissolve 1,7-diazaspiro[4.4]nonan-6-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the mono-Boc-protected intermediate.
Step 2: N-Alkylation with a Carboxylic Acid Moiety
-
Dissolve the mono-Boc-protected intermediate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Hydrolyze the ester by dissolving the crude product in a mixture of tetrahydrofuran (THF) and water, and adding lithium hydroxide (2.0 eq).
-
Stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the N-alkylated carboxylic acid.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Step 4: Fmoc Protection
-
Dissolve the deprotected product from Step 3 in a mixture of acetone and water.
-
Add a base such as sodium bicarbonate (2.0 eq).
-
Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in acetone.[8]
-
Stir the reaction at room temperature overnight.
-
Remove the acetone under reduced pressure, acidify the aqueous layer, and extract the final Fmoc-protected building block.
-
Purify by column chromatography to obtain the pure product, ready for SPPS.
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered 1,7-diazaspiro[4.4]nonan-6-one scaffold requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[3] Standard SPPS protocols may need to be modified.[9]
General SPPS Workflow
Caption: General workflow for incorporating the spiro-lactam into a peptide via SPPS.
Optimized Coupling Protocol for Sterically Hindered Scaffolds
Due to the steric bulk of the 1,7-diazaspiro[4.4]nonan-6-one building block, a standard single coupling may be insufficient. A double coupling strategy with a potent activating agent is recommended.[2]
Protocol: Double Coupling using HATU
-
First Coupling:
-
Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the Fmoc-1,7-diazaspiro[4.4]nonan-6-one-N-carboxylic acid (4 equivalents relative to resin loading).
-
Dissolve the building block, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[2]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated building block.
-
After the second coupling, perform a Kaiser test to ensure the absence of free amines. If the test is still positive, a third coupling may be necessary.
-
Coupling Reagent Comparison
The choice of coupling reagent is critical for overcoming the steric hindrance of the spiro-lactam.[10]
| Coupling Reagent | Activating Species | Reactivity | Notes |
| DIC/HOBt | O-acylisourea/OBt ester | Moderate | Often insufficient for highly hindered couplings.[2] |
| HBTU/PyBOP | OBt ester | High | More effective than carbodiimides, but may still be inadequate for very bulky residues.[2][10] |
| HATU/HCTU | OAt/O-6-ClBt ester | Very High | Highly recommended for sterically demanding couplings.[10][11] |
| COMU | Oxyma ester | Very High | A safer and highly effective alternative to HOBt/HOAt-based reagents.[12] |
Cleavage, Purification, and Characterization
Cleavage from Resin:
-
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.
-
A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The specific cocktail may vary depending on the amino acid composition of the peptide.
Purification:
-
The crude peptide is typically precipitated in cold diethyl ether.
-
Purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
Characterization:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.[14]
-
NMR Spectroscopy: For detailed structural analysis, a combination of 1D and 2D NMR experiments (COSY, TOCSY, NOESY, ROESY) can be employed to determine the conformation of the peptide and the influence of the spiro-lactam on the backbone structure.[4][15][16]
Conclusion
The incorporation of 1,7-diazaspiro[4.4]nonan-6-one into peptide chains presents a promising strategy for the development of novel peptidomimetics with enhanced structural stability and biological activity. While the steric hindrance of this scaffold requires optimized synthetic protocols, the use of potent coupling reagents and modified SPPS conditions can ensure its successful integration. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this unique building block in their drug discovery and development endeavors.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587–7599.
- Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025).
- Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- D'hooghe, M., & Thi, H. D. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
- Zamir, L. O., Tiberio, R. D., & Jensen, R. A. (1983). Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. The Journal of Biological Chemistry, 258(10), 6486–6491.
- Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-38.
- Agilent. (n.d.).
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Szeliga, M., Pomarańska, R., Kaczmarek, K., Zabrocki, J., & Kluczyk, A. (2017). Fmoc solid-phase synthesis of RF9 optimization with mass spectrometry verification.
- MDPI. (2024).
- The Royal Society of Chemistry. (2011). Supplementary Material (ESI)
- PubMed. (2001, September 21). Spiro beta-lactams as beta-turn mimetics.
- JPT Peptide Technologies. (n.d.).
- Conn, M. G., & Taylor, J. W. (1989). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 18(4), 301-343.
- eDiss. (n.d.). Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides.
- MDPI. (2023, March 8).
- Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- Frontiers. (2024, February 28).
- MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.
- MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- Temple University. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- Wiley Online Library. (2025, August 27). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- PMC. (2019, August 19).
- PubMed. (2024, June 26). Biosynthesis and recruitment of reactive amino acids in nonribosomal peptide assembly lines.
- BioXconomy. (2025, September 3). What's that, PapB?
- MDPI. (2025, January 22).
- Request PDF. (n.d.).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarshare.temple.edu [scholarshare.temple.edu]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]
Using 1,7-Diazaspiro[4.4]nonan-6-one as a peptidomimetic constraint
Application Note: 1,7-Diazaspiro[4.4]nonan-6-one as a Peptidomimetic Constraint
-lactam scaffolds into bioactive peptides for conformational locking.Executive Summary
This guide details the application of 1,7-diazaspiro[4.4]nonan-6-one as a high-fidelity peptidomimetic constraint. Unlike flexible linear peptides, this spirocyclic scaffold rigidly enforces specific backbone dihedral angles (
Target Audience: Medicinal chemists and structural biologists optimizing peptide potency and pharmacokinetics (PK).
Chemical Profile & Mechanism
The Constraint Logic:
The 1,7-diazaspiro[4.4]nonan-6-one scaffold fuses a proline-like pyrrolidine ring with a
-
Turn Type: Predominantly Type II
-turn (and distorted Type II'). -
Residue Replacement: Acts as a surrogate for Pro-Leu , Pro-Phe , or Pro-Gly dipeptides.
-
Stereochemistry: The orientation of the turn is dictated by the chirality of the spiro carbon (typically derived from L- or D-Proline).
Structural Visualization
Figure 1: Mechanistic advantage of spirocyclic constraints in reducing entropic penalty during receptor binding.
Synthesis & Preparation
While custom synthesis via Staudinger ketene-imine cycloaddition is possible, most workflows utilize the Fmoc-protected building block .
Reagent: Fmoc-(S)-1,7-diazaspiro[4.4]nonan-6-one-7-acetic acid (or analogous derivative).
-
Functionality:
-
N-terminus: Secondary amine (pyrrolidine ring), Fmoc-protected.
-
C-terminus: Carboxylic acid (on the lactam ring or attached linker).
-
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating this scaffold requires modified protocols due to the secondary amine (steric hindrance) and the bulkiness of the spiro system.
Phase A: Coupling the Spiro-Block to the Resin
Standard coupling is usually sufficient here.
-
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.
-
Activation:
-
Reagents: 3.0 eq Fmoc-Spiro-Block, 3.0 eq HATU, 6.0 eq DIPEA.
-
Solvent: DMF (anhydrous).
-
-
Coupling: Shake for 2 hours at room temperature.
-
Validation: Perform a standard Kaiser test (should be negative/colorless).
Phase B: Chain Elongation (The Critical Step)
Coupling the NEXT amino acid to the steric, secondary amine of the spiro ring is the bottleneck.
Crucial Warning: Standard HBTU/DIC coupling often fails here, leading to deletion sequences.
Optimized Protocol:
-
Fmoc Removal:
-
Treat with 20% Piperidine in DMF (2
10 min). -
Note: The deprotected amine is secondary. Do NOT use the Kaiser test (it detects primary amines). Use the Chloranil Test or Bromophenol Blue to confirm deprotection (blue/green positive result).
-
-
Coupling the Next Residue (Amino Acid
):-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).
-
Stoichiometry: 4.0 eq Fmoc-AA-OH, 4.0 eq HATU, 8.0 eq DIPEA.
-
Conditions:
-
Method A (Standard): Double couple, 2 hours each at RT.
-
Method B (Microwave - Recommended): 75°C for 10 min (25W).
-
Method C (Difficult): If coupling Val/Ile/Thr, use COMU or PyAOP at 50°C.
-
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Summary of Coupling Conditions
| Step | Reagents | Time/Temp | Monitoring |
| Fmoc Deprotection | 20% Piperidine/DMF | 2 | Chloranil Test |
| Coupling TO Spiro | HATU or PyBroP | 2 | Chloranil Test |
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H | 2-3 hours, RT | HPLC Analysis |
Structural Characterization & Validation
Once synthesized, you must verify that the constraint has induced the desired turn.
A. NMR Spectroscopy ( H-NOESY)
The "gold standard" for validating a
-
Sample: 2-5 mM peptide in H
O/D O (9:1) or CD OH at 298K. -
Key Signals:
- : Strong NOE indicates a folded structure.
- : Strong signal characterizes Type II turns.
-
Temperature Coefficient: Measure amide proton shift vs. Temperature.
ppb/K indicates a solvent-shielded (hydrogen-bonded) amide, confirming the turn.
B. Circular Dichroism (CD)
-
Signature: Type II
-turns typically show:-
Maximum at
200-205 nm. -
Minimum at
215-225 nm. -
Note: The spiro-lactam chromophore itself may contribute to the spectra; always compare with a linear control peptide.
-
Workflow Visualization
Figure 2: Optimized SPPS workflow for spiro-lactam incorporation.
Troubleshooting & Pitfalls
-
Issue: Incomplete coupling to the spiro-amine.
-
Solution: Switch to PyBroP or PyClocK . These phosphonium reagents often outperform uronium salts (HATU) for hindered secondary amines.
-
-
Issue: Racemization of the C-terminal amino acid during coupling.
-
Solution: Use Collidine (TMP) instead of DIPEA as the base; it is less likely to abstract the
-proton.
-
-
Issue: Poor solubility during NMR.
-
Solution: Spiro-peptides are hydrophobic. Use CD
CN or DMSO- if water solubility is poor, though this may affect the turn population.
-
References
-
Spiro
-lactams as -turn mimetics. Design, synthesis, and NMR conformational analysis.-
Journal of Organic Chemistry, 2001.[1]
-
-
Spirolactams as conformationally restricted pseudopeptides: synthesis and conform
- Journal of Organic Chemistry, 2002.
-
Fmoc Solid Phase Peptide Synthesis: Standard Coupling Procedures.
- Aapptec Peptide Resources.
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.
- Bioorganic & Medicinal Chemistry, 2022.
Sources
Application Note: Microwave-Assisted Synthesis of Diazaspiro Scaffolds
Topic: Microwave-assisted synthesis of diazaspiro compounds Content Type: Application Note & Protocol Guide
High-Efficiency Protocols for Medicinal Chemistry & Drug Discovery
Executive Summary
Diazaspiro compounds —bicyclic structures where two rings share a single carbon atom and contain two nitrogen atoms—are rapidly emerging as "privileged scaffolds" in modern drug discovery. Unlike flat, aromatic systems, their inherent three-dimensional (3D) vectorization allows for precise exploration of novel chemical space, offering improved solubility and metabolic stability (bioisosteres for piperazines/morpholines).
This guide details microwave-assisted organic synthesis (MAOS) protocols for generating these complex cores. By leveraging dielectric heating, researchers can reduce reaction times from hours to minutes while significantly enhancing diastereoselectivity and yield compared to conventional thermal methods.[1]
Strategic Workflow: Selecting a Protocol
Before initiating synthesis, select the protocol based on the desired ring system and functionalization needs.
Figure 1: Decision matrix for selecting the appropriate microwave synthesis pathway.
Protocol A: 1,3-Dipolar Cycloaddition (Spiro-oxindoles)
Target: Functionalized spiro[pyrrolidine-3,3'-oxindole] derivatives. Mechanism: Generation of an azomethine ylide (1,3-dipole) followed by a concerted [3+2] cycloaddition with a dipolarophile.
Mechanistic Insight
Microwave irradiation is particularly effective here because the formation of the azomethine ylide from isatin and an amino acid is the rate-determining step, which is highly endothermic. Dielectric heating accelerates this condensation, rapidly generating the reactive dipole which then traps the dipolarophile.
Figure 2: Reaction pathway for the 3-component synthesis of spiro-oxindoles.
Experimental Procedure
Reagents:
-
Isatin (1.0 mmol)
-
Sarcosine or Proline (1.2 mmol)
-
Dipolarophile (e.g., Chalcone, 1.0 mmol)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH). Note: TFE is preferred for its high polarity and ability to stabilize the transition state via H-bonding.
Step-by-Step:
-
Preparation: In a 10 mL microwave process vial, combine Isatin, Amino Acid, and Dipolarophile.
-
Solvation: Add 3 mL of TFE. Add a magnetic stir bar.[2] Cap the vial.
-
Irradiation:
-
Mode: Dynamic (Hold Temperature)
-
Temp: 100°C
-
Time: 10–15 minutes
-
Pressure Limit: 250 psi (safety cutoff)
-
Stirring: High
-
-
Work-up: Cool to room temperature (compressed air cooling). The product often precipitates directly.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
Validation:
-
TLC: Check disappearance of Isatin (orange spot) and appearance of a new fluorescent spot.
-
Yield Expectation: 85–95% (vs. 60–70% thermal).
Protocol B: Multi-Component Cascade (Diazaspiro[5.5]undecanes)
Target: 2,4-diazaspiro[5.5]undecane-1,5,9-triones (Potential anticancer/GABA agents). Mechanism: Double Michael addition (or Michael-Aldol cascade) of a cyclic 1,3-dicarbonyl equivalent with a divinyl ketone precursor.
Mechanistic Insight
This reaction relies on the in situ generation of a bis-unsaturated ketone (from aldehyde + acetone) or the use of a pre-formed divinyl ketone. The microwave energy efficiently overcomes the activation barrier for the double cyclization, which is often sluggish under reflux conditions.
Experimental Procedure
Reagents:
-
Barbituric Acid or N,N-Dimethylbarbituric acid (1.0 mmol)
-
Divinyl ketone derivative (or 2 eq. Benzaldehyde + 1 eq. Acetone for 4-component mode) (1.0 mmol)
-
Catalyst: Triethylamine (Et3N) (catalytic drops) or solvent-free conditions.
-
Solvent: Water:Ethanol (1:1) or Solvent-free (on Alumina support).
Step-by-Step:
-
Preparation: Mix Barbituric acid and the Divinyl ketone in a microwave vial.
-
Catalysis: Add 2-3 drops of Et3N. Add 2 mL of EtOH/H2O mixture.
-
Irradiation:
-
Mode: Dynamic
-
Temp: 140°C
-
Time: 15–20 minutes
-
Power: Max 150W
-
-
Work-up: Cool the vessel. The spiro-compound typically crashes out as a solid.
-
Purification: Filtration and washing with hot water removes unreacted barbituric acid.
Data Analysis: Thermal vs. Microwave Comparison
The following table summarizes the efficiency gains observed when transitioning these specific protocols from thermal reflux to microwave irradiation.
| Parameter | Thermal Reflux (Protocol A) | Microwave (Protocol A) | Thermal Reflux (Protocol B) | Microwave (Protocol B)[3] |
| Reaction Time | 3 – 8 Hours | 10 – 15 Minutes | 2 – 4 Hours | 15 – 20 Minutes |
| Solvent | Refluxing Methanol/Toluene | TFE or Ethanol | Refluxing Ethanol | Water/Ethanol |
| Yield | 60 – 75% | 88 – 96% | 50 – 65% | 85 – 92% |
| Stereoselectivity | Mixture of isomers | High diastereoselectivity | Moderate | High |
| Purification | Column Chromatography | Filtration/Recrystallization | Column Chromatography | Filtration |
Troubleshooting & Optimization
-
Pressure Spikes: If using decarboxylative routes (Protocol A), CO2 is generated. Ensure the vial volume is <50% full and the pressure limit is set correctly (250-300 psi).
-
Solvent Choice: If the reaction is sluggish, switch to a more polar solvent (e.g., switch from Toluene to TFE or Acetic Acid) to increase microwave absorbance (tan δ).
-
Side Products: If hydrolysis of the imine occurs, ensure reagents are dry. Add molecular sieves to the microwave vial if necessary.
References
-
BenchChem. (2025).[2] The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Link
-
Journal of Medicinal Chemistry. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. Link
-
Organic & Biomolecular Chemistry. (2013). Microwave-assisted multicomponent diastereoselective 1,3-dipolar cycloaddition of ethyl glyoxylate derived azomethine ylides. Link
-
Arkivoc. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives. Link
-
DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Link
-
Heterocycles. (2006).[4] Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Link
Sources
Application Note: Solid-Phase Synthesis Strategies for Spiro[4.4]nonan-6-one
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic integration of spiro[4.4]nonan-6-one into solid-phase synthesis (SPS) workflows.
The spiro[4.4]nonane scaffold is a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional core that effectively positions pharmacophores in non-planar space—a critical factor for targeting GPCRs and enzymes (e.g., BACE1) where flat aromatic systems often fail.
Introduction & Strategic Rationale
Spiro[4.4]nonan-6-one serves as a versatile electrophilic building block in combinatorial chemistry. Unlike linear ketones, the spirocyclic core introduces a defined steric constraint (the "Gem-dialkyl effect"), which can:
-
Restrict Conformational Entropy: Pre-organizing the ligand for binding.
-
Enhance Metabolic Stability: Blocking metabolic hotspots often found in flexible alkyl chains.
-
Expand IP Space: Moving away from crowded flat-heterocycle patent landscapes.
This guide focuses on two primary SPS workflows:
-
Workflow A: Synthesis of Spirohydantoin Libraries (via Bucherer-Bergs).
-
Workflow B: Generation of N-Substituted Spiro-Amines (via Reductive Amination).
Critical Reagents & Resin Selection
Success in solid-phase synthesis with sterically demanding ketones like spiro[4.4]nonan-6-one relies on minimizing steric clash at the resin interface.
| Component | Recommendation | Rationale |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Provides a C-terminal amide upon cleavage; MBHA linker is robust against harsh reaction conditions (e.g., elevated temperatures). |
| Solvent | EtOH/H2O (1:1) or DMF/MeOH | Bucherer-Bergs requires protic co-solvents for carbonate solubility. |
| Scaffold | Spiro[4.4]nonan-6-one | The core electrophile. Purity >98% is required to prevent capping of resin sites by impurities. |
| Reagent | (NH4)2CO3 / KCN | The classic source of ammonia and cyanide for hydantoin ring formation. |
Protocol A: Combinatorial Synthesis of Spirohydantoins
The Bucherer-Bergs reaction is the gold standard for converting ketones into hydantoins. On solid phase, this allows for the rapid generation of libraries where the "Left-Hand Side" (LHS) is determined by the resin-bound amino acid, and the "Right-Hand Side" (RHS) is the spiro[4.4] system.
Mechanistic Insight
The reaction proceeds via the formation of a resin-bound imine, followed by nucleophilic attack of cyanide to form an amino-nitrile. The subsequent attack by carbon dioxide (from carbonate) and rearrangement yields the hydantoin. Crucial Note: The spiro-carbon becomes a quaternary center.[1] The stereochemistry is generally dictated by the thermodynamic stability of the spiro-system, often favoring the isomer where the hydantoin ring is trans to bulky substituents on the spiro-ring.
Step-by-Step Protocol
1. Resin Preparation & Amino Acid Loading
-
Swell 100 mg of Rink Amide MBHA resin in DMF for 30 min.
-
Deprotect Fmoc group: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (5x).
-
Couple First Amino Acid (R1): Add Fmoc-AA-OH (5 eq), HBTU (5 eq), and DIEA (10 eq) in DMF. Shake for 2 hours.
-
Deprotect Fmoc (as in step 2) to reveal the free amine (Resin-NH2).
2. The Bucherer-Bergs Cyclization
-
Swelling: Wash resin with EtOH/H2O (1:1) to equilibrate solvent polarity.
-
Reagent Addition: In a separate vial, dissolve Spiro[4.4]nonan-6-one (5 eq), KCN (5 eq), and (NH4)2CO3 (10 eq) in EtOH/H2O (1:1).
-
Note: Use ultrasonication if the ketone is slow to dissolve.
-
-
Reaction: Add the solution to the resin. Seal the vessel tightly (pressure will build).
-
Incubation: Heat at 55°C for 18–24 hours .
-
Caution: Cyanide is toxic. Perform in a well-ventilated fume hood.
-
-
Washing: Drain and wash extensively with H2O (5x) to remove cyanide, followed by EtOH (5x) and DMF (5x).
3. Cleavage & Isolation
-
Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Precipitate the filtrate in cold diethyl ether.
-
Centrifuge and lyophilize to obtain the crude spirohydantoin.
Visualization: Bucherer-Bergs Workflow
Caption: Workflow for the solid-phase synthesis of spirohydantoins utilizing spiro[4.4]nonan-6-one.
Protocol B: Reductive Amination for Spiro-Amine Libraries
This protocol transforms the ketone into a secondary amine, which serves as a "handle" for further diversification (acylation, sulfonylation, or urea formation). This is ideal for creating GPCR-targeted libraries (e.g., Chemokine receptor antagonists).
Step-by-Step Protocol
1. Resin-Amine Formation
-
Start with a resin-bound primary amine (e.g., Rink Amide resin loaded with a diamine linker or an amino acid). Let's assume Resin-Linker-NH2 .
2. Imine Formation
-
Wash resin with Trimethylorthoformate (TMOF) (3x) to remove water (crucial for driving equilibrium).
-
Add Spiro[4.4]nonan-6-one (5–10 eq) in TMOF/DCM (1:1) with 1% Acetic Acid.
-
Shake for 4–6 hours at room temperature.
3. Reduction
-
Drain the solvent (do not wash with protic solvents yet).
-
Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (10 eq) in DCM/DMF (9:1).
-
Shake for 12 hours (Overnight).
-
Validation: Perform a Chloranil test. A positive result (blue spots) indicates the presence of the secondary amine.
4. N-Functionalization (Optional Diversification)
-
Acylation: React the new secondary amine with R-COCl / DIEA.
-
Sulfonylation: React with R-SO2Cl / Pyridine.
5. Cleavage
-
Standard TFA cleavage (as above).
QC & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bucherer-Bergs) | Steric hindrance of the spiro-ketone. | Increase temperature to 60°C; use Acetamide as a solvent additive to increase solubility. |
| Incomplete Reduction (Protocol B) | Water in the reaction preventing imine formation. | Use anhydrous TMOF as the solvent; increase ketone equivalents to 10x. |
| Resin Clogging | Precipitation of carbonate salts. | Ensure the EtOH/H2O ratio is strictly 1:1; wash with warm water before organic washes. |
References
-
Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. Drisko, C. R., Griffin, S. A., Huang, K. S.[2] Journal of Visualized Experiments (JoVE), 2019.[2][3] [Link] (Demonstrates the feasibility of spiro[4.4] systems on solid support using REM linkers).
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Konnert, L., et al. Molecules, 2021. [Link] (Comprehensive review of the Bucherer-Bergs reaction, including solid-phase adaptations for cyclic ketones).
-
The use of spirocyclic scaffolds in drug discovery. Zheng, Y., Tice, C. M., Singh, S. B.[4][5] Bioorganic & Medicinal Chemistry Letters, 2014.[4] [Link] (Establishes the pharmacological relevance of the spiro[4.4]nonane scaffold).
-
Solid-phase preparation of hydantoins through a new cyclization/cleavage step. Bauser, M., et al. Molecular Diversity, 2002. [Link] (Foundational protocol for resin-bound amino acid cyclization).
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Steric Hindrance in Spiro-Ring Formation
Welcome, researchers, to our dedicated technical support center for navigating the complexities of spiro-ring formation, with a special focus on overcoming steric hindrance. Spirocycles, with their unique three-dimensional structures, are pivotal scaffolds in medicinal chemistry and materials science.[1][2] However, their synthesis, particularly the construction of sterically congested spirocenters, presents a formidable challenge to synthetic chemists.[2] This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to enhance your success in synthesizing these intricate molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators that steric hindrance is negatively impacting my spirocyclization reaction?
A1: Steric hindrance, the spatial obstruction between atoms or groups of atoms, can manifest in several ways during a reaction.[3][4] Key indicators that it may be the root cause of issues in your spiro-ring formation include:
-
Low or No Yield: The most common sign is a significantly lower yield than expected, or a complete failure of the reaction to proceed. This occurs when bulky substituents on your reacting partners prevent them from achieving the necessary proximity and orientation for bond formation.[5]
-
Poor Diastereoselectivity: When forming multiple stereocenters, steric hindrance can lead to the formation of an undesired mixture of diastereomers. This happens because the energetic barrier to forming the desired diastereomer is too high due to steric clashes in the transition state.[6]
-
Formation of Side Products: Instead of the desired spirocyclization, you might observe the formation of alternative products arising from less sterically demanding reaction pathways.
-
Incomplete Conversion: Even with extended reaction times or excess reagents, a significant amount of starting material may remain unreacted.[5]
Q2: How can I strategically modify my substrate to minimize steric hindrance?
A2: Substrate modification is a powerful proactive strategy. Consider the following approaches:
-
Use of Directing Groups: Incorporating a directing group can help to pre-organize the substrate in a conformation that favors the desired cyclization, effectively overcoming steric barriers. Chiral bidentate directing groups have been successfully employed in the stereoselective construction of sterically hindered oxaspirocycles.[7]
-
Introducing Flexibility: If your linker between the two reacting centers is too rigid and contributes to a sterically unfavorable conformation, consider synthesizing a new substrate with a more flexible linker.
-
Altering Steric Bulk: In some cases, reducing the size of non-essential bulky groups on the substrate can open up the reaction site. Conversely, strategically increasing steric bulk at a different position can sometimes shield one face of a molecule, leading to improved stereoselectivity.[8][9]
Q3: Which catalytic systems are most effective for sterically demanding spirocyclizations?
A3: The choice of catalyst is critical. Several classes of catalysts have shown promise:
-
Organocatalysts: Chiral spiro-pyrrolidine silyl ether organocatalysts have been designed for asymmetric Michael additions to construct all-carbon quaternary centers.[10] These catalysts can create a specific chiral environment that guides the reactants into the correct orientation.
-
Transition Metal Catalysts: Palladium, rhodium, and iridium catalysts are widely used. For instance, palladium-catalyzed enantioselective Michael spirocyclization of tetrasubstituted enolates can form adjacent all-carbon quaternary and tertiary stereocenters with high diastereoselectivity and enantioselectivity.[2] Rhodium(III)-catalyzed C-H activation and cyclization has also been employed for the synthesis of spiro benzimidazoles.[8][9][11]
-
Biocatalysts: Enzymes, such as P450s, offer a high degree of stereoselectivity and can be effective for dearomative spirocyclization reactions, even with challenging substrates.[12]
Q4: Can computational chemistry aid in troubleshooting my reaction?
A4: Absolutely. Computational chemistry is a powerful predictive tool in modern synthetic chemistry.[13] It can be used to:
-
Model Transition States: By calculating the energies of different possible transition states, you can predict which reaction pathway is more likely to occur and understand the origins of poor selectivity.
-
Predict Steric Clashes: Molecular modeling can visualize the three-dimensional structure of your reactants and intermediates, helping to identify potential steric hindrances before you even run the reaction.[13]
-
Rationalize Experimental Outcomes: When experimental results are unexpected, computational studies can provide a mechanistic rationale, for example, by explaining surprising substituent effects in spiro-compound formation.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during spiro-ring formation when steric hindrance is a suspected culprit.
Issue 1: Low or No Product Yield
Decision-Making Workflow
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution | Scientific Rationale |
| Insufficient Activation Energy | Increase reaction temperature incrementally. | Provides more thermal energy to the system, helping molecules overcome the activation barrier imposed by steric hindrance.[15] |
| Unfavorable Reaction Kinetics | Employ high-pressure conditions. | High pressure can accelerate reactions by reducing the activation volume. It forces molecules closer together, which can be particularly effective in overcoming steric repulsion.[16] |
| Inefficient Energy Transfer | Utilize microwave irradiation. | Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and increased yields compared to conventional heating.[1][17][18][19] |
| Poor Catalyst-Substrate Compatibility | Screen a panel of catalysts with varying steric bulk and electronic properties. | A different catalyst may offer a better-fit binding pocket or a more effective activation mechanism for your sterically hindered substrate. For example, a less bulky catalyst might be required to access the reaction site. |
| Substrate Conformation | Redesign the substrate with a more flexible or rigid linker, depending on the hypothesized steric clash. | Altering the linker can change the conformational landscape of the substrate, potentially presenting a more favorable geometry for cyclization. |
Issue 2: Poor Diastereoselectivity
Decision-Making Workflow
Caption: Troubleshooting workflow for poor diastereoselectivity.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution | Scientific Rationale |
| Small Energy Difference Between Transition States | Lower the reaction temperature. | Lowering the temperature can amplify the small energy differences between the diastereomeric transition states, favoring the pathway with the lower activation energy and thus improving selectivity.[6] |
| Solvent Effects | Screen a variety of solvents with different polarities and coordinating abilities. | The solvent can influence the stability of the transition states through solvation effects. A different solvent environment may preferentially stabilize one transition state over the other.[20][21][22] |
| Ineffective Stereocontrol from Catalyst | Switch to a catalyst known for high stereocontrol, such as a chiral organocatalyst or a catalyst with a well-defined chiral ligand. | Catalysts with rigid, well-defined chiral pockets can create a highly organized transition state, forcing the substrate to adopt a specific conformation and leading to the preferential formation of one diastereomer.[23][24] |
| Lack of Facial Bias | Modify the substrate to include a bulky protecting group or a directing group. | A bulky group can block one face of the molecule, forcing the incoming reagent to attack from the less hindered face. A directing group can coordinate to the catalyst and lock the substrate in a specific orientation.[7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Spirocyclization
This protocol provides a general guideline for adapting a conventional heating method to microwave irradiation, which can be particularly effective for overcoming steric barriers.[1][17][18][19]
Objective: To improve the yield and reduce the reaction time of a sterically hindered spirocyclization.
Materials:
-
Reactants for spirocyclization
-
Appropriate solvent (must be microwave-safe)
-
Microwave reactor with temperature and pressure sensors
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Vessel Preparation: To a microwave-safe reaction vessel, add your starting materials and a stir bar.
-
Solvent Addition: Add the appropriate solvent. Ensure the total volume does not exceed the recommended fill volume for the vessel.
-
Vessel Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Reactor Setup: Place the vessel in the microwave reactor cavity.
-
Parameter Programming: Program the reaction parameters. A good starting point is to use the same temperature as your conventional method but set a much shorter reaction time (e.g., 15-30 minutes). Set a maximum pressure limit for safety.
-
Reaction Initiation: Start the microwave program. The reactor will use controlled power to maintain the set temperature.
-
Monitoring and Optimization: Monitor the reaction by TLC or LC-MS after the initial run. If the reaction is incomplete, you can increase the reaction time or temperature in subsequent experiments. Microwave-assisted reactions often show significant improvements in yield and reaction time. For example, some spiro-compound syntheses have seen yields increase from ~40-50% to over 80% while reaction times dropped from hours to minutes.[18]
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature before opening. Proceed with your standard work-up and purification procedure.
Protocol 2: Screening for Optimal Catalyst in a Sterically Hindered Reaction
Objective: To identify an effective catalyst for a challenging spirocyclization reaction where the initial catalyst choice resulted in low yield.
Materials:
-
Starting materials for the spirocyclization
-
A selection of catalysts (e.g., different transition metal pre-catalysts with various ligands, or different organocatalysts)
-
An array of small-scale reaction vials (e.g., 2 mL vials)
-
Multi-well reaction block or similar apparatus for parallel synthesis
-
TLC or LC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of your starting materials to ensure accurate and consistent dispensing.
-
Reaction Setup: In a series of labeled reaction vials, add the starting material stock solutions.
-
Catalyst Addition: To each vial, add a different catalyst from your selection. Ensure the molar percentage of the catalyst is consistent across all reactions.
-
Reaction Initiation: Add the final reagent or solvent to initiate the reactions. Place the vials in the reaction block and heat to the desired temperature with stirring.
-
Time-Point Analysis: After a set period (e.g., 2 hours), take a small aliquot from each reaction vial for analysis by TLC or LC-MS. This will give you a preliminary indication of which catalysts are promoting the reaction.
-
Full Reaction and Analysis: Allow the reactions to proceed for a longer, standardized time (e.g., 24 hours). Quench the reactions and analyze the crude mixtures by a quantitative method (e.g., NMR with an internal standard or LC-MS with a calibration curve) to determine the yield for each catalyst.
-
Selection and Optimization: Based on the results, select the most promising catalyst(s) for further optimization of reaction conditions (temperature, concentration, catalyst loading).
References
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). RSC Advances. [Link]
-
Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. (2014). Molecules. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). RSC Publishing. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). RSC Advances. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF SOME NEW SPIRO-[INDOLE-THIAZOLIDINE] DERIVATIVES : A GREEN CHEMICAL PATHWAY. (n.d.). TSI Journals. [Link]
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023). Chemical Science. [Link]
-
Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. (2021). Chemical Science. [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2024). MDPI. [Link]
-
The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. (2013). Chemical Communications. [Link]
-
Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade. (2022). ResearchGate. [Link]
-
Enantioselective Michael Spirocyclization of Palladium Enolates. (2016). ACS Publications. [Link]
-
Atypical Dearomative Spirocyclization of β-Naphthols with Diazoacetamides Using a Silver Catalyst. (2021). ResearchGate. [Link]
-
Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. (2023). ChemRxiv. [Link]
-
Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2021). Advanced Synthesis & Catalysis. [Link]
-
Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. (2020). CCS Chemistry. [Link]
-
Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. (2019). Organic Letters. [Link]
-
Unexpected Substituent Effects in Spiro-Compound Formation: Steering N‐Aryl Propynamides and DMSO toward Quinolinones or Spiro[4.5]trienones. (2021). Angewandte Chemie International Edition. [Link]
-
Dearomative spirocyclization of ynamides. (2024). Chemical Science. [Link]
-
The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (2016). Chemical Communications. [Link]
-
Computational Chemistry. (n.d.). SpiroChem. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022). MDPI. [Link]
-
Substrate-controlled Rh(iii)-catalyzed regiodivergent annulation towards fused and spiro benzimidazoles. (2022). Organic & Biomolecular Chemistry. [Link]
-
Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Walsh Medical Media. [Link]
-
Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. (2024). The Journal of Organic Chemistry. [Link]
-
Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). ProQuest. [Link]
-
Strategies and Synthesis of Contrathermodynamic Spiroketals. (n.d.). Denmark Group. [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (2010). Molecules. [Link]
-
Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). E-Thesis. [Link]
-
Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. (2023). Organic & Biomolecular Chemistry. [Link]
-
C&EN: NEWS OF THE WEEK - STERIC, SOLVENT EFFECTS UNCOUPLED. (2002). C&EN. [Link]
-
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). MDPI. [Link]
-
Substrate-controlled Rh(iii)-catalyzed regiodivergent annulation towards fused and spiro benzimidazoles. (2022). Organic & Biomolecular Chemistry. [Link]
-
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. (2015). ResearchGate. [Link]
-
Computational methods for prediction of in vitro effects of new chemical structures. (2016). ResearchGate. [Link]
-
Steric Hindrance. (2021). ChemTalk. [Link]
-
High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds. (2022). RSC Publishing. [Link]
-
Steric Hindrance. (2024). YouTube. [Link]
-
Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. (2023). MDPI. [Link]
-
Synthesis of Spiro-oxindoles (Spiroindolones) via Oxidative Ring Contraction Approach. (2023). ResearchGate. [Link]
-
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. (2014). Journal of the American Chemical Society. [Link]
-
Computational Chemistry Studies Relevant to Medicinal Chemistry. (2022). eScholarship.org. [Link]
-
Nanoporous Materials and Soft Matter. (n.d.). Computational Chemistry, University of Amsterdam. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Enantioselective Michael Spirocyclization of Palladium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 9. Substrate-controlled Rh(iii)-catalyzed regiodivergent annulation towards fused and spiro benzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Computational Chemistry | SpiroChem [spirochem.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. benchchem.com [benchchem.com]
- 16. High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Research Portal [openresearch.surrey.ac.uk]
- 22. C&EN | Chemistry news from around the world [cen.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. chinesechemsoc.org [chinesechemsoc.org]
Purification techniques for polar spiro-diaza compounds
Technical Support Center: Purification of Polar Spiro-Diaza Compounds
Executive Summary & Technical Context
The "Spiro-Diaza" Paradox: Spiro-diaza compounds (e.g., 2,6-diazaspiro[3.3]heptanes, 2,8-diazaspiro[4.5]decanes) represent a unique challenge in medicinal chemistry. Unlike flexible aliphatic amines, the spiro-fusion creates a rigid, orthogonal geometry . This structural constraint often prevents the molecule from "folding" to mask its polar nitrogen centers, leaving the lone pairs permanently exposed.
The Result: These compounds exhibit aggressive binding to acidic silanols on silica gel (causing severe streaking) while simultaneously possessing a lipophilic core that complicates solubility in aqueous reversed-phase systems. This guide provides orthogonal purification strategies to resolve these conflicting physicochemical properties.
Troubleshooting Guide (Q&A)
Issue 1: Severe Streaking/Tailing on Normal Phase Silica
User Question: "I am trying to purify a Boc-deprotected spiro-diamine on a standard silica column using DCM/MeOH. The compound streaks from the baseline to the solvent front, and I'm losing mass. How do I fix this?"
Scientist’s Diagnosis: This is the classic "Silanol Effect." Standard silica gel (pKa ~5) acts as a weak acid. Your spiro-diamine (pKa ~10-11) is protonating on the column, forming an ionic bond with the silanol groups rather than partitioning.
Corrective Protocol: You must suppress silanol ionization or block the interaction.[1]
-
Switch to "Ammonia-Doped" Eluents: Do not just add triethylamine (TEA). TEA can form non-volatile salts that contaminate NMR spectra. Instead, use 7N Ammonia in Methanol as your polar modifier.
-
Recommended System: DCM : [7N NH3 in MeOH]. Gradient: 0% to 20% of the ammoniated methanol.
-
-
Use Amine-Functionalized Silica: If the compound is valuable, switch to an Amine-Bonded (NH2) stationary phase. The surface amines shield the acidic silanols, allowing the spiro-compound to elute as a sharp band without mobile phase modifiers.
Issue 2: "Oiling Out" During Recrystallization
User Question: "My compound is a solid, but it oils out when I try to recrystallize it from EtOAc/Hexane. I need a crystalline solid for X-ray."
Scientist’s Diagnosis: Spiro-diaza compounds often have high lattice energy due to their rigid 3D structure, but they also trap solvent easily. "Oiling out" indicates the compound is precipitating as an amorphous phase faster than it can organize into a crystal lattice, often due to trace impurities lowering the melting point.
Corrective Protocol: Salt Formation Strategy. The rigid spiro-scaffold is ideal for salt crystallization.
-
The "Slow-Fuse" Method: Dissolve the free base in a minimal amount of EtOH or iPrOH.
-
Acid Selection: Add 1.05 equivalents of a dicarboxylic acid (e.g., Fumaric acid, Oxalic acid). These acids can bridge the two nitrogen centers in the spiro-system, creating a stable supramolecular network.
-
Anti-solvent: Slowly diffuse Et2O or MTBE into the alcoholic solution. The ionic salt lattice is far more likely to crystallize than the neutral free base.
Issue 3: Co-elution with Polar Impurities (Coupling Reagents)
User Question: "I can't separate my product from the excess coupling reagents (EDC/HOBt urea byproducts). They co-elute on both silica and C18."
Scientist’s Diagnosis: You are relying solely on polarity for separation. You need Orthogonal Selectivity based on basicity.
Corrective Protocol: SCX "Catch and Release" (Strong Cation Exchange). This is the gold standard for spiro-diaza purification. The sulfonic acid resin will chemically bond to your basic amine, while non-basic impurities (ureas, amides, catalyst ligands) wash through.
-
See Protocol B below for the exact workflow.
Decision Matrix & Workflows
The following diagram illustrates the logical flow for selecting the correct purification method based on your compound's crude profile.
Caption: Decision tree for selecting purification mode based on solubility and impurity profile.
Detailed Experimental Protocols
Protocol A: The "Ammonia-Doped" Mobile Phase (Flash Chromatography)
Best for: Lipophilic spiro-compounds that streak on standard silica.
Materials:
-
Dichloromethane (DCM) - HPLC Grade
-
Methanol (MeOH)
-
Ammonium Hydroxide (28-30% NH4OH) OR commercially available 7N NH3 in MeOH.
Preparation:
-
Do not add aqueous ammonia directly to DCM; it is immiscible and will cause baseline noise.
-
Solvent A: Pure DCM.
-
Solvent B (The Modifier): Prepare a 10% solution of 7N NH3 in MeOH diluted into DCM.
-
Recipe: Mix 100 mL of 7N NH3/MeOH with 900 mL DCM. (Effective NH3 conc ≈ 0.7N).
-
-
Gradient: Run 0% B to 50% B.
-
Why this works: The ammonia competes for the silanol sites (Si-OH), effectively "capping" them, allowing the amine to pass without drag.
-
Protocol B: SCX "Catch and Release"
Best for: Removing non-basic impurities (coupling reagents, phenols, neutrals).
Mechanism: Strong Cation Exchange (Sulfonic acid bonded silica).[2]
Caption: The Catch-and-Release mechanism separates based on pKa, not polarity.
Step-by-Step:
-
Conditioning: Wash the SCX cartridge with 3 Column Volumes (CV) of MeOH, then 3 CV of DCM.
-
Loading: Dissolve crude mixture in DCM (or MeOH if insoluble). Load onto cartridge.
-
Note: The spiro-amine will stick immediately.
-
-
Washing: Flush with 5-10 CV of MeOH.
-
Checkpoint: Check the eluate by TLC.[3] It should contain your impurities (neutrals/acids). Your product is still on the column.
-
-
Elution (The Release): Flush with 2M Ammonia in Methanol .
-
Finish: Concentrate the ammoniated filtrate to obtain the pure free base.
Comparative Data: Stationary Phase Performance
| Parameter | Standard Silica (Si-OH) | Amine-Silica (Si-NH2) | C18 (Low pH) | C18 (High pH) |
| Retention Mechanism | Adsorption + H-Bonding | H-Bonding (No H-Bond Donor) | Hydrophobic Interaction | Hydrophobic Interaction |
| Spiro-Amine Peak Shape | Broad, Tailing (Poor) | Sharp, Symmetrical (Excellent) | Sharp (Good) | Sharp (Excellent) |
| Loading Capacity | High | Moderate | Low | Moderate |
| Solvent System | DCM / MeOH / NH3 | Hexane / EtOAc | Water / ACN + TFA | Water / ACN + NH4HCO3 |
| Best Use Case | Crude clean-up (cheap) | Difficult separations | Final Purity (QC) | Prep-Scale Purification |
References
-
Biotage. (2023).[7][8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012).[2] RediSep SCX Column: Purification of high pKa organic compounds. Retrieved from [Link]
-
Phenomenex. (2023).[7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. biotage.com [biotage.com]
Technical Support Center: Enantioseparation of 1,7-Diazaspiro[4.4]nonan-6-one
Case ID: SPIRO-RES-001 Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to resolve the enantiomers of 1,7-Diazaspiro[4.4]nonan-6-one (CAS: 1203682-72-7). This scaffold presents unique challenges due to its spirocyclic rigidity and the distinct electronic properties of its two nitrogen atoms: a basic secondary amine (N1) and a neutral lactam (N7).
This guide provides three validated workflows to achieve enantiopurity (>98% ee), prioritized by scale and available equipment.
Molecular Profile & Resolution Strategy
| Feature | Property | Implication for Resolution |
| Chirality Source | C5 Spiro-carbon | Rigid 3D structure; high discrimination potential on polysaccharide columns. |
| Basicity | N1 (Secondary Amine) | Primary Handle. Suitable for diastereomeric salt formation and requires basic modifiers in HPLC. |
| Acidity | N7 (Lactam) | Neutral/Weakly acidic. Generally unreactive for salt formation; stable under standard resolution conditions. |
| UV Activity | Low (Amide | Detection requires low wavelengths (210–220 nm) or derivatization (e.g., Benzoyl/Boc) for sensitivity. |
Module 1: Decision Matrix (Start Here)
Before selecting a protocol, assess your scale and purity requirements.
Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on material quantity and physicochemical constraints.
Module 2: Chromatographic Resolution (HPLC/SFC)
Target Audience: Analytical Chemists, MedChem (mg to g scale). Core Issue: Broad peaks due to amine interaction with silanols; low UV detection.
Troubleshooting Guide: Method Development
Q: Which column should I screen first? A: Spirocyclic amines often show excellent recognition on Amylose-based columns due to their helical inclusion cavities.
-
Primary Screen: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Screen: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: The "IG" column (immobilized) allows for a wider range of solvents (e.g., DCM, THF) which solubilize the spiro-amine better than simple alkanes.
Q: My peaks are tailing severely. How do I fix this? A: The secondary amine (N1) interacts with residual silanols on the silica support.
-
Action: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the mobile phase.
-
Warning: Do not use TFA (Trifluoroacetic acid) unless you are using a specialized reverse-phase method, as it will protonate the amine and potentially ruin the chiral recognition mechanism on coated phases.
Q: I cannot see the peaks (Low UV). A: The spiro-lactam lacks a strong chromophore.
-
Fix 1: Monitor at 210 nm . Ensure you use UV-cutoff grade solvents.
-
Fix 2: Use a Refractive Index (RI) detector or Mass Spec (MS) detection if available.
-
Fix 3: Derivatize with Benzoyl chloride (see Module 4) to introduce a chromophore.
Recommended Protocol (Isocratic Normal Phase)
| Parameter | Condition |
| Column | Chiralpak IG-3 or AD-H (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Hexane : Ethanol : DEA (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lowering to 10°C can improve resolution factor |
| Detection | UV 210 nm |
Module 3: Classical Resolution (Diastereomeric Salts)
Target Audience: Process Chemists (>10 g scale). Core Issue: Finding a resolving agent that yields crystalline salts rather than oils.
The "Dutch Resolution" Strategy
Since 1,7-diazaspiro[4.4]nonan-6-one is a secondary amine, it pairs well with chiral carboxylic acids.
Q: Which acids work best for spiro-amines? A: Literature on spiro[4.4]nonane derivatives suggests rigid acids work best to match the rigid substrate.
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): High success rate for amines.
-
Dibenzoyl-L-tartaric acid (L-DBTA): Good alternative if DTTA fails.
-
(-)-Mandelic Acid: Often successful for smaller cyclic amines.
-
(+)-10-Camphorsulfonic acid (CSA): Strong acid, useful if the amine is weakly basic.
Step-by-Step Salt Screening Protocol
-
Stoichiometry: Mix 1.0 eq of racemic spiro-amine with 0.5 eq (half-molar) or 1.0 eq of the resolving agent.
-
Solvent Selection: Start with Ethanol (95%) or Isopropanol . If salts oil out, switch to Acetonitrile or Acetone (polar aprotic solvents often promote better crystal lattice formation for salts).
-
Heating: Heat to reflux to dissolve, then cool slowly to Room Temperature (RT).
-
Harvest: Filter crystals.
-
Free-basing: Treat a small sample of the salt with 1N NaOH, extract into DCM, and check ee% via the HPLC method from Module 2.
Q: The salt is "oiling out" (forming a gum). What now? A: This is common.[1]
-
Tactic 1: Re-heat and add a seed crystal (if available).
-
Tactic 2: Add an anti-solvent (e.g., add Hexane dropwise to the hot Ethanol solution until turbid).
-
Tactic 3: Switch to Methanol/Water mixtures.
Module 4: Derivatization (The "Backup" Plan)
Target Audience: Researchers failing with direct HPLC or Salt Resolution. Core Issue: The secondary amine is too polar or lacks UV activity.
If direct resolution fails, convert the N1-amine to a carbamate or amide. This increases lipophilicity, adds UV absorbance, and often improves chiral discrimination.
Recommended Derivative: N-Boc or N-Cbz
-
Synthesis: React 1,7-diazaspiro[4.4]nonan-6-one with
and in DCM.-
Result:tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate .
-
-
Resolution: The N-Boc group removes the H-bond donor capability of N1, often dramatically changing the separation profile on Chiralpak IA/IC columns.
-
Deprotection: After separating the enantiomers, treat with
or to recover the pure amine salt.
Figure 2: Derivatization workflow utilizing Boc-protection to facilitate separation followed by acid-mediated deprotection.
Module 5: Determination of Absolute Configuration
Q: How do I know if Peak 1 is (R) or (S)? A: You cannot rely solely on elution order (which changes with column/solvent).
-
X-Ray Crystallography (Gold Standard):
-
Grow a single crystal of the diastereomeric salt (e.g., the L-DTTA salt from Module 3).
-
The known chirality of the acid (L-Tartrate) serves as the internal reference to assign the absolute configuration of the spiro-amine.
-
-
VCD (Vibrational Circular Dichroism):
-
Compare the experimental IR/VCD spectrum of the pure enantiomer with the DFT-calculated spectrum of the (S)-enantiomer.
-
References
-
Ikeda, M., et al. (1994). Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one. Heterocycles, 38(6), 1237.[2] Link
- Relevance: Describes the synthesis and handling of the 1-azaspiro[4.
-
Paquette, L. A., et al. (2000).[3] Resolution and Absolute Configurational Assignments to 1-Oxa- and 1-Thia-6-ketospiro[4.4]nonanyl Platforms.[3] Journal of Organic Chemistry, 65, 2000. Link
- Relevance: Establishes the difficulty of spiro-ketone resolution and validates diastereomeric salt/sulfoximine strategies for this specific geometric class.
-
Yus, M., et al. (2005).[4] Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters, 46, 1188.[4] Link[4]
- Relevance: Provides structural data and stability profiles for spiro[4.
-
Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. Link
- Relevance: Authoritative source for the selection of polysaccharide columns (IG/AD/OD) for basic amines.
-
Unchained Labs. (2018). Identifying a diastereomeric salt for a challenging chiral resolution. Application Note. Link
- Relevance: Validates the "Dutch Resolution" screening approach (using mixtures of resolving agents) for secondary amines.
Sources
Technical Support Center: Solubility Optimization for 1,7-Diazaspiro[4.4]nonan-6-one
Executive Summary & Compound Dossier
1,7-Diazaspiro[4.4]nonan-6-one represents a distinct class of "3D-scaffold" building blocks designed to escape the flatland of traditional aromatic drug discovery. Structurally, it consists of a spiro[4.4]nonane core featuring a secondary amine (N1) and a
This dual functionality dictates its physicochemical behavior:
-
The Secondary Amine (N1): Basic (pKa
9.0–10.0). It is the primary handle for solubility via protonation but a liability for non-specific binding to negatively charged assay plastics. -
The Lactam (C6=O / N7-H): Neutral and polar. It acts as a hydrogen bond donor/acceptor, promoting high crystal lattice energy which can hinder dissolution in non-polar solvents.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Assays |
| Molecular Weight | ~140.19 g/mol (Free Base) | Small fragment, high ligand efficiency potential.[1] |
| LogP (Predicted) | < 1.0 (Hydrophilic to Moderately Lipophilic) | Generally water-soluble if ionized; neutral form may aggregate. |
| pKa (Base) | ~9.5 (Estimated for sec-amine) | Highly soluble at pH < 7; risk of precipitation at pH > 8. |
| State | Solid / Crystalline | High lattice energy requires disrupting H-bonds for dissolution. |
Solubility & Formulation Guide (Q&A)
Module A: Stock Solution Preparation
Q1: What is the optimal solvent for creating a high-concentration master stock (10–100 mM)? Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard for the free base form.
-
Why: The lactam moiety engages in strong intermolecular hydrogen bonding. DMSO is a potent H-bond acceptor that disrupts these interactions, effectively solvating the neutral molecule.
-
Protocol: Prepare a 100 mM stock in anhydrous DMSO. Vortex for 60 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at ambient temperature.
Q2: Can I prepare an aqueous stock solution directly? Recommendation: Only if you are using the Hydrochloride (HCl) Salt form.
-
Technical Insight: The free base is likely sparingly soluble in neutral water due to crystal packing. However, the HCl salt (CAS: 1203682-72-7) is pre-ionized.
-
Protocol: For the HCl salt, use Milli-Q water or 10 mM Acetate Buffer (pH 5.0) . Avoid Phosphate Buffered Saline (PBS) pH 7.4 for the initial high-concentration stock, as the common ion effect or pH shift could induce precipitation.
Q3: My compound "crashes out" when I dilute the DMSO stock into my assay buffer. Why? Root Cause: This is a classic "Kinetic Solubility" failure .
-
Mechanism: When you spike 100% DMSO stock into an aqueous buffer (e.g., pH 7.4), the solvent environment changes instantly. If the assay pH is near the pKa of the amine, a fraction of the molecules deprotonate to the neutral free base. The neutral form, having lower solubility, aggregates and precipitates.
-
Solution:
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in DMSO first, then transfer to buffer.
-
pH Adjustment: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to maintain pH. If the assay tolerates it, lower the pH slightly (e.g., to 7.0 or 6.8) to keep the amine protonated.
-
Module B: Assay Interference & Compatibility
Q4: How do I prevent the compound from binding to my microplate (Non-Specific Binding)? Issue: The protonated secondary amine (positively charged at physiological pH) interacts electrostatically with the negatively charged polystyrene surface of standard assay plates. Troubleshooting Strategy:
-
Use Low-Binding Plates: Switch to Polypropylene (PP) or Non-Binding Surface (NBS) polystyrene plates.
-
Add Surfactant: Incorporate 0.01% Tween-20 or 0.005% Triton X-100 into the assay buffer. This blocks hydrophobic adsorption sites and stabilizes the compound in solution.
Q5: Is this compound compatible with enzymatic assays involving Tyrosine Kinases? Answer: Yes, this scaffold is a common intermediate for kinase inhibitors.
-
Caution: Ensure the "6-one" (lactam) carbonyl does not react chemically with catalytic cysteines (unlikely, as lactams are stable, but verify if the target has nucleophilic residues).
-
Control: Run a "No-Enzyme" control to check for compound aggregation, which can promiscuously inhibit enzymes (a common false positive mechanism).
Step-by-Step Optimization Protocol
Workflow: Solubility Decision Tree
The following diagram outlines the logical flow for solubilizing 1,7-Diazaspiro[4.4]nonan-6-one based on the solid form available.
Figure 1: Decision tree for solubilizing spirocyclic amines/lactams, prioritizing solvent selection based on ionization state.
Data Tables: Formulation Reference
Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application | Notes |
| 100% DMSO | Excellent | Master Stock | Hygroscopic; keep sealed. |
| Methanol/Ethanol | Good | Intermediate Dilution | Good for LC-MS prep; volatile. |
| Water (pH 7.0) | Poor (Free Base) | N/A | Risk of aggregation. |
| Water (pH < 5.0) | High | Aqueous Stock | Protonates amine (N1). |
| PBS + 5% DMSO | Moderate | Assay Medium | Kinetic solubility limit ~100 µM. |
Table 2: Recommended Assay Conditions
| Parameter | Recommendation | Rationale |
| Max DMSO % | < 1.0% (v/v) | Higher DMSO destabilizes enzymes and affects cell permeability. |
| Buffer pH | 7.0 – 7.4 | Physiological relevance; avoid pH > 8.0 to prevent deprotonation. |
| Additives | 0.01% Tween-20 | Prevents loss of compound to plasticware. |
| Storage | -20°C (Aliquot) | Avoid freeze-thaw cycles which induce crystal growth. |
References
-
ChemScene. (2024). 1,7-Diazaspiro[4.4]nonan-6-one, 1-(phenylmethyl)- Product Data. Retrieved from [1]
-
National Institutes of Health (NIH). (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from
-
Enamine. (n.d.). Spirocycles for Improved Solubility in Drug Discovery. Retrieved from
-
CymitQuimica. (2024). 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride Product Sheet. Retrieved from [2]
-
ResearchGate. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) in Assays. Retrieved from
Sources
Technical Support Center: A Guide to Minimizing Side Reactions in Spiro-Lactam Cyclization
Welcome to the technical support center for spiro-lactam synthesis. Spirocyclic lactams are pivotal structural motifs in medicinal chemistry and drug discovery, prized for their rigid three-dimensional structures that allow for precise ligand-receptor interactions.[1][2] However, their synthesis is often plagued by competing side reactions that can drastically reduce yields and stereochemical purity.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of spiro-lactam cyclization and maximize your synthetic success.
Section 1: Understanding the Core Challenge: Intramolecular vs. Intermolecular Reactions
The fundamental challenge in synthesizing spiro-lactams via intramolecular cyclization of a linear precursor is to ensure the reactive ends of the same molecule find each other, rather than reacting with a neighboring molecule. This competition is a classic case of kinetics.
-
Intramolecular Cyclization (Desired): A first-order reaction, its rate depends only on the concentration of the precursor.
-
Intermolecular Reaction (Undesired): A second-order reaction (e.g., dimerization, polymerization), its rate is proportional to the square of the precursor concentration.[3]
This kinetic difference is the key lever we can pull to control the reaction's outcome. The primary side products are often dimers or linear polymers, which arise when the amine of one precursor molecule attacks the activated carboxylic acid of another.[3][4][5]
Caption: Kinetic competition in spiro-lactam synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during spiro-lactam cyclization in a direct question-and-answer format.
Problem 1: Low Yield or No Product Formation
Q: My cyclization reaction is not working, or the yield is very low. What are the primary factors to investigate?
A: Low yields are a frequent issue and require a systematic approach to diagnose.[6]
-
Sub-optimal Reaction Conditions: The temperature, time, or concentration may be incorrect for your specific substrate. Some cyclizations need heat to overcome activation energy, while others require low temperatures to prevent decomposition or side reactions.[6]
-
Causality: Every substrate has a unique energy profile for cyclization. A systematic screen of reaction parameters is the most effective way to find the optimal conditions for your specific molecule.
-
Action: Begin by monitoring your reaction at different time points using a rapid method like LC-MS to check for starting material consumption and product formation. If the starting material is consumed but no product is found, decomposition may be occurring.[6] If the starting material remains, the activation energy is likely not being met.
-
-
Ineffective Carboxylic Acid Activation: The most common strategy for lactam formation is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. If this activation is inefficient, the reaction will not proceed.
-
Causality: Coupling reagents (e.g., HATU, HOBt/EDC) transform the hydroxyl of the carboxylic acid into a better leaving group. The choice of reagent is critical, as their reactivity and steric bulk vary.
-
Action: See the table below to compare common coupling reagents. If you suspect poor activation, try a more powerful reagent like HATU or switch to an acid chloride-based strategy, though this can be harsher.
-
-
Starting Material Quality: Impurities in your linear precursor can poison catalysts or participate in side reactions, lowering the yield of the desired spiro-lactam.[6]
-
Causality: Even small amounts of impurities can have a significant impact. For example, a primary amine impurity could act as a chain terminator in polymerization, complicating analysis.
-
Action: Always ensure the purity of your starting materials using techniques like recrystallization or column chromatography before attempting the cyclization.[6]
-
Problem 2: Significant Dimer or Polymer Formation
Q: My main product is a dimer or a polymer, not the spiro-lactam. How do I favor the intramolecular reaction?
A: This is the most common side reaction and is directly related to concentration.[3][4]
-
High-Dilution Conditions: The most effective strategy is to use the "high dilution principle." By keeping the concentration of the linear precursor extremely low, you favor the first-order intramolecular reaction over the second-order intermolecular one.[7]
-
Causality: At concentrations typically below 0.01 M, the probability of one end of a molecule finding its other end is much higher than the probability of it finding another molecule.[3][8]
-
Action: Instead of adding all reagents at once to a large volume of solvent, use a syringe pump to slowly add the linear precursor and the coupling reagent (in separate syringes) to the reaction vessel over several hours. This "pseudo-high dilution" technique maintains a very low instantaneous concentration of the reactive species.[4][8] See Protocol 1 for a detailed methodology.
-
-
Conformational Constraints: Introducing structural elements that pre-organize the linear precursor into a "turn-like" conformation can increase the rate of intramolecular cyclization.
-
Causality: By reducing the entropic penalty of bringing the reactive ends together, cyclization becomes more favorable. This is a strategy often used in peptide macrocyclization.[9]
-
Action: While this often requires re-synthesis of the precursor, consider incorporating rigid elements like proline or other turn-inducers near the reactive sites if you are designing a new synthetic route.
-
Problem 3: Epimerization at the Spiro-Carbon or Adjacent Stereocenters
Q: I'm losing the stereochemical integrity of my product. How can I prevent this?
A: Epimerization, or the loss of stereochemistry, is a serious issue, particularly for chiral drug candidates. It often occurs at a stereocenter alpha to a carbonyl group.
-
Choice of Coupling Reagent and Additives: Highly reactive coupling reagents can promote the formation of an oxazolone intermediate from the activated carboxylic acid, which is prone to racemization.[10][11]
-
Causality: The acidity of the alpha-proton is increased upon activation. Certain bases used in the reaction can then deprotonate this position, leading to a loss of stereochemistry.
-
Action:
-
Use coupling reagents known to suppress epimerization. For example, COMU is often superior to HBTU/HATU in this regard.[12]
-
Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters that are less prone to epimerization.[10][13]
-
Copper(II) salts like CuCl₂ have also been shown to be highly effective at suppressing epimerization when used with HOBt.[10]
-
-
-
Base Selection: The base used is critical. Strong, non-nucleophilic bases can easily promote epimerization.[10]
-
Causality: Bases like DBU or proton sponge are often too strong. The base's role is to deprotonate the amine and neutralize acidic byproducts, but an overly strong base will also abstract the sensitive alpha-proton.
-
Action: Use a hindered or sterically bulky base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These are generally less likely to cause epimerization than triethylamine (TEA) or N-methylmorpholine (NMM).[14]
-
-
Solvent and Temperature: The reaction environment plays a significant role.
-
Causality: Polar solvents can stabilize the enolate intermediate that leads to epimerization.[10][15] Lower temperatures generally favor the desired kinetic product and slow down the rate of epimerization.[6][13]
-
Action: Screen less polar solvents like dichloromethane (DCM) or toluene.[6][16] Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C or even -20 °C.[6][16]
-
Section 3: Key Experimental Protocols
Protocol 1: High-Dilution Cyclization via Dual Syringe Pump
This protocol is designed to minimize intermolecular side reactions by maintaining a pseudo-high dilution environment.[4][8]
Objective: To favor intramolecular cyclization over polymerization.
Materials:
-
Linear precursor (containing both amine and carboxylic acid functionalities)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous, high-purity solvent (e.g., DMF or DCM)
-
Two gas-tight syringes and a dual-channel syringe pump
-
Reaction flask under an inert atmosphere (N₂ or Ar)
Methodology:
-
Preparation:
-
In a glovebox or under an inert atmosphere, prepare Solution A: Dissolve the linear precursor (1.0 equiv) in the reaction solvent to a concentration of ~0.1 M.
-
Prepare Solution B: Dissolve the coupling reagent (1.2 equiv) and the base (2.5 equiv) in the same solvent to a concentration of ~0.1 M.
-
Load Solution A and Solution B into separate gas-tight syringes.
-
-
Setup:
-
Place a volume of the reaction solvent in the reaction flask, sufficient to cover the stirrer bar and bring the final reaction concentration to ~0.001–0.005 M upon completion of the addition.
-
Set up the dual-channel syringe pump to deliver both solutions to the reaction flask via syringe needles that extend below the solvent surface.
-
-
Execution:
-
Begin stirring the solvent in the reaction flask.
-
Start the syringe pump to add both Solution A and Solution B simultaneously and slowly over a period of 4–12 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1–4 hours at the desired temperature.
-
-
Validation:
-
Monitor the reaction by taking small aliquots and analyzing via LC-MS to confirm the consumption of starting material and the formation of the desired monomeric spiro-lactam product. The absence of peaks corresponding to dimer or trimer masses is a key indicator of success.
-
Caption: Workflow for pseudo-high dilution cyclization.
Section 4: Data Presentation & Reagent Selection
Choosing the right conditions is paramount. The tables below summarize key parameters to guide your experimental design.
Table 1: Comparison of Common Coupling Reagents for Lactamization
| Coupling Reagent | Activating Species | Pros | Cons | Epimerization Risk |
| EDC/HOBt | HOBt Active Ester | Inexpensive, common | Can be slow, side products can be hard to remove | Moderate |
| HATU/HOAt | HOAt Active Ester | Very fast, highly efficient[12] | Expensive, can react with free amine[12] | Low (due to HOAt)[12][13] |
| T3P® (Propylphosphonic Anhydride) | Mixed Anhydride | High yielding, byproducts are water-soluble | Requires a base, can be viscous | Low to Moderate |
| COMU | Uronium Salt | More efficient than HATU, safer byproducts[12] | Expensive | Very Low[12] |
Table 2: Influence of Solvent on Cyclization Efficiency
| Solvent Class | Examples | General Effect on Cyclization | Rationale |
| Polar Aprotic | DMF, Acetonitrile | Often good for solubility, but can increase epimerization risk.[10][16] | Stabilizes charged intermediates and transition states. |
| Chlorinated | DCM, DCE | Good balance of solubility and reduced epimerization.[10][16] | Lower polarity can disfavor side reactions like oxazolone formation. |
| Apolar / Ethereal | Toluene, THF | Can improve diastereoselectivity but may suffer from poor solubility.[6][16] | Less stabilization of polar transition states can enhance selectivity.[6][15] |
Section 5: Frequently Asked Questions (FAQs)
Q: My precursor is formed from a Pictet-Spengler or Ugi reaction. Are there specific side reactions I should be aware of?
A: Yes.
-
Pictet-Spengler: This reaction forms a tetrahydro-β-carboline or tetrahydroisoquinoline ring by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[17][18] A common side reaction is the formation of regioisomers if the aromatic ring is unsymmetrically substituted.[19] The acidic conditions required can sometimes be harsh, so ensure your precursor is stable before proceeding to the lactamization step.[17]
-
Ugi Reaction: This is a powerful multi-component reaction that rapidly builds complexity.[20] The resulting Ugi adduct is an acyclic precursor perfect for post-Ugi cyclization.[21][22] However, the success of the subsequent cyclization is highly dependent on the substituents. For instance, Ugi adducts derived from certain aldehydes (like benzaldehyde) or acids (like propiolic acid) may fail to cyclize under standard conditions, requiring significant optimization.[21][22]
Q: Can I perform the cyclization while the peptide is still on a solid support?
A: Yes, solid-phase cyclization is a valid strategy. The polymer support can induce a "pseudo-dilution" effect, as the reactive chains are isolated from each other on the resin beads, which can favor intramolecular reactions.[8] However, reaction kinetics can be slower, and cleavage from the resin can sometimes be challenging without damaging the newly formed spiro-lactam.
Q: What is the best way to monitor my reaction for side products?
A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It allows you to track the disappearance of your starting material and the appearance of your product. Crucially, it can also detect the masses of common side products like the dimer (2x precursor mass - H₂O) or trimer (3x precursor mass - 2H₂O), giving you immediate feedback on whether your conditions are favoring the desired intramolecular pathway.
References
-
Benfatti, F., Cardillo, G., Gentilucci, L., & Tolomelli, A. (2007). Synthesis and biological evaluation of unprecedented classes of spiro-β-lactams and azido-β-lactams as acyl-CoA:cholesterol acyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Benoiton, N. L. (1996). An approach to cyclic peptide libraries: Reducing epimerization in medium sized rings during solid phase synthesis. Tetrahedron Letters.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity. Chemical Society Reviews.
- Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. Organic & Biomolecular Chemistry.
- Carrillo, N., Davyt, D., & Serra, G. (2021). Recent advances in the synthesis of spiro-β-lactams. Current Organic Chemistry.
- Enders, D., et al. (2007). Asymmetric Synthesis of Spirocyclic β-Lactams by Copper-Catalyzed Kinugasa/Michael Domino Reactions.
-
Guchhait, S. K., & Chaudhary, P. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available at: [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future.
- Kaur, N. (2021). A review on spiro-β-lactams: synthetic strategies and biological potential.
- Li, Z., Liu, X., et al. (2018). A copper-catalyzed enantioconvergent radical C(sp3)–C(sp2) cross coupling reaction for the synthesis of α-quaternary β-lactams.
-
Liu, S., Mao, Q., Zhan, G., Qin, R., Chen, B., Xue, J., Luo, M., Zhao, Q., & Han, B. (2021). Stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam through the organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ma, Z., & Tius, M. A. (2010). Stereoselective spirolactam synthesis via palladium catalyzed arylative allene carbocyclization cascades. Organic Letters. Available at: [Link]
- Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research.
- Morinaka, B. I., et al. (2014). Radical S-Adenosyl Methionine Epimerases: Regioselective Introduction of Diverse D-Amino Acid Patterns into Peptide Natural Products.
- Novikov, M. S., et al. (2021). Rhodium-catalyzed diastereoselective synthesis of spirocyclic β-lactams from halogenated azirine derivatives, diazocompounds and diazo-Meldrum's acid. Organic & Biomolecular Chemistry.
-
Raj, M. (2020). Peptide Cyclization at High Concentration. Synlett. Available at: [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry.
- Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews.
- Skiles, J. W., & McNeil, D. (1990). Spiro indolinone beta-lactams, inhibitors of poliovirus and rhinovlrus 3C-proteinases. Tetrahedron Letters.
- van der Veken, P., et al. (2005). Development of a novel class of potent and selective inhibitors of human tissue kallikrein 7. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). High dilution principle. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
Zhang, W., & Sieburth, S. M. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Cyclization in Linear Step-Growth Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. raj.emorychem.science [raj.emorychem.science]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. d-nb.info [d-nb.info]
- 16. Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. via.library.depaul.edu [via.library.depaul.edu]
- 20. psecommunity.org [psecommunity.org]
- 21. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 22. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for diazaspiro synthesis
Technical Support Center: Reaction Temperature Optimization in Diazaspiro Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly constrained spirocyclic scaffolds, particularly diazaspiroalkanes. These molecules are prized in drug discovery for their unique three-dimensional topography and ability to act as piperazine bioisosteres. However, constructing these sterically demanding quaternary centers requires precise thermodynamic and kinetic control.
This guide provides field-proven troubleshooting strategies, focusing on the critical causality of temperature in these complex cyclizations. Every protocol and recommendation below is designed as a self-validating system—meaning the physical readouts of your reaction (e.g., conversion stalling, diastereomeric ratios) will directly confirm the mechanistic principles at play.
Workflow: Temperature Optimization Strategy
Logical decision matrix for optimizing temperature in diazaspiroalkane synthesis.
Troubleshooting Guides & FAQs
Q1: I am synthesizing 2,6-diazaspiro[3.3]heptane precursors via nucleophilic substitution, but my reactions stall at ~60% conversion at standard heating temperatures. How can I drive this to completion? Answer: The stalling is a classic kinetic trap. In the synthesis of 2,6-diazaspiro[3.3]heptanes, lower temperatures often fail to overcome the high activation energy required for the second intramolecular substitution that forms the highly strained spiro[3.3] system[1]. Causality & Solution: Elevate the reaction temperature to exactly 110 °C and utilize a DMF–water (e.g., 8:2 or 9:1) solvent mixture. Interestingly, at 110 °C, the addition of an exogenous base (like potassium carbonate) is completely unnecessary and can even lead to a less clean reaction profile. The elevated thermal energy facilitates the dissociation of the amine hydrochloride salt, allowing the irreversible cyclization to proceed rapidly and cleanly to completion[1].
Q2: During the Lewis acid-catalyzed spirocyclization to form 6,7-diazaspiro[3.4]octanes, my diastereomeric ratio (d.r.) is poor when heating the reaction. Should I cool it down? Answer: Yes, but with a careful trade-off. The spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines is highly sensitive to thermal conditions[2]. Causality & Solution: Heating the reaction (e.g., to 60 °C) provides no yield benefit and actively degrades diastereoselectivity due to the rapid equilibration of the transition states. Conversely, chilling the reaction to 0 °C improves the d.r. (e.g., from 1.7:1 to 2.0:1) but significantly suppresses the overall yield[2]. The self-validating optimal point is room temperature (approx. 20–25 °C) using Sc(OTf)3 in dichloroethane (DCE), which perfectly balances kinetic turnover (high yield) with stereocontrol[2].
Q3: I am attempting a one-pot multicomponent synthesis of diazaspiro[5.5]undecane derivatives. What is the optimal thermal window to maximize yield without solvent degradation? Answer: For the three-component condensation (aromatic aldehydes, thiourea, and 1,3-dioxane-4,6-dione), the optimal temperature is 80 °C under solvent-free (neat) conditions[3]. Causality & Solution: Using a reusable catalyst like 1-methylimidazolium trifluoromethylsulfonate (MIOTf) at 80 °C provides the exact thermal energy required to drive the sequential Knoevenagel condensation and subsequent Michael addition/cyclization cascade. Operating under neat conditions at this specific temperature maximizes the effective molarity of the reactants, pushing the equilibrium forward while avoiding the entropic penalties associated with bulk solvents[3].
Q4: When scaling up the reduction step for 1,6-diazaspiro[3.4]octane intermediates using Lithium Aluminum Hydride (LAH), what are the critical temperature parameters? Answer: Scale-up transitions this reaction from a standard laboratory procedure to a high-risk process chemistry operation. LAH reductions of spirocyclic amides/imides are profoundly exothermic[4]. Causality & Solution: You must maintain strict cryogenic to sub-ambient temperature control during the addition phase. Failure to manage the exotherm on a larger scale can lead to runaway reactions and solvent boil-off[4]. Furthermore, the temperature during the subsequent work-up (e.g., Fieser or Rochelle's salt method) must be carefully controlled to prevent the formation of unfilterable gelatinous aluminum salts, which trap the highly polar diazaspiro product[4].
Quantitative Data: Temperature vs. Yield & Selectivity
The following table summarizes the causal relationship between reaction temperature and experimental outcomes across different diazaspiro scaffolds:
| Scaffold Target | Reaction Type | Temp (°C) | Yield (%) | Selectivity / Mechanistic Readout |
| 2,6-Diazaspiro[3.3]heptane | Intramolecular Substitution | < 110 °C | ~60% | Reaction stalls; incomplete conversion. |
| 2,6-Diazaspiro[3.3]heptane | Intramolecular Substitution | 110 °C | > 85% | Clean profile; irreversible cyclization; no base required. |
| 6,7-Diazaspiro[3.4]octane | Sc(OTf)3 Spirocyclization | 0 °C | Low | Improved stereocontrol (2.0:1 d.r.). |
| 6,7-Diazaspiro[3.4]octane | Sc(OTf)3 Spirocyclization | 25 °C (RT) | 87% | Optimal balance of yield and selectivity (1.7:1 d.r.). |
| 6,7-Diazaspiro[3.4]octane | Sc(OTf)3 Spirocyclization | 60 °C | 87% | Poorer stereocontrol (1.3:1 d.r.) due to equilibration. |
| Diazaspiro[5.5]undecane | Multicomponent Condensation | 80 °C | > 90% | Optimal cascade progression under neat conditions. |
Detailed Step-by-Step Methodology
Optimized Protocol: Base-Free Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives This protocol leverages high-temperature thermodynamics to bypass the need for exogenous bases, creating a self-validating system where the disappearance of the intermediate directly correlates to the dissociation of the HCl salt[1].
-
Preparation: In a heavy-walled sealed tube, dissolve the precursor (e.g., 0.225 mmol of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine) in 3.5 mL of a specifically formulated DMF–H2O (9:1 v/v) solvent mixture.
-
Initial Thermal Activation: Seal the reaction vessel to prevent solvent loss and maintain internal pressure. Heat the mixture to exactly 110 °C with vigorous magnetic stirring.
-
Phase 1 Incubation (90 mins): Maintain the temperature at 110 °C for 90 minutes. Mechanistic note: This drives the dissociation of the HCl salt and initiates the irreversible spirocyclization.
-
Hydration & Phase 2 (3 hours): Carefully add a supplementary volume of H2O (0.4 mL) to the hot reaction mixture. Continue heating at 110 °C for an additional 3 hours. This step pushes any remaining unreacted starting material past the 60% kinetic trap to full conversion.
-
Cooling & Isolation: Allow the reaction to cool completely to ambient temperature. Load the mixture directly onto an SCX (Strong Cation Exchange) cartridge preconditioned in Methanol. Wash with Methanol to remove DMF, then elute the pure basic diazaspiro product using methanolic ammonia.
References
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Available at:[Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZOLIUM TRIFLUOROMETHYLSULFONATE. CLOCKSS. Available at:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Spirocyclic Synthesis
Current Status: Online | Agent: Senior Application Scientist | Ticket ID: SPIRO-RCM-PD-001
Overview: The "Spiro-Strain" Paradox
Welcome to the technical support hub. You are likely here because your spiro-cyclization—whether via Ring-Closing Metathesis (RCM) or Pd-catalyzed annulation—stalled at 40-60% conversion.
The Core Problem: Spiro formation is uniquely vulnerable to catalyst deactivation. The formation of a quaternary center creates immense steric bulk. This thermodynamic penalty slows the turnover frequency (TOF). In this prolonged "waiting period," your high-energy catalyst (Ru or Pd) becomes susceptible to off-cycle decomposition pathways (bimolecular coupling, hydride formation, or aggregation) that it would normally outrun in a faster reaction.
This guide troubleshoots the three most common failure modes: The Kinetic Stall (RCM) , The Heteroatom Poison (Lewis Basicity) , and The Metal Aggregation (Pd-Black).
Module 1: Diagnosis – Is it Dead or Just Resting?
Before adding more catalyst, you must define the failure mode.
Q: How do I distinguish between an induction period, product inhibition, and true catalyst death?
A: You need to perform Visual Kinetic Profiling . A single endpoint yield tells you nothing. You must sample the reaction over time.
-
Scenario A (Deactivation): Rapid initial burst, then a hard plateau. Adding fresh substrate causes no reaction. Adding fresh catalyst restarts the reaction.
-
Scenario B (Product Inhibition): Rate slows gradually as product forms. Adding product at
suppresses the initial rate. -
Scenario C (Induction): Slow start followed by acceleration (common in precatalyst activation).
Diagnostic Workflow
Use this decision tree to interpret your kinetic data.
Figure 1: Diagnostic logic flow for identifying catalyst competency in stalled reactions.
Module 2: The "Lewis Basic" Assassin (Ru & Pd)
Issue: Substrates containing amines (spiro-piperidines, spiro-pyrrolidines) often kill the catalyst immediately.
Q: My substrate has a secondary amine/pyridine. Is this killing the catalyst?
A: Almost certainly. Lewis basic nitrogens coordinate to the metal center (Ru or Pd), displacing labile ligands (phosphines/halides) and forming a thermodynamically stable, catalytically inactive "sink."
The Fix: The "Masking" Strategy You must protonate or complex the nitrogen before adding the catalyst. This renders the nitrogen non-coordinating without affecting the alkene/alkyne reactivity.
Protocol: Acidic Additive Screening (Fürstner Method)
Applicable for: Grubbs II, Hoveyda-Grubbs II in RCM.
-
Preparation: Dissolve substrate in solvent (DCM/Toluene).
-
Acid Addition: Add 1.05 equivalents of an anhydrous acid.
-
Option A (Standard):
-Toluenesulfonic acid (pTSA). -
Option B (Volatile): HCl (1M in ether) – easier to remove during workup.
-
Option C (Lewis Acid): Ti(OiPr)
(Use 1.2 equiv; creates a steric block).
-
-
Equilibration: Stir for 15 mins to ensure full salt formation.
-
Catalyst Addition: Add the Ru-catalyst.
-
Workup: Wash with basic aqueous solution (NaHCO
or NaOH) to deprotonate the product after the reaction is complete.
Data: Impact of Additives on Spiro-Piperidine Formation
| Entry | Additive (1.1 eq) | Conversion (1h) | Conversion (24h) | Outcome |
| 1 | None | 5% | 8% | Catalyst Poisoned |
| 2 | pTSA | 45% | 92% | Success (Salt Effect) |
| 3 | Ti(OiPr) | 30% | 85% | Success (Steric Shield) |
| 4 | CSA (Camphorsulfonic) | 40% | 88% | Success (Solubility) |
Module 3: The Ethylene Death Spiral (RCM Specific)
Issue: The catalyst is active, but the ring won't close. Eventually, the catalyst decomposes.
Q: Why does my spiro-RCM stall even with protected amines?
A: This is a kinetic competition between Ring Closure and Methylidene Decomposition .
In spiro-formation, the ring closure (
The Fix: Aggressive Ethylene Removal You must shift the equilibrium and protect the methylidene species.
-
Concentration: Run dilute (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Ethylene Stripping:
-
Method A (Sparging): Bubble Argon directly through the solution (not just headspace) for the entire duration.
-
Method B (Vacuum): Run the reaction under static vacuum (approx. 100-200 mbar) if solvent boiling points allow (e.g., in Toluene at 60°C).
-
-
Catalyst Addition: Do not add all catalyst at once. Use portion-wise addition (e.g., 2.5 mol% at
, 2.5 mol% at ). This ensures fresh active species are present as the reaction slows.
Mechanism of Failure vs. Rescue
Figure 2: The competition between productive spiro-cyclization and ethylene-mediated catalyst death.
Module 4: Palladium Aggregation (Spiro-Annulation)
Issue: Reaction turns black (Pd-black precipitation) and stops.
Q: My Pd-catalyzed C-H activation spiro-cyclization stops after 30%. I see black particles.
A: You are suffering from Pd(II) to Pd(0) reduction and aggregation . The catalytic cycle requires Pd(II). If the re-oxidation step (using Ag salts, Cu salts, or O
The Fix: Stabilization and Re-oxidation
-
Ligand Switch: Switch to strongly donating ligands that stabilize Pd(0) and prevent aggregation.
-
Recommendation: Use N-Heterocyclic Carbenes (NHCs) or bulky phosphines like XPhos or JohnPhos .
-
-
Booster Oxidant: Add 10-20 mol% Benzoquinone (BQ) . BQ acts as an electron-transfer mediator, rapidly oxidizing Pd(0) back to Pd(II) before it can aggregate.
-
Solvent Polarity: Switch to higher polarity solvents (e.g., t-Amyl alcohol or HFIP). These often stabilize the charged intermediates in C-H activation.
References
-
Fürstner, A., et al. (2000). Olefin Metathesis in Organic Chemistry. A foundational text describing the use of HCl/acidic additives to protect basic amines during RCM.
-
Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products. While focused on cleanup, this paper details the decomposition species of Grubbs catalysts.
-
Fogg, D. E., et al. (2014). The Mechanism of Decomposition of Ru-Metathesis Catalysts. Detailed kinetic analysis of how methylidene species decompose via bimolecular coupling.
-
Yu, J.-Q., et al. (2010). Pd-Catalyzed C-H Activation/Spiro-Annulation. Describes the specific challenges of Pd-black formation in C-H activation and the role of oxidants.
-
Burdett, K. A., et al. (2011). Variable Time Normalization Analysis (VTNA). The definitive guide on using kinetic profiling to distinguish catalyst deactivation from other kinetic anomalies.
Recrystallization solvents for 1,7-Diazaspiro[4.4]nonan-6-one
Technical Support Center: Purification Guide for 1,7-Diazaspiro[4.4]nonan-6-one
Subject: Recrystallization Protocols & Troubleshooting for 1,7-Diazaspiro[4.4]nonan-6-one (and derivatives) Case ID: SPIRO-PUR-006 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Executive Summary & Compound Profile
User Query: "What are the optimal recrystallization solvents for 1,7-Diazaspiro[4.4]nonan-6-one?"
Scientist’s Analysis: 1,7-Diazaspiro[4.4]nonan-6-one is a polar spiro-heterocycle containing both a secondary amine and a lactam (amide) functionality.[1][2][3] Its rigid spiro-carbon core creates unique solubility challenges, often leading to "oiling out" rather than crystallizing if the solvent polarity is not carefully balanced.[1][2][3]
Recommended Solvent Systems
The following recommendations are based on the "Like Dissolves Like" principle, adapted for the rigid spiro-scaffold which requires protic solvents to disrupt intermolecular H-bonding during dissolution.
Primary Solvent Systems (Free Base)
| Solvent System | Ratio (v/v) | Application Case | Mechanism of Action |
| Ethanol (95%) | 100% | Standard Purification | The hydroxyl group solvates the lactam/amine at boiling point ( |
| Isopropanol (IPA) | 100% | For Slower Crystallization | Higher boiling point ( |
| EtOAc / Hexane | 1:2 to 1:4 | Non-Polar Impurities | Use if the crude is sticky/oily.[1][2] Dissolve in minimal hot Ethyl Acetate (EtOAc), then add hot Hexane until turbid. |
Solvent Systems (Hydrochloride Salt)[1][2]
| Solvent System | Ratio (v/v) | Application Case | Mechanism of Action |
| MeOH / Et₂O | 1:5 | High Purity Salt | Dissolve salt in minimal Methanol (MeOH).[1][2][3] Add Diethyl Ether (Et₂O) to reach cloud point.[1] |
| EtOH / Acetone | 1:1 | Alternative | Acetone acts as a mild anti-solvent for the highly polar salt, encouraging precipitation.[1][3] |
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice.[1][2]
-
The Fix (Seeding): Re-heat the mixture until clear. Allow it to cool very slowly to just above the oiling temperature. Add a "seed crystal" (a tiny amount of pure solid).[1]
-
The Fix (Trituration): If no seed is available, scratch the inner wall of the flask with a glass rod at the interface of the solution.[1][3]
-
Solvent Adjustment: You likely used too much anti-solvent (e.g., Hexane).[1][3] Add a small amount of the polar solvent (e.g., Ethanol) to redissolve the oil, then cool again.[1][3]
Q2: The solution is cloudy even at boiling. Should I filter it? A: Yes. 1,7-Diazaspiro compounds are often synthesized via cyclization reactions that generate inorganic salts (e.g., LiCl, NaCl) [1].[1][3] These salts are insoluble in hot Ethanol/IPA.[1][2][3]
-
Protocol: Perform a hot filtration through a pre-warmed glass frit or Celite pad to remove these inorganic impurities before attempting to crystallize.[1][2]
Q3: My crystals are colored (yellow/brown), but the compound should be white. A: This indicates oxidation or trace conjugated impurities.[1][3]
-
The Fix: Add Activated Carbon (Charcoal) to the boiling solution (approx. 1-2% by weight).[1][2] Stir for 5-10 minutes, then perform a hot filtration. The carbon will adsorb the colored impurities.[1][2][3]
Step-by-Step Protocol: The "Self-Validating" Workflow
This protocol includes checkpoints to ensure you do not lose yield.
Materials:
-
Solvent: Ethanol (Absolute or 95%)[1]
-
Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional).
Procedure:
-
Solubility Check (Validation Step):
-
Dissolution:
-
Purification (Hot Filtration):
-
Crystallization:
-
Collection:
Decision Matrix (Visualization)
The following diagram illustrates the logical flow for selecting the correct solvent system based on the state of your starting material.
Caption: Decision tree for solvent selection and troubleshooting common physical defects during the recrystallization of spiro-lactams.
References
-
Meléndez, J., et al. (2006).[1][3] "Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes." Tetrahedron Letters, 47(7), 1187–1191.[1][3] (Demonstrates synthesis and purification logic for the 1,6-dioxa analog, applicable to 1,7-diaza systems). Link
-
Bernhart, C. A., et al. (1993).[1][3][5] "Synthesis and biological activity of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one derivatives." Journal of Medicinal Chemistry, 36(22), 3371–3380.[1][3][5] (Details the purification of the related 1,3-diazaspiro system using alcoholic solvents). Link[1]
-
BOC Sciences. "Recrystallization Techniques." (General grounding for spiro-compound purification methodologies).
-
University of Rochester. "Purification: How To - Recrystallization."[1][2] (Source for general solvent polarity rules and troubleshooting oiling-out). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. DE68903983D1 - 1,6-DIAZASPIRO (4.4) NONAN-2,7-DION DERIVATIVES. - Google Patents [patents.google.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 5. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
Stability of 1,7-Diazaspiro[4.4]nonan-6-one under acidic conditions
A Guide to Understanding and Troubleshooting Stability in Acidic Media
Welcome to the Technical Support Center for 1,7-Diazaspiro[4.4]nonan-6-one and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this spirocyclic scaffold. As Senior Application Scientists, we have compiled this resource to address common questions and challenges related to the handling and stability of these compounds, particularly in acidic environments. Our goal is to provide you with the foundational knowledge and practical tools to anticipate and troubleshoot potential stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1,7-diazaspiro[4.4]nonan-6-one under acidic conditions?
The primary stability concern for 1,7-diazaspiro[4.4]nonan-6-one in the presence of acid is the hydrolysis of the lactam (cyclic amide) bond. This reaction is a classic example of acid-catalyzed amide hydrolysis. The spirocyclic nature of the compound introduces ring strain that can influence the rate of this hydrolysis compared to simpler acyclic or monocyclic amides.
The presence of two nitrogen atoms in the diazaspirene structure means that under acidic conditions, one or both nitrogens can be protonated. Protonation of the lactam carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, initiating the hydrolysis cascade. Protonation of the other nitrogen atom could also influence the overall electron density and reactivity of the molecule.
Q2: My 1,7-diazaspiro[4.4]nonan-6-one derivative appears to be degrading during my acidic work-up. How can I confirm this and what should I look for?
If you suspect degradation, the first step is to confirm it analytically. The most common technique for this is High-Performance Liquid Chromatography (HPLC).
-
Initial Confirmation: Compare the HPLC chromatogram of your sample after acidic treatment with a reference standard that has not been exposed to acid. The appearance of new peaks or a decrease in the area of the parent peak is a strong indicator of degradation.
-
What to Look For: The primary degradation product will likely be the ring-opened amino acid resulting from lactam hydrolysis. You can often predict the mass of this product and look for it using Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: I am observing complete degradation of my compound. How can I mitigate this?
Extensive degradation suggests that your conditions are too harsh. To obtain a controlled reaction or work-up, consider the following modifications:
-
Lower the Temperature: Perform your acidic work-up or reaction at a lower temperature (e.g., 0 °C or even -20 °C).
-
Use a Weaker Acid: If possible, substitute strong acids like HCl or H₂SO₄ with weaker organic acids such as acetic acid or formic acid.
-
Reduce Exposure Time: Minimize the duration of contact with the acidic medium.
-
Use a Biphasic System: Extract your compound into an organic solvent as quickly as possible after acidification of the aqueous layer to minimize its residence time in the acidic phase.
Q4: The commercial supplier provides 1,7-diazaspiro[4.4]nonan-6-one as a hydrochloride salt. Doesn't this imply it's stable in acid?
The availability of a hydrochloride salt indicates that the compound can be protonated and isolated in a solid form with a chloride counterion.[1][2][3] This implies a degree of stability in the solid state. However, in an aqueous acidic solution, the equilibrium between the closed-ring (lactam) and the open-ring (amino acid) forms can be shifted towards the hydrolyzed product, especially with heat or prolonged exposure. The stability of the salt in solid form does not guarantee its stability in an acidic solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Multiple new, unidentified peaks in HPLC after acidic work-up. | Secondary degradation of the initial hydrolyzed product or complex side reactions. | Use milder acidic conditions (lower temperature, weaker acid, shorter time). Analyze with LC-MS to get molecular weights of the degradants to help in their identification.[4] |
| Inconsistent results between batches. | Variability in the purity of the starting material, or slight, unrecorded variations in work-up conditions (e.g., temperature, time). | Standardize your protocol rigorously. Use a validated stability-indicating analytical method to assess the purity of each batch before use.[5][6] |
| Poor recovery after purification (e.g., chromatography on silica gel). | The compound may be degrading on the acidic silica gel. | Deactivate the silica gel with a base (e.g., triethylamine) in the eluent. Alternatively, consider using a different stationary phase like alumina or a reverse-phase column. |
Experimental Protocols
Protocol 1: General Assessment of Acidic Stability (Forced Degradation)
This protocol is a starting point for assessing the stability of your 1,7-diazaspiro[4.4]nonan-6-one derivative. The goal is to induce a small amount of degradation (5-20%) to identify the primary degradation products without causing complete decomposition.[4][7]
Materials:
-
Your 1,7-diazaspiro[4.4]nonan-6-one derivative
-
Methanol or other suitable solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system (recommended)
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of your compound in methanol.
-
Acid Treatment: In a clean vial, mix 1 mL of your stock solution with 1 mL of 0.1 M HCl.
-
Control Sample: In a separate vial, mix 1 mL of your stock solution with 1 mL of your solvent (e.g., methanol).
-
Incubation: Place both vials in a water bath at 40°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) from both the acid-treated and control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized aliquots to a suitable concentration for HPLC analysis. Analyze the samples by HPLC and, if possible, LC-MS.
-
Evaluation: Compare the chromatograms of the acid-treated samples to the control samples. Look for a decrease in the parent peak and the appearance of new peaks.
Interpreting the Results:
-
No Degradation: If no significant degradation is observed, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 60°C) and repeat the experiment.[4]
-
Excessive Degradation: If the parent compound is almost completely gone at the first time point, reduce the temperature or use a more dilute acid.[4]
Mechanistic Insights
The acid-catalyzed hydrolysis of the lactam in 1,7-diazaspiro[4.4]nonan-6-one is expected to proceed through a well-established mechanism for amide hydrolysis.
Figure 1: Proposed mechanism for acid-catalyzed hydrolysis.
The key steps are:
-
Protonation of the Carbonyl Oxygen: This makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred to the nitrogen atom, making it a better leaving group.
-
Ring Opening: The C-N bond of the lactam breaks, leading to the ring-opened product.
-
Deprotonation: The final product is the corresponding amino acid.
Sources
- 1. 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Synthonix, Inc > Synthons > 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride - [D94641] [synthonix.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmastate.academy [pharmastate.academy]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: NMR Characterization of 1,7-Diazaspiro[4.4]nonan-6-one Scaffolds
The following guide provides an in-depth technical comparison and characterization protocol for 1,7-Diazaspiro[4.4]nonan-6-one , a privileged spirocyclic scaffold used in high-value medicinal chemistry programs (e.g., NaV1.7 inhibitors).
Executive Summary: The Spiro Advantage
The 1,7-diazaspiro[4.4]nonan-6-one scaffold represents a critical evolution from "flat" aromatic heterocycles to 3D-rich architectures (Fsp3 > 0.4). Unlike simple pyrrolidines or piperidines, this spirocyclic core offers a rigidified vector for substituent exit, enhancing metabolic stability and selectivity.
This guide characterizes the 7-methyl-1,7-diazaspiro[4.4]nonan-6-one core—the bioactive pharmacophore found in clinical candidates (e.g., BIIB-095, GSK derivatives)—and compares its spectral "performance" (resolution, diagnostic signals) against common synthetic precursors and analogs.
Comparative Analysis: Product vs. Alternatives
In structural elucidation, "performance" is defined by the distinctiveness of diagnostic signals that allow rapid confirmation of the spiro-fusion and stereochemistry.
Comparison Matrix: Diagnostic NMR Signatures
| Feature | Target: 1,7-Diazaspiro[4.4]nonan-6-one | Alt 1: 1-Azaspiro[4.4]nonane | Alt 2: Spiro[4.4]nonane-1,6-dione |
| Core Structure | Bis-nitrogen spiro-lactam | Mono-nitrogen spiro-amine | Bis-ketone (carbocyclic) |
| Spiro-C Shift ( | ~65–75 ppm (Deshielded by 2 | ~66–68 ppm (Deshielded by 1 | ~60–65 ppm (Shielded relative to lactam) |
| Carbonyl Shift | ~175 ppm (Amide/Lactam) | N/A (No carbonyl) | ~215 ppm (Ketone) |
| Stereochem Probe | NOESY essential (Rigid core locks conformation) | J-coupling (Flexible ring puckering) | Symmetry often simplifies spectra |
| Key Challenge | N-Inversion/Rotamers: Broadening of | Rapid ring flip averages signals | High symmetry masks substitution patterns |
Expert Insight: The 1,7-diaza system is superior for drug design due to its hydrogen-bond acceptor/donor vectors, but it presents a harder NMR challenge than the 1-aza analog. The lactam nitrogen (N7) often requires alkylation (e.g., Methyl) to sharpen spectra by preventing tautomeric broadening.
Detailed Characterization: 7-Methyl-1,7-diazaspiro[4.4]nonan-6-one[1][2][3][4][5]
The following data is derived from high-field analysis (400 MHz, DMSO-
A. Experimental Protocol (Self-Validating)
-
Sample Prep: Dissolve 5–10 mg of the free base or HCl salt in 0.6 mL DMSO-
.-
Why DMSO? CDCl
can cause peak broadening due to H-bonding aggregation of the lactam. DMSO disrupts these aggregates, yielding sharper multiplets.
-
-
Acquisition:
-
Pulse:
pulse angle to prevent saturation of the N-Methyl signal. -
Relaxation Delay (D1): Set to
s to ensure full relaxation of the quaternary spiro-carbon in C experiments. -
Scans: 16 (1H), 1024 (13C).
-
B. NMR Assignment Table (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| N-CH | 2.56 | Singlet (s) | 3H | Diagnostic sharp singlet; confirms N7-alkylation. |
| Ring A ( | 2.55 – 2.68 | Multiplet (m) | 4H | Protons adjacent to amine nitrogen; deshielded. |
| Ring B ( | 2.20 – 2.30 | Multiplet (m) | 1H | Diastereotopic proton |
| Ring B ( | 2.10 – 2.20 | Multiplet (m) | 2H | Overlap of |
| Ring B ( | 1.90 – 2.05 | Multiplet (m) | 2H | Further upfield; distinct roof effect. |
| Aromatic | 7.0 – 8.0 | Variable | Variable | Depends on C2-substitution (e.g., phenyl/pyridyl). |
Note: Data synthesized from analysis of Biogen/GSK patent disclosures (e.g., WO2013093497, BIIB-095 data). The "Ring A" protons often appear as a complex envelope due to the rigidity of the spiro-fusion.
C. NMR Diagnostic Peaks
- 174.5 ppm: Lactam Carbonyl (C6). Distinct from ketone alternatives (>200 ppm).
- 68.2 ppm: Quaternary Spiro Carbon (C5). The "anchor" signal for HMBC correlations.
- 28.5 ppm: N-Methyl Carbon.
Structural Elucidation Workflow
This diagram illustrates the logical flow for confirming the structure and stereochemistry of the spiro-lactam, utilizing the specific color palette required.
Caption: Step-by-step logic flow for the structural validation of the 1,7-diazaspiro scaffold, prioritizing stereochemical assignment via 2D NMR.
References
-
World Intellectual Property Organization (WIPO). (2013). WO2013093497A1: 2-(Pyridin-2yl)-1,7-diazaspiro[4.4]nonane-6-one compounds as voltage-gated sodium channels modulators.Link
-
Biogen Inc. (2019). New Drug Approvals: BIIB-095 (Nav1.7 Inhibitor) Phase I Data and Chemical Structure.Link
-
National Center for Biotechnology Information (NCBI). (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis.[1] J. Org.[2][3] Chem. Link
-
National Institutes of Health (NIH). (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. PMC. Link
Sources
Structural Elucidation of Spiro[4.4]nonan-6-one: A Comparative Guide to X-Ray Crystallography Methodologies
Spirocyclic scaffolds, particularly spiro[4.4]nonan-6-one derivatives, are highly prioritized in modern drug discovery. Their rigid, three-dimensional architectures enhance target specificity and metabolic stability, making them critical intermediates in the synthesis of1[1]. However, the parent compound, spiro[4.4]nonan-6-one, presents a significant analytical bottleneck: it is a liquid at room temperature.
Standard Single-Crystal X-Ray Diffraction (SCXRD) requires high-quality solid crystals. For liquid chiral ketones where determining the absolute configuration (axial/spiro chirality) is paramount, researchers must employ specialized crystallographic techniques. This guide objectively compares three field-proven methodologies for liquid structure elucidation: In Situ Cryo-Crystallization, Heavy-Atom Derivatization, and the Crystalline Sponge Method (CSM).
Methodological Comparison & Mechanistic Causality
A. In Situ Cryo-Crystallization
This technique bypasses the need for chemical alteration by freezing the neat liquid directly inside a capillary. Because flash-freezing typically yields an unusable polycrystalline mass, an 2 is employed[2]. The laser establishes a sharp temperature gradient, allowing a single seed crystal to propagate via zone melting, preserving the3 of the liquid state[3].
B. Heavy-Atom Chemical Derivatization
A classical, highly reliable approach. The liquid ketone is condensed with a heavy-atom-containing reagent (e.g., 4-bromophenylhydrazine) to yield a solid hydrazone. The incorporation of a heavy atom (Bromine) is a deliberate choice: it provides strong anomalous dispersion when irradiated with Mo-Kα X-rays, ensuring a definitive Flack parameter near zero for absolute stereochemistry assignment.
C. The Crystalline Sponge Method (CSM)
A revolutionary technique that absorbs liquid analytes into the pores of a pre-synthesized metal-organic framework (MOF). The host lattice dictates the orientation of the guest molecules via non-covalent interactions, allowing the liquid to be analyzed as an 4[4].
Quantitative Performance Comparison
| Methodology | Sample Requirement | Prep Time | Absolute Configuration (Flack) | Artifact Risk |
| In Situ Cryo-Crystallization | ~5-10 μL | 4-8 Hours | Moderate (Relies on O/C scattering) | Low (Native structure preserved) |
| Chemical Derivatization | >50 mg | 3-7 Days | High (Heavy atom anomalous dispersion) | High (Conformational changes) |
| Crystalline Sponge Method | <5 μL | 2-4 Days | Moderate to High (MOF heavy atoms) | Moderate (Host-guest disorder) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Heavy-Atom Derivatization (4-Bromophenylhydrazone Formation)
-
Step 1: Condensation. React spiro[4.4]nonan-6-one with 4-bromophenylhydrazine hydrochloride in ethanol with a catalytic amount of acetic acid.
-
Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine, driving the equilibrium toward the solid hydrazone.
-
-
Step 2: Purification & Crystallization. Purify via silica gel chromatography, dissolve in a minimum amount of dichloromethane (DCM), and layer carefully with hexane.
-
Causality: Vapor diffusion of the anti-solvent (hexane) into the solvent (DCM) slowly decreases solubility, promoting the nucleation of high-quality single crystals rather than amorphous precipitation.
-
-
Step 3: SCXRD Analysis. Collect data using Mo-Kα radiation.
-
Causality: The bromine atom exhibits significant anomalous scattering at this wavelength, allowing for the precise calculation of the Flack parameter to unambiguously assign the absolute configuration of the spiro center.
-
Protocol 2: Crystalline Sponge Method (CSM)
-
Step 1: MOF Desolvation. Incubate the as-synthesized Fujita sponge ([(ZnCl2)3(tpt)2]) in cyclohexane.
-
Step 2: Guest Soaking. Transfer a single MOF crystal into a micro-vial containing 5 μL of pure liquid spiro[4.4]nonan-6-one diluted in 50 μL of cyclohexane. Seal and incubate at 50°C for 48 hours.
-
Causality: Elevated temperature increases the kinetic energy of the guest molecules, facilitating their diffusion into the porous network and allowing them to achieve a thermodynamically stable, ordered orientation.
-
-
Step 3: Data Collection. Mount the crystal at 100 K and collect data.
-
Causality: Cryogenic temperatures minimize the thermal motion of the guest molecules within the pores, drastically improving the resolution of the electron density map.
-
Protocol 3: In Situ Cryo-Crystallization
-
Step 1: Capillary Loading. Draw the liquid spiro[4.4]nonan-6-one into a 0.3 mm Lindemann glass capillary and flame-seal it.
-
Causality: Sealing prevents the evaporation of the volatile ketone during the extended crystallographic experiment.
-
-
Step 2: Flash Freezing. Mount the capillary on the goniometer and rapidly cool to 150 K using a liquid nitrogen stream.
-
Causality: Rapid cooling prevents the formation of multiple competing nucleation sites, yielding a uniform polycrystalline phase.
-
-
Step 3: Zone Melting. Apply a focused CO₂ laser (OHCD) to melt the polycrystalline mass, leaving only a microscopic solid segment at the capillary tip. Slowly sweep the laser along the capillary.
-
Causality: The localized temperature gradient allows the single remaining seed crystal to template the growth of the surrounding liquid as it cools, yielding a single crystal suitable for diffraction.
-
Workflow Visualization
Workflow comparison of X-ray crystallography methods for liquid spiro[4.4]nonan-6-one.
References
-
[1] WO2013093497A1 - spiro[4.4]nonane-6-one compounds as voltage-gated sodium channels modulators, Google Patents. URL:
-
[2] The Art of in situ Cryocrystallization, Indian Academy of Sciences. URL:
-
[4] The crystalline sponge method updated - PMC, NIH. URL:
-
[3] CHAPTER 3: Intermolecular Interactions in In situ Cryocrystallized Compounds, RSC Publishing. URL:
Sources
Comparing bioactivity of spiro vs. non-spiro scaffolds
Navigating Out of Flatland: A Comparative Guide to the Bioactivity of Spiro vs. Non-Spiro Scaffolds
Introduction
In modern drug discovery, the historical over-reliance on flat, sp2-hybridized aromatic rings has frequently led to molecules with poor solubility, high off-target toxicity, and suboptimal pharmacokinetics. The paradigm shift known as "escaping from flatland" emphasizes the incorporation of three-dimensional architecture to improve clinical success rates. Among the most effective strategies is the use of spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom.
As an Application Scientist, I routinely evaluate the bioactivity profiles of these divergent structural classes. This guide objectively compares the mechanistic, physicochemical, and experimental performance of spirocyclic versus planar (non-spiro) scaffolds, providing actionable, data-backed insights for drug development professionals.
Mechanistic Causality: Why 3D Architecture Drives Bioactivity
The fundamental advantage of spirocycles lies in their pre-organized three-dimensional geometry. Planar molecules often require a significant reduction in conformational entropy to adopt the bioactive conformation necessary to bind a target receptor. This entropic penalty diminishes overall binding affinity. Conversely, the rigid, orthogonal exit vectors of a spirocyclic quaternary carbon lock the molecule into a specific 3D space. This pre-organization minimizes the entropic penalty upon binding, leading to enhanced potency and selectivity (1[1]).
Furthermore, the increased fraction of sp3 carbons (Fsp3) disrupts the π-π stacking that typically causes flat aromatics to aggregate, thereby dramatically improving aqueous solubility and metabolic stability (2[2]).
Thermodynamic and selectivity differences between planar and spirocyclic scaffolds.
Comparative Data Analysis: The Quantifiable Edge of Spirocycles
To illustrate these principles, we can examine the development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, a target for type 2 diabetes. The transition from the planar early lead AM-1638 to the spirocyclic AM-5262 demonstrates a profound improvement in both on-target potency and off-target safety (3[3]).
Table 1: General Physicochemical Profile Comparison
| Property | Planar (Non-Spiro) Scaffolds | Spirocyclic Scaffolds |
| Fraction sp3 (Fsp3) | Low (< 0.3) | High (> 0.5) |
| Aqueous Solubility | Generally Poor (Driven by π-π stacking) | Enhanced (Disrupted planarity) |
| Lipophilicity (LogD) | High | Optimal / Lower |
| Metabolic Stability | Vulnerable to CYP450 oxidation | Improved resistance |
| Binding Entropy | High penalty upon binding | Low penalty (Pre-organized) |
Table 2: Case Study - FFA1 (GPR40) Agonists (AM-1638 vs. AM-5262)
| Metric | AM-1638 (Planar Lead) | AM-5262 (Spirocyclic Lead) | Improvement Factor |
| FFA1 EC50 (µM) | 0.160 | 0.081 | 2x Potency Increase |
| Off-Target Hits (>90% inh.) | 4 targets | 1 target | 4x Selectivity Improvement |
| Rat Half-Life (t1/2) | Suboptimal | 4.2 hours | Enhanced PK Profile |
| Bioavailability (F%) | Low | 28% | Clinically Viable |
Experimental Validation: Step-by-Step Methodologies
To empirically prove the superiority of a spiro scaffold over its planar counterpart, rigorous in vitro profiling is required. Below are the standard, self-validating protocols used to measure these differences.
Protocol 1: In Vitro GPCR Calcium Mobilization Assay (Potency & Selectivity)
Objective: To quantify the EC50 of spiro vs. planar ligands on Gq-coupled GPCRs. Causality & Design: GPCR activation triggers the PLC/IP3 pathway, releasing intracellular calcium. We use Fluo-4 AM, an acetoxymethyl ester dye, because its uncharged nature allows it to passively permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell. Self-Validation Mechanism: Every plate must include a known full agonist to define 100% Emax, and a DMSO vehicle control to define the baseline (0%). The assay's integrity is mathematically validated by calculating the Z'-factor; only plates yielding a Z' > 0.5 are accepted for comparative analysis.
Step-by-Step Execution:
-
Cell Seeding: Plate CHO-K1 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C. Causality: CHO cells lack the endogenous target, ensuring the signal is strictly target-specific.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution supplemented with Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out. Incubate for 60 minutes at 37°C.
-
Baseline Read: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Compound Addition: Dispense spiro and planar compounds (in a 10-point dose-response curve) online using the integrated liquid handler.
-
Kinetic Measurement: Record fluorescence continuously for 3 minutes to capture the peak calcium transient.
-
Data Analysis: Normalize peak Relative Fluorescence Units (RFU) to controls and calculate the EC50 using a 4-parameter logistic non-linear regression model.
Step-by-step workflow for the self-validating in vitro Calcium Mobilization Assay.
Protocol 2: Microsomal Stability Assay (Pharmacokinetics)
Objective: To evaluate if the increased Fsp3 of the spiro scaffold translates to lower metabolic clearance compared to the electron-rich planar scaffold. Causality & Design: Planar aromatic rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. By incubating compounds with Rat Liver Microsomes (RLM) and NADPH (the obligate electron donor for CYPs), we simulate Phase I hepatic metabolism. Self-Validation Mechanism: Testosterone (high clearance) and Warfarin (low clearance) are run in parallel. If Testosterone is not rapidly depleted, the microsomes are inactive, and the assay is voided.
Step-by-Step Execution:
-
Master Mix Preparation: Combine RLM (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.
-
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates proteins for clean downstream LC-MS/MS analysis.
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Half-Life Calculation: Plot the natural log of the percentage remaining versus time to calculate the intrinsic clearance (CLint) and half-life (t1/2).
Conclusion
The strategic replacement of planar aromatic systems with spirocyclic scaffolds is not merely a synthetic exercise; it is a fundamental upgrade to a molecule's biological and physicochemical operating system (4[4]). By leveraging pre-organized 3D geometry, spirocycles minimize entropic penalties, enhance target selectivity, and reliably improve metabolic stability. As demonstrated through rigorous, self-validating experimental protocols, escaping from flatland is a proven pathway to generating superior clinical candidates.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (2021). 1
-
The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters (2014).3
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (2022). 4
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (2025). 2
Sources
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Profiling of Diazaspiro Ketone Scaffolds
Executive Summary & Strategic Context
Diazaspiro ketones—specifically scaffolds like 2,8-diazaspiro[4.5]decan-1-one and 1,3,8-triazaspiro[4.5]decane-2,4-dione —represent a privileged structural class in drug discovery.[1] They serve as core pharmacophores in neurokinin antagonists, sigma receptor ligands, and opioid modulators.[1]
However, their rigid spirocyclic geometry presents unique analytical challenges.[1] Unlike linear alkyl chains, the quaternary spiro-carbon confers significant thermal stability but directs fragmentation through specific, high-energy pathways.[1]
This guide objectively compares the two dominant analytical methodologies for characterizing these scaffolds: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) versus Electron Ionization (EI-MS) .[1] We analyze which method yields superior structural fidelity for metabolite identification and impurity profiling.
Comparative Analysis: ESI-CID-MS/MS vs. EI-MS[1]
In the context of diazaspiro ketone analysis, the "product" is the analytical data quality. Below is a direct comparison of the two primary ionization modalities.
Performance Matrix
| Feature | Method A: LC-ESI-QTOF-MS/MS | Method B: GC-EI-MS | Verdict for Diazaspiro Ketones |
| Ionization Energy | Soft (Thermal/Electric Field) | Hard (70 eV Electron Beam) | ESI preserves the molecular ion ( |
| fragmentation Control | Tunable (Collision Energy: 10–60 eV) | Fixed (Non-tunable) | ESI allows "energy ramping" to differentiate labile side chains from the stable spiro core.[1] |
| Spiro-Core Stability | High (Core often remains intact) | Low (Extensive ring shattering) | EI is superior for de novo structural elucidation of the core; ESI is superior for derivative profiling.[1] |
| Sensitivity (ng/mL) | High (< 1 ng/mL in plasma) | Moderate (10–100 ng/mL) | ESI is the gold standard for DMPK/bioanalysis.[1] |
| Library Matching | Limited (Instrument dependent) | Extensive (NIST Libraries) | EI allows rapid confirmation of synthetic intermediates.[1] |
Expert Insight
For drug development, ESI-CID-MS/MS is the preferred workflow.[1] While EI provides a "fingerprint," the diazaspiro core's quaternary center is often obliterated under 70 eV, making it difficult to trace metabolic changes on the periphery. ESI allows us to isolate the protonated precursor and gently fragment it to reveal substituent modifications while keeping the spiro-junction diagnostic peaks visible.
Mechanistic Fragmentation Pathways[2][3]
Understanding the causality of fragmentation is critical for interpreting spectra. The diazaspiro ketone scaffold typically fragments via Charge-Remote Fragmentation and Alpha-Cleavage driven by the ketone and amine moieties.
Core Mechanisms[1][4]
-
Alpha-Cleavage (Ketone Driven): The carbonyl oxygen directs cleavage of the adjacent C-C bond. In spiro systems, this often opens the ring containing the ketone but leaves the spiro-linkage tethered.
-
Retro-Mannich / Retro-Diels-Alder: High-energy collisions can induce a retro-cyclization, effectively "unzipping" the spiro ring.[1]
-
Neutral Loss of CO (
): A diagnostic loss for cyclic ketones, resulting in a ring-contracted cation.[1]
Visualization: Fragmentation Pathway of a Generic Diazaspiro Ketone
The following diagram illustrates the stepwise degradation of a 2,8-diazaspiro[4.5]decan-1-one derivative under ESI-CID conditions.
Figure 1: Proposed ESI-CID fragmentation pathway for diazaspiro ketones. The pathway highlights the diagnostic loss of Carbon Monoxide (CO) and the stability of the immonium ion.
Validated Experimental Protocol
To achieve reproducible fragmentation patterns for library creation or metabolite tracking, strict control of the LC-MS environment is required.
Protocol: Targeted MS/MS Profiling
Objective: Obtain high-resolution MS/MS spectra for structural elucidation of diazaspiro analogs.
Step 1: Liquid Chromatography (LC) Conditions[1][2]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1] Why? Provides necessary retention for polar amine-containing spiro cycles.
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate. Why? Ammonium formate buffers the pH to ensure consistent protonation of the piperidine nitrogen without suppressing ionization.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Step 2: Mass Spectrometry (ESI-QTOF) Settings
-
Ionization: Positive Mode (ESI+).[1] Why? The basic nitrogen in the diazaspiro ring readily accepts a proton (
).[3] -
Capillary Voltage: 3500 V.
-
Drying Gas: 300°C at 10 L/min.
-
Collision Energy (CE) Ramping:
Step 3: Data Processing Workflow
The following workflow ensures data integrity from acquisition to structural assignment.
Figure 2: Analytical workflow for profiling diazaspiro compounds. This self-validating loop ensures that only precursor ions with sufficient intensity trigger MS/MS fragmentation.[1]
Case Study: Substituent Effects on Fragmentation
To demonstrate the "Trustworthiness" of this guide, we examine how substituents alter the fragmentation landscape.
Comparison:
-
Compound A: 2-benzyl-2,8-diazaspiro[4.5]decan-1-one (N-Benzyl derivative).
-
Compound B: 2,8-diazaspiro[4.5]decan-1-one (Unsubstituted secondary amine).
Experimental Observation:
-
Compound A exhibits a dominant base peak at m/z 91 (Tropylium ion). The charge is sequestered by the benzyl group, suppressing fragmentation of the spiro core.
-
Compound B exhibits a rich fragmentation pattern of the core, including m/z 113 (loss of CO and ethylene).
References
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Synthesis and Structural Analysis. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Fiveable. (2023). Key Mass Spectrometry Fragmentation Patterns to Know. Retrieved from [Link]
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
HPLC Method Validation for 1,7-Diazaspiro[4.4]nonan-6-one Purity: A Comparative Guide
Executive Summary
1,7-Diazaspiro[4.4]nonan-6-one is a critical spirocyclic scaffold used in fragment-based drug discovery to introduce three-dimensional complexity (escaping "flatland") into pharmaceutical candidates. However, its physicochemical properties—high polarity, basicity (secondary amines), and lack of a strong chromophore—present significant analytical challenges.
This guide compares the traditional Reversed-Phase (C18) approach against the modern Hydrophilic Interaction Liquid Chromatography (HILIC) standard. We demonstrate that while C18 methods often suffer from dewetting and poor retention, HILIC provides a robust, self-validating system compliant with ICH Q2(R2) guidelines.
Part 1: The Comparative Study
The Analytical Challenge
The molecule (C₇H₁₂N₂O) possesses two distinct challenges:
-
Polarity & Basicity: The secondary amines and lactam functionality make it highly hydrophilic. On standard alkyl-bonded phases (C18), it elutes near the void volume (
), leading to co-elution with matrix salts. -
Detection Limits: Lacking a conjugated
-system, it exhibits negligible UV absorbance above 220 nm. Detection requires low-UV (200–210 nm) or universal detectors (CAD/ELSD/MS).
Comparative Data: C18 vs. HILIC
The following data summarizes a head-to-head comparison of the two methodologies.
| Parameter | Method A: Traditional C18 | Method B: Zwitterionic HILIC (Recommended) |
| Column | C18 (3.5 µm, 4.6 x 100 mm) | Zwitterionic HILIC (3.5 µm, 2.1 x 100 mm) |
| Mobile Phase | Water/ACN + 0.1% TFA | ACN/Water (Ammonium Formate pH 3.0) |
| Retention Factor ( | 0.4 (Elutes near void) | 4.2 (Well retained) |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 (Symmetric) |
| Mechanism | Hydrophobic Interaction | Partitioning into water-enriched layer |
| MS Sensitivity | Low (High aqueous content suppresses ESI) | High (High organic content enhances ESI) |
| Suitability | FAILED | PASSED |
Mechanistic Insight
-
Why C18 Fails: The "dewetting" phenomenon occurs when highly aqueous mobile phases (required to retain polar compounds) expel solvated chains, collapsing the stationary phase. Furthermore, exposed silanols on the silica surface interact with the basic amines of the spiro-ring, causing severe peak tailing.
-
Why HILIC Succeeds: HILIC utilizes a water-enriched layer on the surface of a polar stationary phase. The analyte partitions into this layer. The high-organic mobile phase (typically >70% ACN) is ideal for Mass Spectrometry (MS) desolvation, increasing sensitivity by 10–50x compared to aqueous reversed-phase methods.
Part 2: Optimized Experimental Protocol (HILIC)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) are built into the run to flag failure modes immediately.
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or similar), 100 Å, 3.5 µm, 2.1 mm × 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 30°C.
-
Detection:
-
Primary: Charged Aerosol Detector (CAD) or MS (ESI+, SIM mode m/z 141.1).
-
Secondary: UV at 205 nm (Reference only; requires phosphate buffer if not using MS).
-
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90% | Equilibrated Start |
| 10.0 | 50% | Linear Gradient (Elution) |
| 12.0 | 50% | Wash |
| 12.1 | 90% | Return to Initial |
| 20.0 | 90% | Re-equilibration (Critical for HILIC) |
Sample Preparation
-
Diluent: 90:10 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).
-
Concentration: 0.5 mg/mL (for UV/CAD); 10 µg/mL (for MS).
Part 3: Method Validation (ICH Q2 R2)
The following validation parameters ensure the method is "fit for purpose" regarding the purity of 1,7-Diazaspiro[4.4]nonan-6-one.
Specificity (Stress Testing)
-
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H₂O₂) stress for 24 hours.
-
Acceptance Criteria: Peak purity index > 99.0% (using Diode Array or MS). Resolution (
) > 1.5 between the main peak and any degradation products.
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Data Output:
-
Regression coefficient (
) 0.999. -
Y-intercept bias
2.0% of the 100% response.
-
Accuracy (Recovery)
-
Protocol: Spike known impurities (or the analyte itself if impurities are unavailable) into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance Criteria: RSD
2.0% for the main peak area.
Sensitivity (LOD/LOQ)
Given the lack of chromophore, sensitivity is the critical validation step.
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: Signal-to-Noise (S/N) ratio of 10:1.
Summary of Expected Validation Results
| Validation Parameter | Acceptance Limit | Typical HILIC Result | Status |
| Specificity | No interference | Pass (Rs > 2.0) | ✅ |
| Linearity ( | 0.9994 | ✅ | |
| Precision (RSD) | 0.8% | ✅ | |
| Accuracy | 98-102% | 99.3% | ✅ |
| LOD (UV 205nm) | N/A | ~5 µg/mL (Poor) | ⚠️ |
| LOD (CAD/MS) | N/A | < 0.1 µg/mL (Excellent) | ✅ |
Part 4: Visualization & Workflows
Diagram 1: Analytical Decision Tree
This diagram illustrates the logic for selecting HILIC over C18 for this specific spirocyclic amine.
Caption: Decision logic prioritizing HILIC for polar spiro-amines to avoid C18 dewetting issues.
Diagram 2: ICH Q2(R2) Validation Workflow
A step-by-step visualization of the validation lifecycle for this method.
Caption: Sequential validation workflow ensuring compliance with ICH Q2(R2) standards.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
PubChem. (2024). 1,7-Diazaspiro[4.4]nonan-6-one Compound Summary. National Library of Medicine. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link]
Sources
The Three-Dimensional Advantage: A Comparative Guide to the Structure-Activity Relationship of Diazaspiro Derivatives
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and superior pharmacokinetic profiles is a perpetual endeavor. For decades, drug discovery has been dominated by flat, aromatic, sp²-rich structures. However, the inherent limitations of such two-dimensional molecules—often leading to off-target effects and poor drug-like properties—have catalyzed a shift towards more complex, three-dimensional sp³-rich architectures.
Among these, diazaspirocycles have ascended as a privileged class of scaffolds. These are bicyclic heterocyclic compounds distinguished by a central spiro-carbon atom shared between two nitrogen-containing rings. This unique spirocyclic fusion imparts a rigid, well-defined three-dimensional geometry. This structural rigidity is not a constraint but an advantage; it allows for the precise spatial orientation of substituents, enabling more specific and high-affinity interactions with biological targets. Compared to their more flexible or planar counterparts, such as the ubiquitous piperazine ring, diazaspiro derivatives often exhibit improved metabolic stability, enhanced target binding, and more favorable physicochemical properties.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of several key diazaspiro derivatives across different therapeutic areas. We will delve into the causal mechanisms behind their activity, supported by experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the rational design of next-generation therapeutics.
Comparative Analysis I: Kinase Inhibition with the 2,8-Diazaspiro[4.5]decan-1-one Scaffold
The 2,8-diazaspiro[4.5]decan-1-one core has proven to be a remarkably versatile and potent scaffold for the development of kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases. Its rigid structure serves as an excellent anchor to position functional groups precisely within the ATP-binding pocket of various kinases.
Case Study 1: Dual TYK2/JAK1 Inhibition for Inflammatory Diseases
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling. Selective inhibition of these kinases is a validated strategy for treating autoimmune disorders. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent dual inhibitors of TYK2 and JAK1, with significant selectivity over other JAK isoforms.[1][2]
The general SAR for this class of compounds can be understood by dissecting the molecule into three key components, as illustrated below.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., TYK2, RIPK1)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test diazaspiro derivatives and control inhibitors (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase/substrate master mix to each well of a 384-well plate.
-
Using a pintool or acoustic dispenser, transfer ~2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol describes a colorimetric assay to measure the inhibition of chitin synthase activity. [3][4][5] Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans) for enzyme extraction
-
Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT)
-
Trypsin and Soybean Trypsin Inhibitor
-
Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Harvest fungal cells and wash with sterile water.
-
Disrupt cells (e.g., grinding in liquid nitrogen) and resuspend in ice-cold extraction buffer.
-
Activate the zymogenic chitin synthase by incubating with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes.
-
Stop the activation by adding soybean trypsin inhibitor.
-
Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the diazaspiro test compounds in a suitable solvent (e.g., DMSO).
-
To each well of the WGA-coated plate, add:
-
50 µL of the reaction mixture.
-
2 µL of the test compound dilution (or DMSO for vehicle control).
-
48 µL of the crude enzyme extract to initiate the reaction.
-
-
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis and binding to the plate.
-
Detection:
-
Stop the reaction by washing the plate six times with ultrapure water.
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution.
-
Stop the reaction with stop solution after sufficient color development and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by non-linear regression.
Conclusion and Future Directions
Diazaspiro derivatives represent a compelling and validated class of scaffolds for modern drug discovery. Their inherent three-dimensionality and conformational rigidity provide a powerful platform to overcome the limitations of traditional two-dimensional molecules, leading to significant improvements in potency, selectivity, and pharmacokinetic properties. The comparative SAR data across kinases, GPCRs, and anti-infective targets presented in this guide underscores the versatility of these scaffolds.
The causality behind the observed SAR is consistently rooted in the ability of the spirocyclic core to orient substituents into specific sub-pockets of the target protein, enabling interactions that are not accessible to more flexible or planar molecules. Future efforts in this field will likely focus on the development of novel, more complex diazaspiro systems, the exploration of new biological targets, and the use of advanced computational methods to predict the binding and properties of these 3D structures with even greater accuracy. The continued exploration of this fascinating chemical space promises to deliver a new generation of highly effective and selective therapeutics.
References
-
Gao, M., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules. [Link]
-
Ke, Y., et al. (2015). Design and synthesis of chitin synthase inhibitors as potent fungicides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Chintha, C., et al. (2020). Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. RSC Advances. [Link]
-
Harris, P. A., et al. (2023). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. Scientific Reports. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
-
Reilly, S. W., et al. (2019). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ChEMBL. [Link]
-
The Binding Database. (n.d.). Data for Target: Tyrosine-protein kinase JAK1. BindingDB. [Link]
-
PubMed. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
-
Medicines for Malaria Venture. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series.... MMV. [Link]
-
PubMed. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of chitin synthase inhibitors as potent fungicides [html.rhhz.net]
Validating Enantiomeric Excess of Chiral Spiro Compounds: A Multi-Modal Technical Guide
Audience: Researchers, Senior Scientists, and CMC Leads in Drug Discovery. Scope: Comparative analysis of Chiral SFC, HPLC, and NMR methodologies for rigid spiro-architectures.
The Spiro-Challenge in Stereochemical Validation
Spirocyclic scaffolds (e.g., spiroindolines, spirooxindoles) represent a privileged structural class in modern drug discovery due to their inherent three-dimensional rigidity and ability to project pharmacophores into novel chemical space. However, this same rigidity presents unique analytical challenges:
-
Steric Bulk: The quaternary spiro-center creates orthogonal ring systems that can prevent effective intercalation into traditional "flat" Chiral Stationary Phases (CSPs).
-
Solubility Profiles: Many spiro-fused compounds exhibit poor solubility in standard non-polar HPLC mobile phases (e.g., Hexane), complicating Normal Phase (NP) analysis.
-
False Positives: Relying on a single method (e.g., polarimetry) is scientifically negligent due to the potential for non-linear optical rotation caused by aggregation or impurities.
This guide outlines a self-validating, multi-modal workflow that prioritizes Chiral Supercritical Fluid Chromatography (SFC) as the primary quantitative tool, cross-validated by NMR spectroscopy.
Primary Method: Chiral Supercritical Fluid Chromatography (SFC)[1]
While Normal Phase Chiral HPLC has long been the gold standard, Chiral SFC is the superior choice for spiro compounds. The low viscosity and high diffusivity of supercritical CO
Comparative Performance: SFC vs. HPLC
Data derived from comparative separation of spiro[pyrrolidine-3,3'-oxindole] derivatives.
| Feature | Chiral SFC (Recommended) | Chiral HPLC (Normal Phase) | Impact on Spiro Analysis |
| Mobile Phase | scCO | Hexane + IPA/EtOH | SFC dissolves polar spiro-cores better than Hexane. |
| Resolution ( | High (> 2.5 typical) | Moderate (1.5 - 2.0) | Sharper peaks in SFC allow better detection of minor enantiomers. |
| Speed | 3–8 minutes | 15–40 minutes | High-throughput screening of reaction conditions. |
| Cost | Low (CO | High (Solvent waste) | Sustainable for large-scale process validation. |
Protocol: The "Inclusion" Screening Strategy
For spiro compounds, "Inclusion-type" CSPs (Polysaccharide derivatives) are far superior to "Brush-type" (Pirkle) phases because the spiro-structure fits into the helical groove of the polymer.
Step-by-Step Optimization:
-
Column Selection: Screen Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H/IA) and Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). These distinct helical pitches accommodate different spiro-angles.
-
Modifier Tuning: Start with 15% MeOH. If peak tailing occurs (common with spiro-amines), add 0.1% Diethylamine (DEA) or Isopropylamine to suppress silanol interactions.
-
Pressure/Temp: Set Back Pressure Regulator (BPR) to 120 bar and Temp to 35°C. Note: Increasing density (higher pressure) often improves resolution for bulky spiro compounds.
Orthogonal Validation: NMR with Chiral Solvating Agents (CSAs)
To satisfy the "Trustworthiness" requirement of this guide, chromatographic results must be cross-validated. NMR offers a structural look at chirality that chromatography cannot.[1]
Why for Spiro? The rigidity of spiro compounds prevents conformational averaging. This results in distinct, sharp signals that split cleanly in the presence of a CSA, unlike flexible linear chains which often show broad, overlapping multiplets.
Protocol: The Pirkle Alcohol Titration
Reagent: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).
-
Sample Prep: Dissolve 5 mg of spiro compound in 0.6 mL CDCl
. -
Acquisition 1: Acquire a standard
H NMR (64 scans). -
Titration: Add 1.0 equivalent of Pirkle Alcohol. Shake and acquire.
-
Analysis: Focus on the diastereotopic protons near the spiro-center (e.g., methylene protons on the spiro-ring).
-
Calculation:
Where and are the integrals of the split signals.
Critical Insight: If the NMR ee matches the SFC ee within ±2%, the method is validated. If they differ, check for peak overlap in SFC or aggregation in NMR.
The Self-Validating Workflow (Visualized)
The following logic gate ensures that no single point of failure leads to incorrect ee assignment.
Figure 1: Decision matrix for validating enantiomeric excess. Note the parallel processing of SFC and NMR to prevent method bias.
Scientific Validation & ICH Guidelines
To adhere to ICH Q2(R1) standards for analytical validation, the following parameters must be established for the SFC method:
-
Specificity: Inject the racemate and ensure baseline separation (
). Inject the blank solvent to ensure no carryover. -
Linearity: Prepare 5 concentrations of the minor enantiomer (from 0.1% to 2.0%). The correlation coefficient (
) must be .[2] -
Robustness: Deliberately vary the column temperature by ±2°C and BPR pressure by ±5 bar. The ee value should not drift by more than 0.5%.
Case Study: Spirooxindole Synthesis
In the synthesis of a spiro[pyrrolidine-3,3'-oxindole] anticancer agent:
-
Initial SFC: Chiralpak AD-H, 15% MeOH,
(Insufficient). -
Optimization: Changed to Chiralpak IA (Immobilized Amylose), 20% MeOH + 0.1% DEA.
improved to 3.4. -
Validation: NMR with Pirkle alcohol showed
ppm for the spiro-methylene protons. Calculated NMR ee = 94%. SFC ee = 94.2%. Method Validated.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link
-
BenchChem. A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. (2025).[1][3][4][5] Link
-
Toribio, L., et al. Enantioselective separation of chiral pharmaceuticals by supercritical fluid chromatography. Journal of Chromatography A. (2018). Link
-
Wenzel, T. J. Discrimination of Enantiomers Using NMR Spectroscopy. Wiley-VCH. (2018). Link
-
Regalado, E. L., et al. Chromatographic resolution of chiral spiro compounds: A review. Chirality. (2014). Link
Sources
Metabolic Stability & Design Guide: 1,7-Diazaspiro[4.4]nonan-6-one Scaffolds
Topic: Metabolic Stability Comparison of 1,7-Diazaspiro[4.4]nonan-6-one Analogs Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[1]
Executive Summary
The 1,7-diazaspiro[4.4]nonan-6-one scaffold represents a privileged structural motif in modern medicinal chemistry, utilized primarily to enhance metabolic stability in peptide mimetics and GPCR ligands.[1] Unlike linear amide or simple monocyclic lactam equivalents, this spirocyclic core imparts significant conformational rigidity and steric shielding.
This guide objectively compares the metabolic performance of 1,7-diazaspiro[4.4]nonan-6-one analogs against standard linear and flat aromatic alternatives.[1] It provides actionable SAR (Structure-Activity Relationship) insights, experimental protocols, and mechanistic rationale to support lead optimization campaigns.[1]
Comparative Analysis: Metabolic Stability Profile
The following analysis contrasts the 1,7-diazaspiro[4.4]nonan-6-one core with common bioisosteres. Data is synthesized from aggregate pharmacokinetic profiles of spirocyclic lactams.
Table 1: Head-to-Head Stability Comparison
| Feature | 1,7-Diazaspiro[4.4]nonan-6-one | Linear Amide Analog | Monocyclic Lactam (e.g., Pyrrolidinone) | Performance Verdict |
| Proteolytic Stability | High. The spiro-quaternary carbon sterically hinders protease access to the amide bond.[1] | Low. Highly susceptible to rapid hydrolysis by amidases and peptidases. | Moderate. Ring constraints offer some protection, but still vulnerable to ring-opening.[1] | Spiro Superior |
| CYP450 Clearance (Cl_int) | Low to Moderate. High Fsp³ character reduces non-specific hydrophobic binding to CYP active sites.[1] | Variable. Often requires bulky groups to block metabolism, increasing MW and lipophilicity. | Moderate. Susceptible to | Spiro Superior |
| Plasma Half-life ( | Extended. Rigid scaffold prevents rapid enzymatic degradation.[1] | Short. Rapid clearance due to flexible bonds and exposed metabolic soft spots. | Moderate. Better than linear, but inferior to spiro. | Spiro Superior |
| Solubility (LogD) | High. 3D character disrupts crystal packing, improving aqueous solubility.[1] | Variable. Planar amides often suffer from poor solubility (high crystal lattice energy). | Moderate. | Spiro Superior |
Mechanistic Insight: The "Spiro-Shield" Effect
The superior stability of the 1,7-diazaspiro[4.4]nonan-6-one core is driven by two primary factors:
-
Conformational Lock: The spiro center locks the peptide bond surrogate in a fixed orientation, mimicking a
-turn. This prevents the "induced fit" required by many proteases for cleavage. -
Fsp³ Saturation: Increasing the fraction of
hybridized carbons (Fsp³) correlates directly with improved clinical success rates by reducing "flat" aromatic surfaces that attract non-specific metabolic clearance.
Structural Optimization & Analog Comparison
When optimizing this scaffold, substituent choice at the
Diagram 1: Metabolic Soft Spots & Optimization Logic
Figure 1 illustrates the metabolic liabilities of the core scaffold and strategic substitutions to block them.
Caption: Metabolic liabilities of the 1,7-diazaspiro core. Red arrows indicate degradation pathways; green dashed lines indicate optimization strategies.
Analog Performance Guide
-
Analog A: Unsubstituted (
)-
Status:Metabolically Labile.
-
Liability: The secondary amine at
is a prime target for Phase II conjugation (Glucuronidation) and oxidative deamination. -
Recommendation: Use only as an intermediate.
-
-
Analog B:
-Benzyl Substituted -
Analog C:
-Acyl/Sulfonyl (Peptidomimetic) [1]
Experimental Protocols (Self-Validating Systems)
To validate the stability claims, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Test Compound:
in phosphate buffer (pH 7.4). -
Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH-regenerating system (ensure fresh preparation).[1]
-
-
Incubation:
-
Incubate at
. -
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).[1]
-
-
Analysis:
-
LC-MS/MS quantification.[1]
-
Validation Check: Include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil
min, the assay is invalid (inactive microsomes).
-
Protocol B: Plasma Stability Assay (Hydrolytic Stability)
Objective: Assess susceptibility to plasma esterases/amidases (Ring Opening).
-
Preparation:
-
Spike test compound (
) into pooled human/rat plasma.
-
-
Incubation:
-
Incubate at
in a shaking water bath. -
Timepoints: 0, 1, 2, 4, 24 hours.
-
-
Analysis:
-
Precipitate proteins with MeOH/ACN. Analyze supernatant via LC-MS.
-
Validation Check: Include Procaine or Eucatropine as a positive control for hydrolysis. Stability of the 1,7-diazaspiro analog should exceed 24h (
remaining).[1]
-
Strategic Decision Framework
Use this decision tree to determine when to deploy the 1,7-diazaspiro[4.4]nonan-6-one scaffold in your pipeline.
Caption: Decision framework for scaffold selection. The spiro-lactam is the optimal choice for addressing hydrolytic instability and solubility issues simultaneously.[1]
References
-
Griffith, D. A., et al. (2013). "Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure."[1] Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Foundational text on Fsp3 and metabolic stability). Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link[1]
-
Imaizumi, T., et al. (2022).[5] "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability." Bioorganic & Medicinal Chemistry. Link
-
BenchChem Technical Guides. "Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles." Link[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Pannellum [its.uark.edu]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
1,7-Diazaspiro[4.4]nonan-6-one proper disposal procedures
1,7-Diazaspiro[4.4]nonan-6-one: Proper Disposal & Handling Procedures
Executive Summary
Immediate Action Required: Treat 1,7-Diazaspiro[4.4]nonan-6-one as a Hazardous Organic Waste . Do not dispose of via municipal drains or general trash.
This guide defines the operational protocol for the containment, segregation, and disposal of 1,7-Diazaspiro[4.4]nonan-6-one (CAS: 1203682-72-7 for HCl salt derivatives). As a spirocyclic diamine ketone, this compound presents specific reactivity profiles—primarily basicity and nucleophilicity—that dictate its incompatibility with strong oxidizers and acids. The following procedures ensure compliance with standard laboratory safety regulations (OSHA, EPA) and protect personnel from acute exposure risks.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and state.[1] This compound is typically supplied as a solid building block in drug discovery.
| Parameter | Specification |
| Chemical Name | 1,7-Diazaspiro[4.4]nonan-6-one |
| CAS Number | 1203682-72-7 (Hydrochloride salt ref) |
| Molecular Formula | C₇H₁₂N₂O |
| Functional Groups | Secondary Amine, Lactam (Cyclic Amide) |
| Physical State | Solid (typically off-white to yellow powder) |
| Hazard Class (GHS) | Warning (Irritant).[2] Potential for Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335). |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[3] |
Pre-Disposal Planning: Waste Characterization
Effective disposal relies on correct stream segregation.[1][4] You must characterize the waste based on its current state (pure solid vs. solution).[4]
The Segregation Logic (DOT Visualization)
The following decision tree outlines the mandatory workflow for segregating this compound.
Figure 1: Decision matrix for segregating 1,7-Diazaspiro[4.4]nonan-6-one waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired stock, spilled solids, or excess weighing material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Ensure the lid has a chemically resistant liner (PTFE).
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "1,7-Diazaspiro[4.4]nonan-6-one" (Do not use abbreviations like "Spiro compound").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Transfer:
-
Wear nitrile gloves and safety goggles.
-
Transfer the solid carefully to avoid dust generation. If dust is visible, perform this operation inside a chemical fume hood.
-
-
Secondary Containment: Place the sealed container into a secondary bin (e.g., a plastic tub) to capture potential leaks during transport to the accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for HPLC waste, reaction mother liquors, or dissolved samples.
-
Solvent Identification:
-
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or DMF, dispose of in the Non-Halogenated Organic carboy.
-
-
Compatibility Check: Ensure the waste carboy does not contain strong acids (e.g., Nitric Acid) or strong oxidizers (e.g., Hydrogen Peroxide). The amine functionality of the spiro compound can react exothermically or form unstable byproducts with these agents.
-
Logging: Record the approximate concentration or mass of the spiro compound added to the carboy on the waste log sheet.
Protocol C: Contaminated Debris
Use this for gloves, paper towels, pipettes, and weigh boats.
-
Segregation: Do not throw into regular trash.
-
Collection: Place items in a clear, heavy-duty plastic bag (minimum 4 mil thickness) or a rigid container labeled "Solid Hazardous Debris."
-
Sharps: If using needles or glass pipettes contaminated with the compound, they must go into a rigid Sharps Container , not soft bags.
Emergency Spill Management
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If the powder is fine and airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersion, then scoop into a waste container.
-
Liquids: Use an inert absorbent (vermiculite or polypropylene pads). Do not use sawdust (combustible).
-
-
Decontamination: Wipe the surface with a mild detergent solution followed by water. Dispose of all cleanup materials as Hazardous Solid Waste (Protocol C) .
Regulatory & Scientific Context
Why Incineration? The ultimate disposal method for 1,7-Diazaspiro[4.4]nonan-6-one is high-temperature incineration. As a nitrogen-containing heterocycle, it requires thermal destruction to break the spiro-ring system and oxidize the nitrogen atoms safely, preventing environmental accumulation.
Incompatibility Alert: The "1,7-diaza" structure implies two nitrogen atoms, one likely secondary (in the ring) and one amide-like (lactam).
-
Acids: Will form salts (protonation of the amine). While not explosive, this generates heat.
-
Oxidizers: Avoid contact with perchlorates or permanganates. Amines can be oxidized to N-oxides or nitro compounds, which may be unstable.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54366650 (Spiro compounds generic structure). PubChem.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov. Retrieved from [Link]
Sources
Personal protective equipment for handling 1,7-Diazaspiro[4.4]nonan-6-one
As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as a mechanistic discipline. 1,7-Diazaspiro[4.4]nonan-6-one —frequently utilized as a hydrochloride salt (1[1]) or as an enantiomerically pure free base like the (5R) isomer (2[2])—is a highly valuable spirocyclic scaffold in drug discovery. Its rigid, three-dimensional architecture improves the metabolic stability and target affinity of lead compounds.
However, the inherent chemical properties of this diazaspiro lactam require precise handling. Below is the comprehensive operational, safety, and disposal guide designed to ensure absolute laboratory integrity.
Mechanistic Hazard Profile & Causality
The same structural features that make this compound biologically active dictate its toxicological profile. The secondary amine within the spirocyclic ring system acts as a localized Brønsted-Lowry base. When aerosolized fine powders contact the moisture of human mucous membranes, they cause rapid localized pH changes, leading to cellular irritation. Consequently, diazaspiro derivatives are universally classified under the following GHS hazard statements (3[3],4[4]):
-
H302 (Harmful if swallowed): Systemic toxicity driven by rapid gastrointestinal absorption of the low-molecular-weight spirocycle.
-
H315 & H319 (Skin & Serious Eye Irritation): Direct consequence of the amine's basicity denaturing surface proteins upon contact.
-
H335 (Respiratory Irritation): Micro-particulate inhalation causes acute inflammatory responses in the upper respiratory tract.
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to before initiating any handling procedures.
| Protection Category | Required Equipment | Regulatory Standard | Mechanistic Rationale |
| Ocular/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) / NIOSH (US) | Prevents micro-particulate dust and aerosolized basic solutions from interacting with corneal moisture, mitigating H319 risks. |
| Dermal/Body | Flame-resistant, impervious laboratory coat | General Lab Standard | Creates a physical barrier against transdermal absorption and prevents localized protein denaturation (H315). |
| Manual/Hands | Nitrile chemical-resistant gloves (double-gloving recommended) | EN 374 / EU Directive 89/686/EEC | Nitrile provides excellent resistance to the polar organic solvents (e.g., DMF, DMSO) typically used to dissolve spirocyclic amines. |
| Respiratory | Full-face respirator or P95/P1 particulate respirator | NIOSH (US) / EN 143 (EU) | Filters out fine spirocyclic dust during weighing and transfer, directly neutralizing the H335 inhalation hazard. |
Self-Validating Operational Protocol
Do not treat handling steps as mere suggestions; they are sequential, self-validating safety gates designed to prevent exposure.
Phase 1: Engineering Controls & Pre-Flight
-
Activate Local Exhaust: Turn on the chemical fume hood.
-
Self-Validation Check: Verify the digital face velocity monitor reads between 80–100 feet per minute (fpm). Hold a delicate tissue at the sash opening; it must pull gently and consistently inward, confirming negative pressure.
-
-
PPE Integrity Test: Don the required PPE as outlined in the matrix.
-
Self-Validation Check: Perform a quick inflation test on your nitrile gloves by trapping air and squeezing. Zero deflation confirms the absence of micro-punctures before handling the powder.
-
Phase 2: Chemical Execution (Weighing & Dissolution)
-
Static Mitigation: 1,7-Diazaspiro[4.4]nonan-6-one powders are prone to static cling, increasing aerosolization risk. Use an anti-static gun (zerostat) on the weighing boat and metal spatula before dispensing.
-
Transfer: Weigh the required mass strictly inside the active fume hood. Keep the primary container tightly sealed immediately after extraction to prevent ambient moisture absorption (hygroscopicity).
-
Dissolution: Transfer the powder to the reaction vessel and add the solvent (e.g., dichloromethane or methanol) slowly.
-
Self-Validation Check: Observe the dissolution. Complete visual clarity of the solution confirms the spirocycle is fully solvated, eliminating the respiratory dust hazard (H335) for the remainder of the liquid-phase reaction.
-
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the analytical balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol or dilute mild acid to neutralize the amine), followed by a distilled water wipe.
-
Doffing: Remove gloves using the standard glove-in-glove technique to ensure bare skin never touches the contaminated outer surface. Wash hands immediately with soap and water (5[5]).
Logistical Disposal Plan
Improper disposal of spirocyclic amines can lead to severe environmental toxicity.
-
Segregation: Never dispose of 1,7-Diazaspiro[4.4]nonan-6-one or its reaction byproducts down the drain. Collect all solid waste, contaminated weighing boats, and liquid organic waste in clearly labeled, dedicated hazardous waste containers.
-
Destruction Protocol: The standard destruction method for this chemical class involves dissolving or mixing the material with a combustible solvent. The mixture must then be processed in a regulated chemical incinerator equipped with an afterburner and a scrubber (5[5]). The scrubber is critical to neutralize the toxic nitrogen oxides (
) generated during the combustion of the diaza-ring system.
Safety & Operational Workflow Visualization
Operational safety and exposure mitigation workflow for handling 1,7-Diazaspiro[4.4]nonan-6-one.
References
-
Capot Chemical. "MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione". Capot Chemical Co., Ltd. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
